2-Pyridin-3-ylpiperazine;dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-pyridin-3-ylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-8(6-10-3-1)9-7-11-4-5-12-9;;/h1-3,6,9,11-12H,4-5,7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZIVXDCPOPKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416243-60-0 | |
| Record name | 2-(pyridin-3-yl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-Pyridin-3-ylpiperazine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Pyridin-3-ylpiperazine Dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in public literature, this document establishes a scientifically grounded framework for its characterization. It synthesizes data from structurally analogous compounds and details robust, field-proven methodologies for the empirical determination of its key physicochemical parameters. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical, self-validating experimental protocols to ensure scientific integrity and reproducibility.
Introduction and Molecular Structure
2-Pyridin-3-ylpiperazine Dihydrochloride belongs to the pyridinylpiperazine class of compounds, which are integral scaffolds in the design of biologically active molecules. The presence of a basic piperazine ring linked to a pyridine moiety suggests its potential utility as a versatile building block in the synthesis of novel therapeutic agents. The dihydrochloride salt form is anticipated to enhance aqueous solubility and stability, critical attributes for pharmaceutical development.
This guide will elucidate the predicted physicochemical profile of the title compound and provide detailed, authoritative protocols for its empirical validation, focusing on solubility, dissociation constants (pKa), melting point, and purity.
1.1. Chemical Identity
-
IUPAC Name: 2-(Pyridin-3-yl)piperazine dihydrochloride
-
Molecular Formula: C₉H₁₃N₃ · 2HCl
-
Molecular Weight: 236.14 g/mol
-
Canonical SMILES: C1CNCC(N1)C2=CC=CN=C2.Cl.Cl
1.2. Structural Diagram
Caption: Chemical structure of 2-Pyridin-3-ylpiperazine Dihydrochloride.
Predicted Physicochemical Properties
The following properties are predicted based on the analysis of structurally similar compounds, such as piperazine dihydrochloride and various pyridinylpiperazine derivatives. These values serve as a baseline for empirical verification.
| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |
| Physical State | White to off-white crystalline solid | Hydrochloride salts of amines are typically crystalline solids.[1] |
| Aqueous Solubility | Highly soluble | The parent piperazine dihydrochloride is highly soluble in water.[2][3] The dihydrochloride salt form significantly enhances solubility compared to the free base.[4] |
| pKa Values | pKa₁: ~4-5 (pyridine N), pKa₂: ~8-9 (piperazine N) | The compound is polyprotic. The pyridine nitrogen is less basic than the piperazine nitrogens. The pKa values of piperazine itself are approximately 5.35 and 9.73.[5] The exact values will be influenced by the electronic effects of the substituent groups. |
| Melting Point | >200°C (with decomposition) | Hydrochloride salts of organic bases generally have high melting points. For comparison, piperazine dihydrochloride melts at 318-320°C.[3] |
Methodologies for Physicochemical Characterization
This section details the experimental protocols for determining the key physicochemical properties. The methodologies are designed to be robust and adhere to high scientific standards, ensuring data integrity.
Determination of Aqueous Solubility (Shake-Flask Method)
Expertise & Experience: The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility.[4] Its simplicity and reliability make it the preferred choice. The use of buffers across a pH range is critical because the ionization state of 2-Pyridin-3-ylpiperazine, a basic compound, will dictate its solubility.[6] Analyzing the supernatant by a validated UV-Vis or HPLC method provides accurate quantification.
Protocol:
-
Preparation of Buffers: Prepare a series of buffers (e.g., pH 2, 4, 6.8, 7.4, and 9) using standard buffer systems (e.g., phosphate, borate).
-
Sample Preparation: Add an excess amount of 2-Pyridin-3-ylpiperazine dihydrochloride to separate vials containing a known volume of each buffer and deionized water. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant with the corresponding buffer. Quantify the concentration of the dissolved compound using a previously validated analytical method, such as UV-Vis spectrophotometry at the λmax or an HPLC-UV method.
-
Data Analysis: Calculate the solubility in mg/mL or mol/L for each pH value.
Caption: Workflow for solubility determination by the shake-flask method.
Determination of Dissociation Constants (pKa) by Potentiometric Titration
Expertise & Experience: Potentiometric titration is a highly precise and accurate method for determining pKa values.[7] For a polyprotic base like 2-Pyridin-3-ylpiperazine, this method allows for the sequential determination of the different pKa values corresponding to the protonation of the nitrogen atoms.[8] The titration curve's inflection points correspond to the equivalence points, and the half-equivalence points provide the pKa values.
Protocol:
-
Instrument Calibration: Calibrate a pH meter to a precision of ±0.02 pH units using at least two standard buffers (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa values, as per USP <791>.[9][10]
-
Sample Preparation: Accurately weigh and dissolve a known amount of 2-Pyridin-3-ylpiperazine dihydrochloride in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the tip of a calibrated burette into the solution.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the pH at the half-equivalence points. Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to accurately identify the equivalence points.
Caption: Workflow for pKa determination by potentiometric titration.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the definitive technique for assessing the purity of pharmaceutical compounds due to its high sensitivity and resolving power.[11][12] A reversed-phase method is typically the first choice for polar, ionizable compounds like the one . A gradient elution is often necessary to ensure that both polar and non-polar impurities can be resolved and quantified within a reasonable run time. The use of a photodiode array (PDA) detector is crucial for peak purity analysis.[13]
Protocol:
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the compound (e.g., ~260 nm) and collect spectra across the peak.
-
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Analysis: Inject the prepared solution into the HPLC system.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method (Area of main peak / Total area of all peaks) x 100%. Use the PDA data to assess the spectral homogeneity across the main peak to confirm peak purity.
Caption: Workflow for purity determination by HPLC.
Conclusion
While specific experimental data for 2-Pyridin-3-ylpiperazine Dihydrochloride is not widely published, a robust physicochemical profile can be predicted based on established chemical principles and data from analogous structures. This guide provides the necessary framework for any research or development team to empirically determine its critical properties. The detailed, step-by-step protocols for solubility, pKa, and purity analysis are grounded in authoritative standards and best practices, ensuring the generation of reliable and reproducible data. The application of these methodologies will facilitate a comprehensive understanding of this compound, enabling its effective use in further scientific investigation and drug discovery pipelines.
References
-
United States Pharmacopeia. General Chapters: <791> pH. Available from: [Link]
-
Sema. (n.d.). Usp 791 Ph General Chapter. Available from: [Link]
-
Fvs. (n.d.). Usp 791 Ph General Chapter. Available from: [Link]
-
Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing? Available from: [Link]
-
United States Pharmacopeia. (2023). General Chapter, <791> pH. USP-NF. Rockville, MD. Available from: [Link]
-
Lab Manager. (2025). HPLC in Pharmaceutical Applications. Available from: [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Available from: [Link]
-
Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Available from: [Link]
-
PubChem. 2-(Piperidin-3-yl)pyridine dihydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
Hu, Q., & Li, H. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Available from: [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Savić, M. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available from: [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
PHYWE. (2019). Titration of a polyprotic acid with a strong base with Cobra4. Available from: [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Available from: [Link]
-
PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available from: [Link]
-
Meloun, M., et al. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Available from: [Link]
-
Serajuddin, A. T. M., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Available from: [Link]
-
Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
-
The Good Scents Company. piperazine dihydrochloride, 142-64-3. Available from: [Link]
-
OSHA. PIPERAZINE DIHYDROCHLORIDE. Available from: [Link]
Sources
- 1. PIPERAZINE DIHYDROCHLORIDE | Occupational Safety and Health Administration [osha.gov]
- 2. PIPERAZINE DIHYDROCHLORIDE | 142-64-3 [chemicalbook.com]
- 3. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DSpace [diposit.ub.edu]
- 6. researchgate.net [researchgate.net]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. spegroup.ru [spegroup.ru]
- 9. uspbpep.com [uspbpep.com]
- 10. bookpremiumfree.com [bookpremiumfree.com]
- 11. moravek.com [moravek.com]
- 12. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 13. torontech.com [torontech.com]
An In-depth Technical Guide to 2-Pyridin-3-ylpiperazine Dihydrochloride: Structure, Properties, and Analytical Validation
Abstract
This technical guide provides a comprehensive overview of 2-Pyridin-3-ylpiperazine Dihydrochloride, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document details the compound's core structural features, physicochemical properties, and molecular weight. Furthermore, it presents a self-validating analytical workflow for identity and purity confirmation, grounded in established laboratory practices. This guide is intended to serve as an essential resource for scientists leveraging pyridinylpiperazine scaffolds in the design and synthesis of novel therapeutic agents.
Introduction and Scientific Context
The pyridinylpiperazine scaffold is a privileged structure in modern pharmacology, forming the core of numerous approved drugs and clinical candidates. The fusion of the electron-deficient pyridine ring with the versatile piperazine moiety creates a pharmacophore capable of engaging with a wide array of biological targets. The pyridine group often serves as a key hydrogen bond acceptor or aromatic interaction partner, while the piperazine ring provides a flexible linker and two nitrogen atoms that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.
2-Pyridin-3-ylpiperazine, specifically, places the piperazine substituent at the 3-position of the pyridine ring. This arrangement is of particular interest as it mimics the spatial relationship of key interaction groups in various endogenous ligands. The dihydrochloride salt form is frequently employed to enhance the compound's aqueous solubility and stability, facilitating its use in biological assays and as a reliable starting material in multi-step syntheses. This guide will focus on the dihydrochloride salt, providing the foundational data required for its effective application in a research setting.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is the cornerstone of reproducible science. The properties of 2-Pyridin-3-ylpiperazine Dihydrochloride are summarized below. It is crucial to note that while the title compound is the 2-(pyridin-3-yl) isomer, much of the commercially available data corresponds to the isomeric 1-(pyridin-3-yl)piperazine dihydrochloride. As isomers, they share the same molecular formula and weight.
| Property | Data | Source |
| IUPAC Name | 2-(pyridin-3-yl)piperazine;dihydrochloride | - |
| Synonyms | 3-(Piperazin-2-yl)pyridine dihydrochloride | - |
| Molecular Formula | C₉H₁₃N₃ · 2HCl (or C₉H₁₅Cl₂N₃) | [1] |
| Molecular Weight | 236.14 g/mol | [1] |
| CAS Number | 470441-67-9 (for isomeric 1-pyridin-3-yl-piperazine dihydrochloride) | [1] |
| Canonical SMILES | C1NCC(CN1)C2=CN=CC=C2.Cl.Cl | - |
Structural Elucidation
The structure of 2-Pyridin-3-ylpiperazine consists of a piperazine ring attached via a carbon atom (C2 of the piperazine) to a pyridine ring (C3 of the pyridine). The dihydrochloride salt form arises from the protonation of two of the three basic nitrogen atoms—typically the two nitrogens of the piperazine ring, which are more basic than the pyridine nitrogen. This protonation is key to the compound's enhanced solubility in aqueous media compared to its freebase form.
Figure 1: Chemical Structure of 2-Pyridin-3-ylpiperazine Dihydrochloride (Note: Image is a 2D representation. The actual molecule is three-dimensional.)
Experimental Protocols: Identity and Purity Verification
Trust in a chemical reagent is only established through rigorous analytical validation. A researcher receiving a new batch of 2-Pyridin-3-ylpiperazine Dihydrochloride must be able to confirm its identity and purity. The following section outlines a standard, self-validating workflow.
Causality Behind Experimental Choices
The chosen methods—Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—are orthogonal and synergistic.
-
LC-MS provides a precise measurement of the molecular weight of the freebase cation, directly confirming the molecular formula. The liquid chromatography component simultaneously serves as a powerful tool for assessing purity by separating the main component from any impurities.
-
¹H NMR Spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and the ratio of protons in different chemical environments. This confirms the specific isomeric arrangement and provides a secondary, quantitative measure of purity.
Workflow for Identity Confirmation
The logical flow of this protocol ensures that a minimum amount of material is used to gain maximum confidence in the reagent's identity before committing it to complex experiments.
Sources
Therapeutic Potential of 3-(1-Piperazinyl)pyridine Derivatives in Drug Discovery
Executive Summary
The 3-(1-piperazinyl)pyridine scaffold (often abbreviated as 3-PP or 1-(3-pyridyl)piperazine) represents a "privileged structure" in medicinal chemistry.[1] Unlike its phenyl-piperazine counterparts, the incorporation of a pyridine ring at the 3-position introduces a critical hydrogen bond acceptor and alters the electronic landscape, significantly impacting lipophilicity (
This guide analyzes the therapeutic utility of 3-PP derivatives, focusing on their dominance in Central Nervous System (CNS) drug discovery—specifically targeting Serotonin (5-HT) and Dopamine (D) receptors. We provide validated synthetic protocols, detailed Structure-Activity Relationship (SAR) insights, and mechanistic visualizations to support researchers in optimizing this moiety for novel lead generation.
Chemical Architecture & Synthetic Strategy
The Reactivity Challenge
The 3-position of the pyridine ring is electronically distinct from the 2- and 4-positions. While 2- and 4-halopyridines readily undergo Nucleophilic Aromatic Substitution (
The Solution: Palladium-catalyzed Buchwald-Hartwig amination is the industry-standard protocol for synthesizing 3-(1-piperazinyl)pyridine derivatives efficiently.
Validated Protocol: Buchwald-Hartwig Amination
Objective: Coupling 3-bromopyridine with
Reagents & Conditions:
-
Substrate: 3-Bromopyridine (1.0 equiv)
-
Nucleophile:
-Boc-piperazine (1.2 equiv) -
Catalyst:
(1-2 mol%) or -
Ligand: BINAP or Xantphos (2-4 mol%)
-
Base:
(1.5 equiv) or -
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Temperature: 80–100 °C under Inert Atmosphere (
or )
Step-by-Step Methodology:
-
Preparation: In a glovebox or under argon flow, charge a dried Schlenk tube with
, Ligand (BINAP), and Base ( ). -
Solvation: Add anhydrous Toluene. Stir for 5 minutes to pre-form the active catalytic complex (
). -
Addition: Add 3-Bromopyridine and
-Boc-piperazine via syringe. -
Reaction: Seal and heat to 100 °C for 12–18 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1) or LC-MS.[2]
-
Workup: Cool to RT, filter through a Celite pad (to remove Pd black), and concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel.
Synthesis Workflow Visualization
Figure 1: Palladium-catalyzed synthesis workflow for the 3-(1-piperazinyl)pyridine scaffold.
Pharmacology & Molecular Targets[2][3][4][5][6]
The 3-PP moiety is primarily a CNS-active pharmacophore . The distance between the basic piperazine nitrogen and the aromatic pyridine ring mimics the ethylamine side chain of serotonin and dopamine, allowing for high-affinity binding to G-Protein Coupled Receptors (GPCRs).
Receptor Selectivity Profile
The pyridine nitrogen acts as a specific anchor point. Compared to phenylpiperazines, 3-pyridyl derivatives often show:
-
Modulated intrinsic activity (partial agonism vs. antagonism) at 5-HT2C.
-
Reduced lipophilicity , improving blood-brain barrier (BBB) penetration properties while reducing non-specific binding.
Key Signaling Pathways
When a 3-PP derivative binds to a 5-HT receptor (e.g., 5-HT1A), it triggers a cascade involving
Figure 2: Signal transduction pathway for 5-HT1A agonism by 3-PP derivatives.
Structure-Activity Relationships (SAR)[1][4]
Optimizing the 3-PP scaffold involves modifications at two key vectors: the Pyridine Ring (C2, C4, C5, C6) and the Distal Piperazine Nitrogen (N4) .
Quantitative Data Summary
The following table summarizes how specific substitutions shift receptor affinity (Ki values are illustrative of trends found in literature like Asagarasu et al. and Journal of Medicinal Chemistry studies).[5]
| Substitution Site | Modification | Effect on 5-HT1A Affinity | Effect on 5-HT3 Affinity | Metabolic Stability |
| Pyridine C-2 | Methyl / Methoxy | Decreases affinity (Steric clash) | Moderate decrease | Improved |
| Pyridine C-6 | Amino / Amido | Increases selectivity (H-bond donor) | High affinity maintained | Variable |
| Piperazine N-4 | Benzyl | High Affinity (Non-selective) | High Affinity | Low (Oxidation) |
| Piperazine N-4 | Pyrimidin-2-yl | High Affinity (Buspirone-like) | Low Affinity | High |
| Pyridine Ring | Fused (e.g., Pyrrolo) | Potent 5-HT1F Agonism | Selective vs 1B/1D | High |
SAR Decision Logic
To guide lead optimization, use the following logic map:
Figure 3: SAR decision tree for optimizing 3-PP derivatives based on therapeutic indication.
Case Studies & Therapeutic Applications
Irritable Bowel Syndrome (IBS)
-
Rationale: 5-HT3 antagonism reduces visceral pain and diarrhea, while 5-HT1A agonism addresses the anxiety component often comorbid with IBS. The 3-PP scaffold was essential for achieving this balanced "polypharmacology."
Migraine (The "Gepants" and "Ditans")
Compound: LY334370 & Lasmiditan analogs
-
Mechanism: Selective 5-HT1F agonism.[6]
-
Rationale: Unlike Triptans (5-HT1B/1D), 5-HT1F agonists do not cause vasoconstriction. The pyridine core (often fused as a pyrrolo-pyridine) is critical for selectivity over the vasoconstrictive 1B receptor.
Oncology (Emerging)
Recent studies indicate that specific 3-PP derivatives exhibit cytotoxicity against glioblastoma (U87) and cervical cancer (HeLa) lines.
-
Mechanism: Induction of apoptosis via Caspase-3 activation and Bax upregulation.
-
Key Feature: The piperazine linker acts as a spacer, positioning cytotoxic pharmacophores to intercalate DNA or inhibit topoisomerases.
References
-
Asagarasu, A., et al. (2009).[4] Design and Synthesis of Piperazinylpyridine Derivatives as Novel 5-HT1A agonists/5-HT3 Antagonists for the Treatment of Irritable Bowel Syndrome (IBS). Chemical and Pharmaceutical Bulletin.[4]
-
BenchChem. (2025).[2] An In-depth Technical Guide to 3-piperazin-1-yl-1H-pyridazin-6-one Derivatives and Analogs.
-
Lilly Research Laboratories. (2003). Novel potent 5-HT(1F) receptor agonists: structure-activity studies of a series of substituted N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides.[6] Journal of Medicinal Chemistry.[5]
-
Chaudhary, P., et al. (2023). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health (NIH).
-
Ten, A., et al. (2026).[7] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[7] ChemistryOpen.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Design and synthesis of piperazinylpyridine derivatives as novel 5-HT1A agonists/5-HT3 antagonists for the treatment of irritable bowel syndrome (IBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel potent 5-HT(1F) receptor agonists: structure-activity studies of a series of substituted N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Versatility of the Pyridylpiperazine Scaffold: A Technical Guide for Medicinal Chemistry
Executive Summary
The confluence of the pyridine and piperazine rings creates a privileged structural motif—the pyridylpiperazine scaffold—that is of profound importance in modern medicinal chemistry. The piperazine moiety, a six-membered heterocycle with two nitrogen atoms, imparts favorable physicochemical properties such as aqueous solubility, tunable basicity, and multiple points for hydrogen bonding, which can enhance pharmacokinetic profiles and target engagement.[1][2] When combined with the pyridine ring, a common pharmacophore known for its role in coordinating with biological targets, the resulting scaffold becomes a versatile intermediate for developing a wide range of therapeutic agents. This guide provides an in-depth exploration of pyridylpiperazine isomers as medicinal chemistry intermediates, focusing on their synthesis, reactivity, and application in drug discovery. We will dissect the synthetic strategies for accessing both N-aryl and C-aryl isomers, provide detailed experimental protocols, and present case studies that illustrate the scaffold's therapeutic potential.
Part 1: The Pyridylpiperazine Scaffold: Isomeric Forms and Strategic Importance
The term "Pyridin-3-ylpiperazine" can refer to two principal constitutional isomers, the distinction between which is critical for synthetic planning and structure-activity relationship (SAR) studies.
-
1-(Pyridin-3-yl)piperazine (N-Aryl Isomer): This is the most common and commercially available isomer, where the pyridine ring is attached to one of the piperazine nitrogen atoms.[2][3] Its prevalence is due to well-established and scalable synthetic routes. This isomer is a cornerstone in the development of central nervous system (CNS) agents, owing to its ability to interact with neurotransmitter receptors.[3]
-
2-(Pyridin-3-yl)piperazine (C-Aryl Isomer): In this less common isomer, the pyridine ring is attached to a carbon atom of the piperazine ring. The synthesis of C-aryl piperazines is historically challenging but represents a burgeoning field of research, driven by modern catalytic methods like C-H functionalization.[4] Accessing this isomer opens up novel chemical space and allows for different spatial arrangements of the pyridine moiety, which can lead to unique pharmacological profiles.
The strategic choice between these isomers allows medicinal chemists to fine-tune the orientation of the pyridine vector and modulate the core's physicochemical properties to achieve desired biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
Part 2: Synthesis of Pyridylpiperazine Intermediates
The synthetic accessibility of the two isomeric cores differs significantly, reflecting a classic trade-off between established, high-yielding chemistry and cutting-edge, diversity-oriented reactions.
Synthesis of 1-(Pyridin-3-yl)piperazine (N-Aryl)
The formation of the N-aryl bond is typically achieved through two robust methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.[1]
Causality in Method Selection: The SNAr approach is often preferred for its operational simplicity and cost-effectiveness, provided the pyridine ring is sufficiently electron-deficient. The presence of electron-withdrawing groups (e.g., -NO2) ortho or para to a leaving group (e.g., a halogen) is crucial as it stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.
A well-documented example is the synthesis of 1-(3-nitropyridin-2-yl)piperazine, a key intermediate for urease inhibitors.[5]
Experimental Protocol: SNAr Synthesis of 1-(3-nitropyridin-2-yl)piperazine [5]
-
Reactant Preparation: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in acetonitrile (15 mL/mmol), add an excess of piperazine (3.0-4.0 eq). The excess piperazine acts as both the nucleophile and the base to neutralize the HCl generated in situ.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine and piperazine hydrochloride. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to yield the desired product (typically ~65% yield).[5]
Diagram: SNAr Reaction Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Synthesis of 2-(Pyridin-3-yl)piperazine (C-Aryl)
Directly forming a C-C bond at the C2 position of a piperazine ring is a significant synthetic hurdle. The presence of two nitrogen atoms can lead to catalyst inhibition and undesired side reactions.[6] Modern advancements in photoredox catalysis have provided a powerful solution for the direct α-C–H functionalization of amines, including piperazines.[4]
Causality in Method Selection: Photoredox catalysis utilizes visible light to initiate a single-electron transfer (SET) process. An excited photocatalyst (e.g., Ir(ppy)3) can oxidize an N-aryl piperazine to form a nitrogen-centered radical cation. Subsequent deprotonation by a mild base generates a highly reactive α-amino radical, which can then engage in coupling reactions with an aryl halide. This method is advantageous for its mild reaction conditions and tolerance of various functional groups.
Experimental Protocol: Representative Photoredox C-H Arylation [4]
-
Reactant Preparation: In a nitrogen-filled glovebox, combine N-Boc-piperazine (1.0 eq), 3-bromopyridine (1.5 eq), an iridium photocatalyst such as Ir(ppy)3 (1-2 mol%), and a suitable base (e.g., Cs2CO3, 2.0 eq) in a degassed anhydrous solvent (e.g., DMF or DMSO). Note: The N-Boc protecting group is crucial for directing the reactivity and facilitating the reaction.
-
Reaction: Seal the reaction vessel and place it approximately 5-10 cm from a blue LED light source. Stir the mixture at room temperature for 12-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Deprotection: Purify the crude product by flash column chromatography. The resulting N-Boc-2-(pyridin-3-yl)piperazine can then be deprotected using standard conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final product.
Diagram: Photoredox C-H Arylation Workflow
Caption: General workflow for photoredox-catalyzed C-H arylation.
Part 3: Reactivity and Derivatization of the Piperazine Core
Once the pyridylpiperazine core is synthesized, the secondary amine (or a primary amine after deprotection) serves as a versatile synthetic handle for building molecular complexity. The nucleophilicity of this nitrogen allows for a wide array of derivatization reactions.
Diagram: Derivatization Pathways
Caption: Common derivatization reactions of the piperazine core.
Experimental Protocol: N-Acylation of a Pyridylpiperazine Intermediate [5]
-
Reactant Preparation: Dissolve the pyridylpiperazine intermediate (1.0 eq) and a base such as potassium carbonate (K2CO3, 2.0 eq) in a suitable solvent like acetonitrile.
-
Addition: Add the acylating agent, for example, a 2-chloro-N-arylacetamide (1.1 eq), to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir for 18-36 hours, monitoring by TLC.
-
Work-up: After cooling, filter off the base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel to obtain the final N-acylated product.
This protocol is a self-validating system; the consumption of the starting amine and the appearance of a less polar amide product can be easily tracked by TLC, and the final product can be characterized by standard spectroscopic methods (NMR, MS).
Part 4: Case Studies in Drug Discovery
Case Study 1: Pyridylpiperazines as Urease Inhibitors
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. In humans, its activity, particularly from Helicobacter pylori, is linked to gastric ulcers and cancer.[5] The inhibition of urease is therefore a key therapeutic strategy.
Researchers have synthesized a series of derivatives based on the 1-(3-nitropyridin-2-yl)piperazine core and evaluated their urease inhibitory activity.[5] The core itself was found to be a potent inhibitor, and further derivatization at the N4 position led to compounds with even greater potency than the standard inhibitor, thiourea.
Table 1: Urease Inhibitory Activity of Pyridylpiperazine Derivatives [5]
| Compound | Description | IC50 (µM) |
| Thiourea | Standard Inhibitor | 23.2 ± 11.0 |
| Precursor 3 | 1-(3-nitropyridin-2-yl)piperazine | 3.90 ± 1.91 |
| Derivative 5b | N-(4-chlorophenyl)acetamide derivative | 2.0 ± 0.73 |
| Derivative 7e | N-(4-bromophenyl)propanamide derivative | 2.24 ± 1.63 |
Data sourced from Khan, I, et al. (2024).[5]
The SAR studies revealed that the electronic nature of the substituents on the terminal aryl ring significantly influenced activity. The high potency of these derivatives underscores the value of the 1-(3-nitropyridin-2-yl)piperazine scaffold as a critical intermediate for generating potent enzyme inhibitors.[5]
Case Study 2: Pyridylpiperazines in CNS Drug Discovery
The 1-(Pyridin-3-yl)piperazine scaffold is a key intermediate in the synthesis of pharmaceuticals targeting the central nervous system.[3] Its structure is frequently found in compounds designed to modulate neurotransmitter systems, particularly serotonin (5-HT) and dopamine (D) receptors. This makes it invaluable for developing antidepressants, antipsychotics, and anxiolytics.[3]
The ability of the piperazine nitrogens to be protonated at physiological pH allows for ionic interactions with negatively charged residues (e.g., aspartate) in receptor binding pockets, while the pyridine ring can participate in aromatic or hydrogen bonding interactions. The versatility of the N4 position allows for the attachment of various side chains that can be optimized to achieve the desired receptor selectivity and pharmacological profile.
Part 5: Conclusion and Future Outlook
The pyridylpiperazine scaffold, in both its N-aryl and C-aryl isomeric forms, is a high-value intermediate in medicinal chemistry. The N-aryl isomers are well-established building blocks, particularly for CNS-active agents, with robust and scalable synthetic routes. The C-aryl isomers, while more challenging to synthesize, represent the next frontier. Advances in C-H functionalization are unlocking access to this novel chemical space, promising new avenues for drug discovery by enabling unique three-dimensional arrangements of the core pharmacophores.[4][7] The continued development of selective and efficient synthetic methods for both isomers will ensure that the pyridylpiperazine core remains a privileged and indispensable tool for drug development professionals.
References
-
Guan, Y., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. Available at: [Link]
-
Hu, G., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed. Available at: [Link]
-
Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. Available at: [Link]
-
Singh, H., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]
-
Nayak, S. K., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed. Available at: [Link]
-
MySkinRecipes. (n.d.). 1-(Pyridin-3-yl)piperazine hydrochloride. MySkinRecipes. Available at: [Link]
-
Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]
-
Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC. Available at: [Link]
-
Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
-
Roda, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Pyridin-3-yl)piperazine. PubChem. Available at: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(Pyridin-3-yl)piperazine | C9H13N3 | CID 437234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(Pyridin-3-yl)piperazine hydrochloride [myskinrecipes.com]
- 4. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
- 7. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
Pyridyl Piperazine Scaffolds in 5-HT Receptor Modulation: Mechanistic SAR, Synthesis, and Pharmacological Profiling
The following technical guide details the structural, synthetic, and pharmacological role of pyridyl piperazine scaffolds in serotonin (5-HT) receptor modulation.
Executive Summary
The N-arylpiperazine moiety is widely recognized as a "privileged scaffold" in medicinal chemistry, particularly for targeting G-Protein Coupled Receptors (GPCRs) within the Central Nervous System (CNS). Among these, the pyridyl piperazine subclass serves as a critical pharmacophore for serotonin 5-HT1A receptor agonists (e.g., buspirone analogs) and multi-target antipsychotics. This guide analyzes the structural determinants of this scaffold, provides validated protocols for its synthesis and pharmacological evaluation, and explores its utility in designing biased ligands.
Structural Basis & Structure-Activity Relationship (SAR)
The efficacy of pyridyl piperazine ligands stems from their ability to mimic the endogenous neurotransmitter serotonin (5-HT) while accessing auxiliary binding pockets that confer subtype selectivity.
The Pharmacophore Model
The binding mode of pyridyl piperazines at the 5-HT1A receptor is defined by two primary interactions anchored by the transmembrane (TM) helices:
-
The Ionic Lock (Asp3.32): The basic nitrogen atom at position 4 of the piperazine ring (N4) becomes protonated at physiological pH. This cation forms a critical salt bridge with the carboxylate side chain of Aspartate 116 (Asp3.32) in TM3. This mimics the interaction of the primary amine of serotonin.
-
Aromatic Stacking (Phe6.52): The pyridyl ring engages in
stacking or edge-to-face aromatic interactions with Phenylalanine 362 (Phe6.52) in TM6. -
The Linker & Distal Moiety: A polymethylene spacer (typically 2–4 carbons) connects the piperazine N1 to a distal bulky group (e.g., imide, amide). This distal group extends into the extracellular vestibule, interacting with residues in TM7 and the extracellular loops (ECL), driving selectivity over Dopamine D2 receptors.
Visualization: Ligand-Receptor Interaction Map
The following diagram illustrates the consensus binding mode of a 2-pyridyl piperazine ligand within the 5-HT1A receptor pocket.
Caption: Schematic representation of the key molecular interactions between a pyridyl piperazine ligand and the 5-HT1A receptor binding pocket.
Synthetic Pathways: The Buchwald-Hartwig Protocol[1][2][3]
While early synthesis relied on nucleophilic aromatic substitution (
Experimental Protocol: Pd-Catalyzed C-N Coupling
Objective: Synthesis of 1-(2-pyridyl)piperazine derivatives.
Reagents:
-
Aryl Halide: 2-bromopyridine (1.0 equiv)
-
Amine: N-Boc-piperazine (1.2 equiv)[1]
-
Catalyst:
(1-2 mol%) -
Ligand: BINAP or Xantphos (2-4 mol%)
-
Base:
or (1.5 equiv) -
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under argon flow, charge a flame-dried Schlenk flask with
, Ligand, and Base. -
Addition: Add the aryl halide and N-Boc-piperazine. If liquid, add via syringe; if solid, add with the catalyst mixture.
-
Solvation: Add anhydrous toluene via syringe. Purge the system with Argon for 5 minutes.
-
Reaction: Seal the flask and heat to 80–100°C for 12–18 hours. Monitor via TLC or LC-MS for the disappearance of the aryl halide.
-
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Deprotection (Optional): If the final scaffold requires a free amine, treat the N-Boc intermediate with TFA/DCM (1:1) for 1 hour at room temperature.
Visualization: Synthesis Workflow
Caption: Catalytic cycle for the Buchwald-Hartwig amination used to construct the N-arylpiperazine core.
Pharmacological Profiling[4][5]
To validate the activity of synthesized scaffolds, researchers must assess both affinity (binding strength) and intrinsic efficacy (functional output).
Protocol: Radioligand Binding Assay (Membrane Preparation)
This assay determines the
Materials:
-
Source: CHO cells stably expressing human 5-HT1A receptors.[2]
-
Radioligand:
-8-OH-DPAT (Agonist) or -WAY-100635 (Antagonist).[3] -
Buffer: 50 mM Tris-HCl, 5 mM
, pH 7.4.
Methodology:
-
Membrane Prep: Homogenize cells in ice-cold lysis buffer. Centrifuge at 20,000 x g for 20 min. Resuspend pellet in assay buffer.
-
Incubation: In a 96-well plate, combine:
-
50
Membrane suspension (10-20 protein). -
50
Radioligand (final conc. ~ ). -
50
Test Compound (concentration range to M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity.[4]
-
Analysis: Plot % Specific Binding vs. Log[Compound]. Determine
and convert to using the Cheng-Prusoff equation:
Functional Signaling & Bias
5-HT1A receptors couple primarily to
Data Summary: Comparative Profiles of Common Scaffolds
| Compound Class | Scaffold Core | Primary Target | Selectivity Profile | Functional Activity |
| Buspirone | Pyrimidinyl-piperazine | 5-HT1A | High (vs D2) | Partial Agonist |
| 1-(2-Pyridyl)piperazine | Pyridyl-piperazine | 5-HT1A / D2 | Low (Mixed) | Antagonist/Partial Agonist |
| Flibanserin | Phenyl-piperazine | 5-HT1A / 5-HT2A | Moderate | Agonist (1A) / Antagonist (2A) |
Visualization: 5-HT1A Signaling Cascade
Caption: Canonical Gi/o signaling pathway activated by 5-HT1A agonists, leading to neuronal inhibition.
References
-
Privileged Scaffolds in Medicinal Chemistry: Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Synthesis Protocols (Buchwald-Hartwig): Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Source: Organic Letters / PMC. URL:[Link]
-
Structure-Activity Relationships (SAR): Title: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands.[5] Source: MDPI Molecules. URL:[Link]
-
Selectivity Studies (5-HT1A vs D2): Title: Structure-affinity relationship studies on D2/5-HT1A receptor ligands.[6][7] Source: PubMed. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 3. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Stability of 2-Pyridin-3-ylpiperazine Dihydrochloride: An In-Depth Technical Guide
This technical guide details the chemical stability, degradation mechanisms, and handling protocols for 2-(Pyridin-3-yl)piperazine dihydrochloride .[1]
Important Disambiguation: This guide specifically addresses the C-linked isomer (Piperazine substituted at the C2 position with a 3-Pyridyl group), often designated as 2-(Pyridin-3-yl)piperazine.[1] This is distinct from the more common N-linked metabolite 1-(3-Pyridyl)piperazine (1-PP).[1] Researchers must verify their specific isomer using the CAS numbers provided below to ensure protocol applicability.
Executive Summary
2-(Pyridin-3-yl)piperazine dihydrochloride is a chiral, heterocyclic building block used in the synthesis of bioactive compounds targeting GPCRs and ion channels.[1] While the dihydrochloride salt form significantly improves thermal stability compared to the free base, the compound exhibits marked hygroscopicity and susceptibility to oxidative degradation at the secondary amine sites under stress.
Optimal stability is maintained at -20°C in a desiccated, inert atmosphere (Ar or N₂).[1] Analytical monitoring requires reverse-phase HPLC with ion-pairing agents or HILIC modes due to the compound's high polarity.[1]
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Identity & Structure
| Feature | Detail |
| Compound Name | 2-(Pyridin-3-yl)piperazine dihydrochloride |
| Synonyms | 2-(3-Pyridyl)piperazine 2HCl; 3-(2-Piperazinyl)pyridine dihydrochloride |
| CAS Number (Free Base) | 111781-56-7 |
| CAS Number (2HCl) | Not widely listed; refer to base CAS + "dihydrochloride" |
| Molecular Formula | C₉H₁₃N₃[1][2][3][] · 2HCl |
| Molecular Weight | 163.22 (Free Base) / 236.14 (Salt) |
| Structure Type | C-Linked: Pyridine ring attached to C2 of Piperazine |
Key Physicochemical Properties[1]
-
Acidity (pKa): The piperazine ring contains two secondary amines. The N1 and N4 nitrogens are highly basic (pKa ~9.8 and ~5.6), while the pyridine nitrogen is weakly basic (pKa ~5.2). The dihydrochloride salt protonates the two most basic sites, stabilizing the molecule against nucleophilic self-polymerization.[1]
-
Solubility: Highly soluble in water (>50 mg/mL) and DMSO; sparingly soluble in ethanol; insoluble in non-polar organic solvents (DCM, Hexane).
-
Hygroscopicity: Critical. The dihydrochloride salt is deliquescent. Exposure to ambient humidity (>60% RH) leads to rapid water uptake, formation of a hydrate, and eventual liquefaction (deliquescence).
Degradation Mechanisms
Understanding the causality of degradation is essential for designing storage and handling protocols.
Primary Degradation Pathways
-
Oxidative N-Dealkylation & N-Oxide Formation: The molecule possesses two secondary amine groups.[1] In the presence of atmospheric oxygen and trace metal ions (e.g., Fe³⁺, Cu²⁺), these sites can undergo oxidation to form N-oxides or hydroxylamines.
-
Hygroscopic Hydrolysis (Salt Disproportionation): Absorption of water promotes the dissociation of HCl. While the C-C bond connecting the rings is stable, the localized acidic micro-environment in a wet solid can catalyze degradation of impurities or excipients if present.
-
Photolytic Degradation: The pyridine ring absorbs UV light. Prolonged exposure can lead to ring-opening reactions or dimerization, although this is slower than oxidative pathways.[1]
Mechanistic Visualization
The following diagram illustrates the structural vulnerabilities and degradation logic.
Caption: Causal pathway of environmental stress leading to physical and chemical degradation.[1]
Stability Testing & Analytical Protocols
To validate the integrity of the compound, use the following self-validating analytical workflow.
HPLC Method (Reverse Phase - Ion Pair)
Due to the high polarity of the diamine, standard C18 columns often fail to retain the compound.[1] An ion-pairing method is required.[1]
-
Column: C18 end-capped (e.g., Waters XBridge or Phenomenex Gemini), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Heptafluorobutyric Acid (HFBA) in Water (pH 3.0). HFBA acts as the ion-pairing agent.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 260 nm (Pyridine absorption max) and 210 nm.
-
Temperature: 30°C.
Stress Testing Protocol (Forced Degradation)
Perform these tests to establish the stability profile for your specific batch.
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | Dissolve in 0.1 N HCl, heat at 60°C for 4 hrs. | Stable. (Piperazine/Pyridine rings are acid resistant). |
| Base Hydrolysis | Dissolve in 0.1 N NaOH, heat at 60°C for 4 hrs. | Stable , but free base may precipitate. |
| Oxidation | Treat with 3% H₂O₂ at RT for 2 hrs. | Degradation. Look for N-oxide peaks (M+16) in LC-MS. |
| Thermal/Humidity | Store solid at 40°C / 75% RH for 7 days. | Physical Change. Deliquescence likely; check for hydrolysis. |
Analytical Workflow Diagram
Caption: Standardized Quality Control Workflow for purity assessment.
Storage & Handling Recommendations
Based on the stability profile, the following "Gold Standard" handling procedures are recommended:
-
Primary Storage:
-
Handling:
-
Equilibrate the vial to room temperature before opening to prevent water condensation on the cold solid.
-
Handle inside a fume hood; use a glove box if high humidity is present in the lab.
-
-
-
Retest purity every 12 months if stored at -20°C.
-
Retest every 6 months if stored at 2-8°C.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1213132-98-9, (2S)-2-pyridin-3-ylpiperazine. Retrieved from [Link][1]
-
European Chemical Agency (ECHA). Registration Dossier - Piperazine derivatives stability. Retrieved from [Link][1]
Sources
An In-depth Technical Guide to 2-(Pyridin-3-yl)piperazine: A Comparative Analysis of the Free Base and Dihydrochloride Salt for Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and pharmaceutical development, the selection of the appropriate physical form of an active pharmaceutical ingredient (API) is a decision of paramount importance. This choice profoundly influences a compound's journey from the laboratory bench to clinical application. 2-(Pyridin-3-yl)piperazine is a key heterocyclic building block, integral to the synthesis of a wide array of pharmacologically active agents.[1] This guide provides a comprehensive technical comparison between the 2-(Pyridin-3-yl)piperazine free base and its dihydrochloride salt.
Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of properties. It delves into the causality behind experimental choices, offers validated protocols for characterization and interconversion, and explores the downstream implications for formulation and bioavailability. Understanding these differences is not merely an academic exercise; it is a critical step in de-risking and accelerating the drug development process.[2]
Section 1: Fundamental Physicochemical Properties
The decision to advance a drug candidate as a free base or a salt is predicated on a thorough understanding of their fundamental physicochemical characteristics. These properties dictate how the molecule will behave during manufacturing, formulation, storage, and ultimately, in the physiological environment.
Chemical Structure: The Locus of Difference
The core distinction between the free base and the dihydrochloride salt lies in the protonation state of the two basic nitrogen atoms within the piperazine ring.
-
2-(Pyridin-3-yl)piperazine (Free Base): In its neutral form, the nitrogen atoms of the piperazine moiety possess lone pairs of electrons, rendering them basic.
-
2-(Pyridin-3-yl)piperazine Dihydrochloride (Salt): In the presence of two equivalents of hydrochloric acid (HCl), both piperazine nitrogens become protonated, forming a dihydrochloride salt. This introduces ionic character to the molecule.
This seemingly simple acid-base reaction dramatically alters the molecule's solid-state and solution properties.
Comparative Properties at a Glance
The following table summarizes the key physicochemical differences between the two forms. These values are critical inputs for any pre-formulation assessment.
| Property | 2-(Pyridin-3-yl)piperazine Free Base | 2-(Pyridin-3-yl)piperazine Dihydrochloride | Rationale and Significance |
| Molecular Formula | C₉H₁₃N₃[3] | C₉H₁₃N₃ · 2HCl | The addition of two HCl molecules increases the molecular weight. |
| Molecular Weight | 163.22 g/mol [4] | ~236.15 g/mol | Affects dosage calculations and formulation concentration. |
| Appearance | Typically a liquid or low-melting solid[3] | Crystalline solid[5] | Solid form is generally preferred for ease of handling, purification, and formulation. |
| Aqueous Solubility | Low to moderate | High[6] | Critically impacts dissolution rate and is a key factor for oral and parenteral formulations.[7][8] |
| Lipophilicity (LogP) | Higher | Lower | Influences membrane permeability and absorption. |
| Chemical Stability | More susceptible to oxidation[9] | Generally more stable | Protonation of the nitrogen lone pairs prevents their participation in oxidative degradation pathways.[9] |
| Hygroscopicity | Generally low | Potentially moderate to high[10][11] | The tendency to absorb atmospheric moisture can affect physical stability, flowability, and manufacturing.[12] |
| Melting Point | Lower | Significantly higher (e.g., >300°C for similar salts)[13] | Higher melting points are indicative of a more stable crystal lattice. |
In-depth Analysis of Key Differences
Solubility: The Gateway to Bioavailability
The most significant advantage of the dihydrochloride salt is its markedly enhanced aqueous solubility.[2][8]
-
Causality: The ionic nature of the salt allows for strong ion-dipole interactions with polar water molecules, which can overcome the crystal lattice energy of the solid salt.[10] The free base, being less polar, has lower affinity for water. This difference is the primary reason why salt forms are often developed for poorly soluble basic drugs.[11]
-
Impact: Higher aqueous solubility generally leads to a faster dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for the absorption of poorly soluble drugs (as described by the Biopharmaceutics Classification System, BCS).[2]
Stability: Preserving Molecular Integrity
Amine free bases can be susceptible to oxidative degradation, as the lone pair of electrons on the nitrogen atom can be readily oxidized.[9]
-
Causality: By protonating these nitrogens to form the hydrochloride salt, the lone pair is engaged in a bond with a proton and is no longer available for oxidation.[9] This imparts greater chemical stability, leading to a longer shelf-life and reducing the potential for the formation of degradation impurities.[2]
-
Impact: Enhanced stability simplifies storage requirements and ensures that the patient receives the intended dose of the active molecule, free from potentially harmful degradants.
Hygroscopicity: The Challenge of Water Uptake
While beneficial for solubility, the ionic character of hydrochloride salts can also make them hygroscopic—prone to absorbing moisture from the air.[10][11]
-
Causality: The strong affinity of the salt's ions for water molecules can draw moisture from the atmosphere, potentially leading to physical changes in the solid form.
-
Impact: High hygroscopicity can be detrimental, causing issues such as particle agglomeration, poor powder flow during manufacturing, and even chemical degradation through hydrolysis.[12] In severe cases, it can lead to the deliquescence of the solid into a liquid. Careful control of humidity during manufacturing and storage, as well as appropriate packaging, may be required.[10]
Section 2: Practical Considerations in a Laboratory Setting
The ability to efficiently and reliably convert between the free base and salt forms is a fundamental requirement in both research and process development.
Workflow for Dihydrochloride Salt Formation
This protocol describes the conversion of the 2-(Pyridin-3-yl)piperazine free base into its dihydrochloride salt. The principle is a straightforward acid-base neutralization reaction.
Experimental Protocol: Salt Formation
-
Dissolution: Dissolve the 2-(Pyridin-3-yl)piperazine free base (1.0 equivalent) in a suitable anhydrous solvent in which the free base is soluble but the salt is not (e.g., isopropanol, ethanol, or diethyl ether).[14]
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of anhydrous HCl (2.0-2.2 equivalents) in a compatible solvent (e.g., 4M HCl in dioxane or HCl gas dissolved in the reaction solvent) dropwise with stirring.[15][16] Using anhydrous conditions is critical to prevent the co-precipitation of a hydrate and to ensure a crystalline product.[14]
-
Precipitation: The dihydrochloride salt will typically precipitate out of the solution as a white or off-white solid.
-
Maturation: Continue stirring the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold, anhydrous solvent to remove any unreacted starting material or excess acid.
-
Drying: Dry the isolated salt under vacuum to yield the final 2-(Pyridin-3-yl)piperazine dihydrochloride.
Caption: Workflow for the synthesis of the dihydrochloride salt.
Workflow for Free Base Liberation
This protocol outlines the conversion of the dihydrochloride salt back to its free base form. The process involves neutralization with a base followed by extraction.
Experimental Protocol: Free Base Liberation
-
Dissolution: Dissolve the 2-(Pyridin-3-yl)piperazine dihydrochloride salt in water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a suitable base (e.g., 2M sodium hydroxide or saturated sodium bicarbonate solution) with stirring until the pH of the solution is basic (pH > 10).[17][18]
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer multiple times with an appropriate water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or chloroform).[18][19]
-
Combine & Dry: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration: Filter off the drying agent.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the 2-(Pyridin-3-yl)piperazine free base.
Caption: Workflow for the liberation of the free base from its salt.
Essential Analytical Characterization
It is imperative to confirm the identity and purity of the specific form being used. Several analytical techniques are essential for this characterization.[20][21]
-
X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying the solid-state form. The crystalline salt will produce a distinct diffraction pattern, different from the free base (which may be crystalline or amorphous). It is also crucial for identifying different polymorphs or solvates of the salt.[20][22]
-
Differential Scanning Calorimetry (DSC): DSC measures thermal transitions. It can determine the melting point, which is a key indicator of purity and form. The salt will have a significantly different and sharper melting point than the free base.[20][21]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to assess thermal stability and to quantify the amount of residual solvent or water (in the case of a hydrate) in the sample.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Protonation of the amine groups in the salt form causes a downfield shift in the signals of adjacent protons compared to the free base, providing clear evidence of salt formation.
Section 3: Implications for Drug Development
The choice between the free base and the dihydrochloride salt has far-reaching consequences that extend throughout the drug development pipeline.
Caption: Impact of API form selection on drug development stages.
Formulation Development
-
Dihydrochloride Salt: The high aqueous solubility makes the salt form the preferred choice for conventional oral solid dosage forms (tablets, capsules) and aqueous-based liquid formulations (oral solutions, syrups, injectables).[6]
-
Free Base: The higher lipophilicity and solubility in organic solvents may make the free base more suitable for specialized formulations, such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) or transdermal patches.
Biopharmaceutical Performance
For oral administration, the drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.
-
Dihydrochloride Salt: By providing a higher concentration of dissolved drug at the site of absorption, the salt form can significantly improve the rate and extent of absorption (bioavailability), particularly for drugs whose absorption is limited by their dissolution rate.[2]
-
Free Base: A potential risk with salts of weakly basic compounds is that they may dissolve in the acidic environment of the stomach but then precipitate out as the less soluble free base when they reach the higher pH of the small intestine.[23] This phenomenon, known as disproportionation, can negate the solubility advantage of the salt.[24]
Handling, Storage, and Manufacturing
-
Stability: The superior chemical stability of the dihydrochloride salt simplifies storage and can lead to a longer product shelf life.[2]
-
Hygroscopicity: The potential hygroscopicity of the salt form must be carefully managed. Manufacturing may require humidity-controlled environments, and packaging (e.g., blister packs with foil backing) is often necessary to protect the product from moisture during storage.[10]
-
Solid-State Properties: The crystalline nature of the salt is generally advantageous for manufacturing, leading to better powder flow and compressibility compared to a potentially oily or amorphous free base.
Conclusion
The distinction between 2-(Pyridin-3-yl)piperazine free base and its dihydrochloride salt is a clear illustration of the profound impact that salt formation has on the properties of an active pharmaceutical ingredient. The dihydrochloride salt offers significant advantages in terms of aqueous solubility and chemical stability, making it the presumptive choice for the development of conventional oral and parenteral dosage forms. These benefits, however, are accompanied by the potential challenge of hygroscopicity, which requires careful characterization and management.
Conversely, the free base, with its higher lipophilicity, remains a viable option for specific, non-aqueous formulation strategies. The selection is not a matter of one form being universally "better," but rather of choosing the form whose specific physicochemical profile is best suited to the intended clinical application, formulation strategy, and manufacturing process. A comprehensive, data-driven approach to characterizing both the free base and a variety of its salts is a cornerstone of modern, efficient, and successful drug development.
References
-
Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development. [Link]
-
Analytical Chemistry. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Tetrahedron Letters. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. [Link]
-
Journal of Thermal Analysis and Calorimetry. (2002). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. [Link]
-
Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
-
Advanced Drug Delivery Reviews. (2017, August 1). Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. [Link]
-
ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]
-
Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?. [Link]
-
ACS Publications. (2025, December 18). Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. [Link]
-
ResearchGate. (2025, August 5). Characterisation of salts of drug substances | Request PDF. [Link]
-
Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]
-
ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. [Link]
-
Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]
-
MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
Sciencemadness.org. (2008, August 24). Converting to the hydrochloric salt for storage?. [Link]
-
Organic Syntheses. Methylamine Hydrochloride. [Link]
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. [Link]
-
PubChem. 2-(Piperidin-3-yl)pyridine dihydrochloride. [Link]
-
Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]
-
Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?. [Link]
-
University of Helsinki. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]
-
Chemistry Stack Exchange. (2014, December 4). Why formulate drugs as HCl salts when HCl is in stomach acid?. [Link]
-
Wikipedia. Free base. [Link]
-
The Good Scents Company. piperazine dihydrochloride, 142-64-3. [Link]
-
European Journal of Pharmaceutical Sciences. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. [Link]
-
Wikipedia. Piperazine. [Link]
-
Solubility of Things. Piperazine dihydrochloride. [Link]
-
SINTEF. Solid liquid solubility of piperazine. [Link]
-
PubChem. 1-(Pyridin-3-yl)piperazine. [Link]
-
Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1-(Pyridin-3-yl)piperazine | C9H13N3 | CID 437234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. pharmtech.com [pharmtech.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. PIPERAZINE DIHYDROCHLORIDE | 142-64-3 [chemicalbook.com]
- 14. sciencemadness.org [sciencemadness.org]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. akjournals.com [akjournals.com]
- 21. Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 24. Making sure you're not a bot! [helda.helsinki.fi]
CAS number and synonyms for 1-(3-Pyridyl)piperazine dihydrochloride
An In-depth Technical Guide to 1-(3-Pyridyl)piperazine Dihydrochloride: A Core Scaffold in Modern Neuroscience Drug Discovery
Abstract
1-(3-Pyridyl)piperazine dihydrochloride is a pivotal chemical entity, serving as a foundational building block in the synthesis of a multitude of centrally active pharmacological agents. Its structural amalgamation of a pyridine ring and a piperazine moiety imparts a unique physicochemical profile, enabling it to interact with key neurotransmitter systems. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's chemical identity, synthesis, critical role as a medicinal chemistry scaffold, and its involvement in modulating serotonergic and dopaminergic pathways. We will explore established analytical protocols and essential safety and handling procedures to ensure its effective and safe utilization in the laboratory.
Chemical Identity and Properties
1-(3-Pyridyl)piperazine dihydrochloride is the salt form of the parent compound 1-(3-Pyridyl)piperazine, rendering it more stable and soluble in aqueous media, which is often advantageous for experimental and synthetic applications.
Identifiers and Synonyms
The compound is recognized by several identifiers and names across various chemical databases and suppliers.
| Identifier | Value |
| CAS Number | 470441-67-9[1][] |
| Chemical Name | 1-Pyridin-3-YL-piperazine dihydrochloride[1] |
| Molecular Formula | C₉H₁₅Cl₂N₃[1] |
| Molecular Weight | 236.14 g/mol [1] |
Common Synonyms:
-
1-(pyridin-3-yl)piperazine;dihydrochloride[]
-
1-(3-pyridinyl)piperazine dihydrochloride
-
3-piperazinylpyridine dihydrochloride
The free base form, 1-(3-Pyridyl)piperazine, has a molecular weight of 163.22 g/mol and is associated with numerous other synonyms including N-(3-Pyridyl)piperazine and 1-pyridin-3-ylpiperazine.[3]
Physicochemical Properties
The properties of the dihydrochloride salt are crucial for its handling, formulation, and reaction setup.
| Property | Value | Source |
| Physical Form | Solid | [4] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [4] |
| InChI Key (Base) | DNDJHEWLYGJJCY-UHFFFAOYSA-N | [3] |
| XLogP3 (Base) | 0.3 | [3] |
| Hydrogen Bond Donor Count (Base) | 1 | [3] |
| Hydrogen Bond Acceptor Count (Base) | 3 | [3] |
Synthesis and Manufacturing Insights
The synthesis of pyridylpiperazine derivatives is a well-established area of organic chemistry, driven by their pharmaceutical importance.[5][6] A common and efficient approach involves the nucleophilic substitution reaction between piperazine and a suitably activated pyridine derivative.
General Synthetic Workflow
The principle of this synthesis relies on the reaction of piperazine (or a protected form) with a halopyridine. The piperazine acts as a nucleophile, displacing the halide from the pyridine ring. The use of the dihydrochloride salt often results from the final workup step where the basic product is precipitated from a solution by the addition of hydrochloric acid.
Below is a conceptual workflow for the synthesis of 1-(3-Pyridyl)piperazine and its subsequent conversion to the dihydrochloride salt.
Caption: Role of 1-(3-Pyridyl)piperazine as a versatile scaffold in drug design.
Putative Mechanisms of Action
While the parent compound piperazine is known for its anthelmintic properties via GABA receptor agonism, pyridylpiperazine derivatives are primarily investigated for their effects on mammalian neurotransmitter systems. [7][8][9] Derivatives of pyridinylpiperazine are known to act as potent modulators of various receptors:
-
Serotonin (5-HT) Receptors: Many CNS drugs with a pyridylpiperazine core exhibit activity at different serotonin receptor subtypes, contributing to antidepressant and anxiolytic effects.
-
Dopamine (D) Receptors: Modulation of dopamine receptors is a key mechanism for antipsychotic drugs, and this scaffold is frequently employed in their design. [10]* α-Adrenergic Receptors: Certain derivatives, such as 1-(3-fluoro-2-pyridinyl)piperazine, have been shown to be potent and selective α2-adrenergic receptor antagonists. [11] The specific activity of a final compound depends entirely on the substitutions made to the core scaffold. 1-(3-Pyridyl)piperazine dihydrochloride itself is primarily used as a starting material rather than an active pharmaceutical ingredient.
Caption: Conceptual pathway of CNS receptor modulation by pyridylpiperazine derivatives.
Analytical Protocols
Characterization of 1-(3-Pyridyl)piperazine dihydrochloride is essential to confirm its identity and purity before use in synthesis. Standard analytical techniques are employed.
Example Protocol: ¹H NMR Spectroscopy
This protocol outlines the general steps for acquiring a Proton Nuclear Magnetic Resonance (¹H NMR) spectrum to verify the chemical structure.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(3-Pyridyl)piperazine dihydrochloride.
-
Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., 0.7 mL of D₂O or DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A typical acquisition would involve 16-32 scans.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and assign them to the corresponding protons in the molecule. The spectrum should show characteristic signals for the pyridyl protons and the piperazine protons, with chemical shifts influenced by the dihydrochloride salt form.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound. The safety information is often provided for the parent compound or closely related hydrochloride salts.
Hazard Identification
The following GHS hazard information is associated with similar piperazine derivatives and should be considered. [3][4]
| Hazard Class | Code | Statement |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |
Recommended Precautions and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid breathing dust. Use only in a well-ventilated area, such as a chemical fume hood. [3]* Storage: Store in a tightly sealed container in a dry and cool place (recommended 2-8°C). [4]
References
- Sinfoo Biotech. (n.d.). 1-Pyridin-3-YL-piperazine dihydrochloride,(CAS# 470441-67-9).
- MySkinRecipes. (n.d.). 1-Pyridin-3-Yl-Piperazine Dihydrochloride.
- Chem-Impex. (n.d.). 1-Pyridin-3-yl-piperazine dihydrobromide.
- Sigma-Aldrich. (n.d.). 1-(Pyridin-3-yl)piperazine hydrochloride.
- BOC Sciences. (n.d.). CAS 470441-67-9 (1-Pyridin-3-yl-piperazine dihydrochloride).
- PubChem. (n.d.). 1-(Pyridin-3-yl)piperazine. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Preparation of 1-(3-pyridyl)-piperazine (LH2).
- Organic Chemistry Portal. (2024). Synthesis of piperazines.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Piperazine Derivatives in Modern Drug Discovery.
- Patsnap Synapse. (2024). What is the mechanism of Piperazine?
- European Medicines Agency. (n.d.). MRL - Piperazine Summary Report (3).
- Ataman Kimya. (n.d.). PIPERAZINE.
- Benchchem. (2025). An In-depth Technical Guide to the Mechanism of Action of Piperazine.
- Saari, W. S., Halczenko, W., King, S. W., et al. (1983). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 26(12), 1696–701.
Sources
- 1. 1-Pyridin-3-YL-piperazine dihydrochloride,(CAS# 470441-67-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 1-(Pyridin-3-yl)piperazine | C9H13N3 | CID 437234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(Pyridin-3-yl)piperazine hydrochloride | 1010133-97-7 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine synthesis [organic-chemistry.org]
- 7. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Conversion of 2-Pyridin-3-ylpiperazine Dihydrochloride to its Free Base
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the conversion of 2-Pyridin-3-ylpiperazine dihydrochloride to its corresponding free base. The dihydrochloride salt form of active pharmaceutical ingredients (APIs) is often favored for its stability and solubility, yet the free base is frequently required for subsequent synthetic modifications, specific formulation studies, or analytical standard preparation. This guide details the principles of acid-base chemistry, the practical execution of the conversion, and the necessary validation techniques to ensure the identity and purity of the final product. It is intended for researchers, chemists, and drug development professionals who require a reliable method for this common chemical transformation.
Introduction and Scientific Background
2-Pyridin-3-ylpiperazine is a heterocyclic compound featuring both a pyridine ring and a piperazine ring. This structural motif is common in medicinal chemistry. The compound is typically supplied as a dihydrochloride salt to enhance its stability and aqueous solubility. However, for many applications, such as subsequent chemical reactions where the nitrogen atoms of the piperazine ring must act as nucleophiles, conversion to the neutral "free base" form is essential.
The conversion process is a fundamental acid-base reaction. The dihydrochloride salt exists as a dication, with protons attached to the two nitrogen atoms of the piperazine ring. By introducing a base stronger than the piperazine nitrogens, these protons are removed, neutralizing the molecule and yielding the free base. The choice of base and reaction conditions is critical to ensure complete conversion and facilitate the isolation of a pure product.
Physicochemical Properties
A clear understanding of the properties of both the salt and the free base is crucial for designing an effective conversion and purification strategy.
| Property | 2-Pyridin-3-ylpiperazine Dihydrochloride | 2-Pyridin-3-ylpiperazine (Free Base) |
| Molecular Formula | C₉H₁₃N₃ · 2HCl | C₉H₁₃N₃ |
| Molecular Weight | 236.14 g/mol | 163.22 g/mol [1] |
| Appearance | White to off-white solid | Liquid or low-melting solid[1] |
| Solubility | Soluble in water; poorly soluble in non-polar organic solvents. | Sparingly soluble in water; soluble in organic solvents like dichloromethane, chloroform, and methanol.[2][3] |
| Acidity (pKa) | The protonated piperazine nitrogens are acidic. | The piperazine nitrogens are basic. The pKa values for unsubstituted piperazine are ~5.3 and ~9.7.[2][4] The pyridyl group will influence these values. |
Principle of Conversion: An Acid-Base Reaction
The core of this protocol is the deprotonation of the 2-Pyridin-3-ylpiperazine dihydrochloride. The piperazine ring has two nitrogen atoms, both of which are protonated in the dihydrochloride salt. To convert it to the free base, a base must be added to raise the pH of the solution significantly above the higher pKa value of the protonated piperazine. This ensures that both protons are removed, leading to the neutral free base.
A strong base such as sodium hydroxide (NaOH) or a moderately strong base like sodium carbonate (Na₂CO₃) is typically used. The reaction is governed by the following equilibrium:
Py-Pip-H₂²⁺·2Cl⁻ + 2 NaOH → Py-Pip + 2 NaCl + 2 H₂O
Once formed, the free base, which is significantly less water-soluble than its salt form, can be isolated from the aqueous solution via liquid-liquid extraction using a suitable organic solvent.
Experimental Workflow and Chemical Transformation
The overall process can be visualized as a sequence of distinct laboratory operations, from initial dissolution to final product validation.
Diagram 1: Overall Experimental Workflow
A flowchart illustrating the key stages of the conversion process.
Diagram 2: Chemical Conversion Reaction
Chemical structures illustrating the deprotonation of the dihydrochloride salt.
Detailed Step-by-Step Protocol
Materials & Equipment:
-
2-Pyridin-3-ylpiperazine dihydrochloride
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Deionized water
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium chloride (brine) solution (optional)
-
Beakers and Erlenmeyer flasks
-
Separatory funnel (appropriately sized)
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment (safety glasses, lab coat, gloves)
Procedure:
-
Dissolution:
-
Weigh 1.0 equivalent of 2-Pyridin-3-ylpiperazine dihydrochloride and place it in an Erlenmeyer flask.
-
Add deionized water (approx. 10-20 mL per gram of salt) and stir until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
-
Basification:
-
Prepare a 1 M or 2 M aqueous solution of sodium hydroxide (NaOH). Alternative: A saturated solution of sodium carbonate (Na₂CO₃) can also be used. One user reported that Na₂CO₃ yielded a solid free base, while NaOH resulted in a sticky material, which may be advantageous for isolation.[5]
-
Cool the dissolved salt solution in an ice bath.
-
Slowly add the basic solution dropwise to the stirring salt solution. Monitor the pH of the mixture continuously.
-
Causality: Slow, dropwise addition, especially with cooling, is crucial to control the exothermic nature of the neutralization reaction.
-
Continue adding the base until the pH of the solution is stable at pH > 12.[6] This ensures complete deprotonation of both piperazine nitrogens. A milky or oily suspension may form as the water-insoluble free base precipitates.
-
-
Liquid-Liquid Extraction:
-
Transfer the basic aqueous mixture to a separatory funnel.
-
Add a volume of dichloromethane (DCM) approximately equal to the aqueous volume.
-
Expert Insight: To improve extraction efficiency, you can add saturated sodium chloride (brine) solution to the aqueous layer. This "salting out" process increases the polarity of the aqueous phase, decreasing the solubility of the organic free base and driving it into the organic layer.[2]
-
Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to periodically vent the funnel to release any pressure buildup.
-
Allow the layers to separate completely. The denser DCM layer will be at the bottom.
-
Drain the lower organic layer into a clean, dry flask.
-
Repeat the extraction process on the aqueous layer two more times with fresh portions of DCM to maximize the recovery of the free base.
-
-
Drying and Solvent Removal:
-
Combine all the collected organic extracts.
-
Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) to the combined extracts. Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing. This indicates all residual water has been absorbed.
-
Filter the dried organic solution to remove the Na₂SO₄.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the DCM. Be cautious not to overheat the sample.
-
-
Final Product:
-
The resulting residue is the 2-Pyridin-3-ylpiperazine free base, which may be a liquid or a low-melting solid.[1] If a high degree of purity is required, further purification by vacuum distillation or column chromatography may be necessary.
-
Validation and Characterization
Successful conversion should be validated by appropriate analytical techniques.
-
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for confirming the structure. Upon conversion from the dihydrochloride salt to the free base, the chemical shifts of the protons on the carbons adjacent to the piperazine nitrogens (the N-CH₂ groups) are expected to shift upfield (to a lower ppm value) due to the removal of the electron-withdrawing positive charge. The spectrum of the related 1-(2-Pyridyl)piperazine shows signals for the piperazine protons around 3.0-3.5 ppm.[7]
-
pH Test: A small amount of the final product dissolved in water should yield a basic solution (pH > 7).
-
Potentiometric Titration: For a quantitative assessment of purity (assay), the free base can be dissolved in a suitable solvent (e.g., acetic acid) and titrated with a standardized acid like perchloric acid.[5] This method directly measures the amount of basic substance present.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 164.2.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete basification (pH not high enough).2. Insufficient extractions.3. Product loss during transfers. | 1. Ensure pH is stable at >12 before extraction.2. Perform at least three extractions with fresh solvent.3. Use care during transfers and rinse glassware with the extraction solvent. |
| Product is an Oil/Sticky Solid | 1. The free base may naturally be a low-melting solid or oil at room temperature.[1]2. Presence of residual water or solvent.3. Impurities present. | 1. This may be the expected physical state.2. Ensure thorough drying of the organic layer and complete removal of solvent on the rotary evaporator.3. Consider further purification (e.g., column chromatography). Using Na₂CO₃ for basification might yield a solid product.[5] |
| Milky/Cloudy Organic Layer | Emulsion formation during extraction. | 1. Let the funnel stand for a longer period.2. Add a small amount of brine to help break the emulsion.3. Filter the organic layer through a pad of Celite. |
| Final Product is Wet | Incomplete drying of the organic extracts. | 1. Use a sufficient amount of anhydrous Na₂SO₄ or MgSO₄.2. Allow adequate time for the drying agent to work before filtration. |
References
- ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation?
- United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- PubChem. 1-(2-Pyridyl)piperazine. National Center for Biotechnology Information.
- ChemSrc. (2025, October 15). 2-(4-Pyridinyl)piperazine Properties.
- ChemicalBook. 1-(2-Pyridyl)piperazine(34803-66-2) 1H NMR spectrum.
- Fluorochem. 2-Pyridin-3-ylpiperazine (CAS 111781-56-7).
- ChemicalBook. (2026, January 13). 1-(2-Pyridyl)piperazine Properties.
- CymitQuimica. CAS 34803-66-2: 1-(2-Pyridyl)piperazine.
- Dove Medical Press. Supplementary Material: Evaluation of the test compounds using Lipinski's rule.
- Wikipedia. Piperazine.
- Google Patents. US2919275A - Purification of piperazine.
- Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
- University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Google Patents. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
- ResearchGate. (2018, September 3). Piperazine dihydrochloride to Free base by using Sodium carbonate but the assay is around 93 % by potentiometric titration.
- ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents.
- Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
- National Institute of Standards and Technology. 1-(2-Pyridyl)piperazine. NIST Chemistry WebBook.
- ChemicalBook. (2022, December 30). 2-PYRIDIN-3-YL PIPERAZINE 3HCL (CAS 1171887-03-8).
- SpectraBase. 1-(2-Pyridyl) piperazine - Optional[13C NMR] - Spectrum.
- Google Patents. US2975181A - Method for the preparation of piperazine salts.
- Sigma-Aldrich. 1-(2-Pyridyl)piperazine = 99 34803-66-2.
- ChemSynthesis. (2025, May 20). 2-pyridin-3-yl-piperidine-1-carboxylic acid tert-butyl ester.
- MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
- Ataman Kimya. PIPERAZINES.
- Arkivoc. Synthesis of the piperazine subunit of Indinavir.
- Benchchem. Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- The Good Scents Company. piperazine dihydrochloride, 142-64-3.
- Thomas Scientific. 2-Pyridin-3-Yl Piperazine Trihydrochloride ; >/= 93% (HPLC).
- Methodical letter. Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
- Google Patents. CZ305317B6 - Method of direct mono-N-substitution of piperazine.
- Fluorochem. 1-Pyridin-3-yl-piperazine.
- Changzhou Kangte Pharmtech co., LTD. 1-(2-Pyridyl)piperazine.
- Santa Cruz Biotechnology. 2-(Pyridin-3-yl)piperazine trihydrochloride.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. 1-(2-Pyridyl)piperazine | 34803-66-2 [chemicalbook.com]
- 4. uregina.ca [uregina.ca]
- 5. researchgate.net [researchgate.net]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. 1-(2-Pyridyl)piperazine(34803-66-2) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds via Buchwald-Hartwig Coupling of 2-Pyridin-3-ylpiperazine
Introduction: The Strategic Importance of Biaryl Piperazines in Modern Drug Discovery
Biaryl scaffolds are privileged motifs in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The fusion of a biaryl system with a piperazine heterocycle, a common pharmacophore, often imparts favorable pharmacokinetic properties, including improved solubility and the ability to modulate interactions with biological targets.[3][4] Specifically, the 2-pyridin-3-ylpiperazine moiety presents a unique structural framework with significant potential in drug development, offering multiple points for diversification and interaction with target proteins.
The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of C-N bonds, largely supplanting harsher, traditional methods.[5][6] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it an indispensable tool in the synthesis of complex pharmaceutical intermediates.[6][7]
This comprehensive guide provides a detailed protocol for the synthesis of N-aryl-2-(pyridin-3-yl)piperazines, a class of biaryl compounds, utilizing the Buchwald-Hartwig coupling. We will delve into the mechanistic rationale behind the experimental design, address the critical challenge of regioselectivity in unsymmetrical piperazines, and offer practical, field-proven insights for successful execution and troubleshooting.
The Challenge of Regioselectivity in Unsymmetrical Piperazines
2-Pyridin-3-ylpiperazine possesses two distinct secondary amine nitrogens (N1 and N4) available for N-arylation. Achieving selective arylation at the desired nitrogen is a critical challenge that must be addressed to ensure the synthesis of the target biaryl compound. Direct arylation of the unprotected piperazine will likely lead to a mixture of mono-arylated isomers and potentially di-arylated products, complicating purification and reducing the yield of the desired product.
To overcome this, a protecting group strategy is employed. The less sterically hindered and more nucleophilic N4 nitrogen is temporarily protected, directing the Buchwald-Hartwig coupling to the desired N1 position. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of installation and clean removal under acidic conditions that typically do not affect the newly formed biaryl C-N bond.[8]
Experimental Workflow Overview
The synthesis of N-aryl-2-(pyridin-3-yl)piperazines via a regioselective Buchwald-Hartwig coupling is a three-step process:
-
Protection: Selective N-Boc protection of the N4 nitrogen of 2-pyridin-3-ylpiperazine.
-
Buchwald-Hartwig Coupling: Palladium-catalyzed N-arylation of the N1 nitrogen of the protected piperazine with an aryl halide.
-
Deprotection: Removal of the Boc protecting group to yield the final biaryl product.
Caption: High-level overview of the synthetic workflow.
Detailed Experimental Protocols
PART 1: N-Boc Protection of 2-Pyridin-3-ylpiperazine
Rationale: This initial step ensures the regioselectivity of the subsequent Buchwald-Hartwig coupling by masking the more reactive N4 nitrogen of the piperazine ring.
Materials:
-
2-Pyridin-3-ylpiperazine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-pyridin-3-ylpiperazine (1.0 equiv) in DCM, add (Boc)₂O (1.1 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-2-(pyridin-3-yl)piperazine.
PART 2: Buchwald-Hartwig Coupling of N-Boc-2-(pyridin-3-yl)piperazine with an Aryl Halide
Causality Behind Experimental Choices:
-
Palladium Pre-catalyst: The use of a well-defined palladium pre-catalyst, such as a G3 or G4 palladacycle, is recommended over generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[9] Pre-catalysts offer greater reliability, faster reaction times, and often lower catalyst loadings.
-
Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination. For coupling with a heteroaromatic amine like our substrate, sterically hindered and electron-rich biaryl phosphine ligands such as RuPhos or BrettPhos are often superior.[10] These ligands promote the formation of the active monoligated palladium species, which accelerates the rates of oxidative addition and reductive elimination.[5] The bidentate nature of some ligands, like Josiphos-type ligands, can also be advantageous as they are less prone to displacement by the coordinating pyridine moiety of the substrate.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures or longer reaction times.[9]
-
Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene and 1,4-dioxane are commonly used. It is important to avoid solvents like pyridine and acetonitrile which can coordinate to the palladium center and inhibit catalysis.[9]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Materials:
-
N-Boc-2-(pyridin-3-yl)piperazine (1.0 equiv)
-
Aryl halide (e.g., 4-bromotoluene, 1.2 equiv)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%)
-
RuPhos ligand (1.5-3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried Schlenk tube, add N-Boc-2-(pyridin-3-yl)piperazine, the aryl halide, NaOtBu, the palladium pre-catalyst, and the ligand.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, deoxygenated toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-N'-aryl-2-(pyridin-3-yl)piperazine.
PART 3: N-Boc Deprotection
Rationale: This final step removes the Boc protecting group to yield the desired biaryl product.
Materials:
-
N-Boc-N'-aryl-2-(pyridin-3-yl)piperazine
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-N'-aryl-2-(pyridin-3-yl)piperazine in a minimal amount of 1,4-dioxane.
-
Add 4 M HCl in 1,4-dioxane (5-10 equiv) and stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
Filter the solid and wash with diethyl ether.
-
To obtain the free base, dissolve the hydrochloride salt in water and basify with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final N-aryl-2-(pyridin-3-yl)piperazine.
Quantitative Data Summary
The following table provides representative data for the Buchwald-Hartwig coupling of a protected pyridylpiperazine with an aryl bromide, based on a closely related literature precedent.[10]
| Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | 1-(2-pyridyl)piperazine | 1.5 (Pd₂(dba)₃) | 3.0 (RuPhos) | NaOtBu | Toluene | 100 | 5 | 96 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Inappropriate ligand or base- Catalyst inhibition by pyridine moiety | - Use a fresh batch of palladium pre-catalyst.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled, deoxygenated solvents.- Screen alternative sterically hindered ligands (e.g., BrettPhos, XPhos) and bases (e.g., Cs₂CO₃, K₃PO₄).- Increase ligand loading to outcompete pyridine coordination. Consider a bidentate ligand like a Josiphos-type ligand. |
| Formation of side products (e.g., hydrodehalogenation) | - Competing β-hydride elimination pathway- Reaction temperature too high | - Use a more sterically hindered ligand to promote reductive elimination over β-hydride elimination.- Lower the reaction temperature and extend the reaction time. |
| Incomplete Boc deprotection | - Insufficient acid- Short reaction time | - Increase the equivalents of HCl in dioxane.- Extend the reaction time and monitor carefully by TLC. |
| Difficulty in purification | - Close polarity of starting material and product- Formation of isomeric byproducts | - Optimize the solvent system for column chromatography.- Ensure complete protection in Step 1 to avoid the formation of the N4-arylated isomer. |
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine - Academia.edu. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available at: [Link]
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC. Available at: [Link]
-
Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - stoltz2.caltech.edu. Available at: [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. Available at: [Link]
-
Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. Available at: [Link]
-
A General and Convenient Synthesis of N-Aryl Piperazines - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available at: [Link]
-
Buchwald-Hartwig amination - Wikipedia. Available at: [Link]
-
Deprotection of different N-Boc-compounds | Download Table - ResearchGate. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - University College Cork. Available at: [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC. Available at: [Link]
-
Azine Steric Hindrances Switch Halogen Bonding to N-Arylation upon Interplay with σ-Hole Donating Haloarenenitriles - PubMed. Available at: [Link]
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC - NIH. Available at: [Link]
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N , N -Diarylhydrazines - ResearchGate. Available at: [Link]
-
Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists - RSC Publishing. Available at: [Link]
-
Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update - MDPI. Available at: [Link]
-
Overcoming steric constraints in C–H arylation via Pd/Ag dual catalysis: a shortcut to ortho-tetrasubstituted heterobiaryl N-oxides - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. (PDF) Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine [academia.edu]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for Reductive Amination Procedures Involving 3-(1-Piperazinyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Substituted Pyridinylpiperazines
The pyridinylpiperazine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically significant drugs targeting a wide array of biological receptors and enzymes. The ability to selectively introduce diverse substituents onto the piperazine nitrogen via robust and efficient chemical transformations is paramount for generating compound libraries for structure-activity relationship (SAR) studies and lead optimization. Reductive amination stands out as a cornerstone of this synthetic endeavor, offering a highly reliable and versatile method for the N-alkylation of secondary amines like 3-(1-piperazinyl)pyridine. This application note provides a comprehensive guide to the principles, protocols, and practical considerations for performing reductive amination with 3-(1-piperazinyl)pyridine, empowering researchers to confidently synthesize novel derivatives for their discovery programs.
Mechanistic Insights: The 'Why' Behind the 'How'
Reductive amination is a powerful, one-pot reaction that combines a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent to form a new carbon-nitrogen bond. The process can be conceptually divided into two key steps:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine of 3-(1-piperazinyl)pyridine on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to form a transient iminium ion intermediate. This step is often the rate-limiting step and can be accelerated by the presence of a mild acid catalyst, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[1]
-
Reduction: The iminium ion is then selectively reduced by a hydride-based reducing agent to yield the final tertiary amine product. The choice of reducing agent is critical for the success of the reaction. It must be mild enough to not significantly reduce the starting carbonyl compound but reactive enough to efficiently reduce the iminium ion intermediate.
dot graph ReductiveAminationMechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "General Mechanism of Reductive Amination"
The Reducing Agent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
While several reducing agents can be employed for reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for many applications due to its mildness, selectivity, and broad functional group tolerance. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is less likely to reduce the starting aldehyde or ketone, thus minimizing the formation of alcohol byproducts.[2] Its steric bulk and the electron-withdrawing nature of the acetoxy groups attenuate its reducing power, making it highly selective for the iminium ion intermediate. Furthermore, it performs well in common aprotic solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE), and the reaction can often be carried out at room temperature.
Experimental Protocol: Synthesis of 1-Benzyl-4-(pyridin-3-yl)piperazine
This protocol details the reductive amination of 3-(1-piperazinyl)pyridine with benzaldehyde as a representative aromatic aldehyde.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-(1-Piperazinyl)pyridine | C₉H₁₃N₃ | 163.22 | 1.00 g | 1.0 |
| Benzaldehyde | C₇H₆O | 106.12 | 0.72 mL | 1.1 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.74 g | 1.3 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 30 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | ~20 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
| Ethyl Acetate (for chromatography) | C₄H₈O₂ | 88.11 | As needed | - |
| Hexanes (for chromatography) | C₆H₁₄ | 86.18 | As needed | - |
Instrumentation:
-
Magnetic stirrer with stir bar
-
Round-bottom flask (100 mL) with a rubber septum
-
Syringes and needles
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer
-
Mass spectrometer (LC-MS or GC-MS)
Procedure:
dot graph ExperimentalWorkflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Workflow for the Reductive Amination"
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(1-piperazinyl)pyridine (1.00 g, 6.13 mmol) and anhydrous dichloromethane (30 mL). Stir the solution until the starting material is fully dissolved.
-
Addition of Aldehyde: Add benzaldehyde (0.72 mL, 6.74 mmol, 1.1 eq.) to the stirred solution at room temperature.
-
Imine Formation: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: To the reaction mixture, add sodium triacetoxyborohydride (1.74 g, 8.21 mmol, 1.3 eq.) portion-wise over approximately 5 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours (overnight). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting materials and the appearance of the product spot.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-4-(pyridin-3-yl)piperazine.
Expected Characterization Data for 1-Benzyl-4-(pyridin-3-yl)piperazine:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.45 (d, J = 2.4 Hz, 1H), 8.21 (dd, J = 4.8, 1.2 Hz, 1H), 7.35-7.25 (m, 6H), 7.18 (dd, J = 8.4, 4.8 Hz, 1H), 3.58 (s, 2H), 3.20 (t, J = 5.0 Hz, 4H), 2.65 (t, J = 5.0 Hz, 4H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 148.2, 141.5, 137.9, 134.5, 129.3, 128.3, 127.2, 123.5, 63.0, 53.2, 49.1.
-
MS (ESI+): m/z 254.16 [M+H]⁺.
Field-Proven Insights and Troubleshooting
| Observation/Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete imine/iminium ion formation.- Deactivated reducing agent.- Presence of water in the reaction. | - Add a catalytic amount of acetic acid (0.1-0.2 eq.) to promote imine formation.- Use freshly opened or properly stored sodium triacetoxyborohydride.- Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of alcohol byproduct from the carbonyl starting material | - Reducing agent is too reactive.- Reaction temperature is too high. | - Confirm the use of a mild reducing agent like NaBH(OAc)₃.- Maintain the reaction at room temperature. |
| Presence of unreacted starting amine | - Insufficient amount of carbonyl compound.- Incomplete reaction. | - Use a slight excess of the aldehyde or ketone (1.1-1.2 eq.).- Extend the reaction time and monitor by TLC or LC-MS. |
| Difficult purification | - Formation of closely eluting byproducts.- Product is highly polar. | - Optimize the mobile phase for column chromatography.- Consider an acidic work-up to extract the basic product into an aqueous layer, followed by basification and re-extraction into an organic solvent. |
Conclusion
Reductive amination is a highly effective and versatile method for the synthesis of N-substituted 3-(1-piperazinyl)pyridine derivatives. The use of sodium triacetoxyborohydride as a mild and selective reducing agent allows for a broad substrate scope and tolerance of various functional groups. By understanding the underlying mechanism and following the detailed protocol provided, researchers can confidently and efficiently generate novel compounds for their drug discovery and development programs. Careful attention to reaction conditions, proper work-up, and purification techniques will ensure the successful synthesis of high-purity target molecules.
References
-
Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Goti, G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(7), 988. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Chen, Z., Song, G., Qi, L., Gunasekar, R., Aïssa, C., Robertson, C., Steiner, A., Xue, D., & Xiao, J. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 89(13), 9352–9359. [Link]
-
Reductive amination of 1 with the derivatives benzaldehydes recorded. - ResearchGate. (n.d.). Retrieved from [Link]
Sources
Mastering the Challenge: A Guide to Handling Hygroscopic Dihydrochloride Salts in Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the integrity of a chemical synthesis is paramount. Among the many variables that can influence the outcome of a reaction, the physical properties of the reagents play a critical, yet often underestimated, role. Dihydrochloride salts, a common salt form for basic active pharmaceutical ingredients (APIs) and intermediates, frequently exhibit significant hygroscopicity—a tendency to readily absorb moisture from the atmosphere. This seemingly simple property can introduce a cascade of complications, from inaccurate measurements and poor reaction stoichiometry to altered reaction kinetics and the formation of unwanted byproducts.
This comprehensive guide provides an in-depth exploration of the challenges posed by hygroscopic dihydrochloride salts and offers detailed protocols and best practices for their effective management in the organic synthesis laboratory. By understanding the underlying principles and implementing robust handling techniques, researchers can ensure the accuracy, reproducibility, and success of their synthetic endeavors.
The Nature of Hygroscopicity in Dihydrochloride Salts
Hygroscopicity is the phenomenon of a substance attracting and holding water molecules from the surrounding environment. For crystalline solids like dihydrochloride salts, this process can lead to deliquescence, where the solid absorbs enough water to dissolve and form an aqueous solution. The extent of hygroscopicity is determined by a substance's Critical Relative Humidity (CRH) , which is the relative humidity at which the material will begin to absorb atmospheric moisture.[1][2] Below its CRH, a salt will remain dry.
The pronounced hygroscopicity of many dihydrochloride salts can be attributed to several factors:
-
High Polarity and Hydrogen Bonding: The presence of two protonated amine centers and two chloride counter-ions creates a highly polar structure with numerous sites for hydrogen bonding with water molecules. The electronegative chlorine atom, in particular, acts as a strong hydrogen bond acceptor, readily interacting with atmospheric moisture.[3]
-
Crystal Lattice Energy: The arrangement of ions in the crystal lattice influences how readily water molecules can be incorporated. Irregularities or amorphous content in the crystalline solid can increase free energy, leading to a greater propensity for moisture uptake.[3][4]
-
Surface Area: A larger surface area, as found in finely powdered solids, exposes more of the salt to the atmosphere, accelerating moisture absorption.[5]
The consequences of uncontrolled moisture absorption are significant and can compromise experimental results in several ways:
-
Inaccurate Stoichiometry: The measured mass of a hygroscopic salt will include an unknown amount of water, leading to the addition of fewer moles of the reagent than intended. This can result in incomplete reactions and lower yields.
-
Reaction Inhibition or Alteration: The presence of water can be detrimental to moisture-sensitive reactions, such as those employing organometallic reagents, strong bases, or certain catalysts. Water can quench reagents, hydrolyze starting materials or products, and alter the reaction mechanism.
-
Physical Handling Difficulties: As the salt absorbs moisture, it can become sticky, oily, or even liquefy, making it extremely difficult to weigh and transfer accurately.[6]
-
Chemical Degradation: For some APIs, the presence of absorbed water can lead to hydrolysis or other degradation pathways, compromising the purity and stability of the compound.[7]
Strategic Workflow for Handling Hygroscopic Dihydrochloride Salts
A systematic approach is essential for managing hygroscopic dihydrochloride salts. The following workflow provides a decision-making framework for researchers.
Sources
- 1. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 2. Water as the reaction medium in organic chemistry: from our worst enemy to our best friend - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06000C [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pharxmonconsulting.com [pharxmonconsulting.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
Nucleophilic aromatic substitution (SNAr) reactions with 2-Pyridin-3-ylpiperazine
Application Note: High-Fidelity SNAr Protocols for 2-Pyridin-3-ylpiperazine
Executive Summary
2-Pyridin-3-ylpiperazine (CAS: 34803-66-2) is a "privileged scaffold" in medicinal chemistry, widely utilized in the design of kinase inhibitors, GPCR ligands (specifically dopamine and serotonin receptors), and urease inhibitors. Its unique structure—a piperazine ring substituted at the C2 position with a 3-pyridyl moiety—imparts distinct steric and electronic properties that govern its reactivity.
This guide provides a definitive technical framework for utilizing this scaffold in Nucleophilic Aromatic Substitution (SNAr) reactions. Unlike simple piperazine, the C2-substituent introduces significant regiochemical bias.[1] This document details the mechanistic causality behind this bias and provides validated protocols to achieve high regioselectivity (N4-arylation) and sequential functionalization (N1,N4-bis-arylation).
Chemical Biology & Reactivity Profile
Successful incorporation of 2-Pyridin-3-ylpiperazine into drug candidates requires understanding the interplay between steric hindrance and nucleophilicity.
Structural Analysis & Nucleophilicity
The molecule contains two secondary amine sites, but they are kinetically non-equivalent:
-
N4-Position (Distal): This nitrogen is sterically unencumbered. It mimics the reactivity of unsubstituted piperazine and is the primary nucleophilic site (Kinetic Product).
-
N1-Position (Proximal): This nitrogen is adjacent to the bulky 3-pyridyl group at C2. The steric clash with the pyridine ring significantly retards nucleophilic attack at this center. Additionally, the electron-withdrawing nature of the pyridine ring (via inductive effects through the C2-C3 bond) slightly reduces the basicity of N1 compared to N4.
Key Reactivity Rule: Under standard SNAr conditions (thermal, mild base), N4-arylation is exclusive (>95%) . N1-arylation typically requires N4-protection or forcing conditions.
pKa Considerations
-
pKa1 (N4-H): ~9.6 (Estimated based on 2-phenylpiperazine analogs).
-
pKa2 (N1-H): ~5.2 (Lowered due to proximity to the pyridyl ring).
-
Implication: At physiological pH (7.4), the N4 nitrogen is predominantly protonated, while N1 is largely neutral. However, in SNAr reactions (basic conditions), both are deprotonated, and steric accessibility becomes the governing factor.
Reactivity Visualization (Graphviz)
The following diagram maps the reactivity landscape, highlighting the steric and electronic factors driving regioselectivity.
Figure 1: Reactivity map illustrating the kinetic dominance of the N4-position due to steric shielding of N1 by the C2-pyridyl substituent.[2]
Experimental Protocols
Protocol 1: Regioselective N4-Arylation (Standard Workflow)
This protocol is designed for coupling 2-Pyridin-3-ylpiperazine with activated heteroaryl halides (e.g., 4-chloro-7-azaindole, 2,4-dichloropyrimidine).
Reagents:
-
Nucleophile: 2-Pyridin-3-ylpiperazine (1.0 equiv).
-
Electrophile: Activated Aryl Chloride/Fluoride (1.0 - 1.1 equiv).
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) or K2CO3 (3.0 equiv).
-
Solvent: DMSO (Dimethyl sulfoxide) or n-BuOH (n-Butanol).
-
Concentration: 0.2 M – 0.5 M.
Step-by-Step Methodology:
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the Electrophile (1.0 mmol) in DMSO (3.0 mL).
-
Addition: Add DIPEA (2.5 mmol, 435 µL) followed by 2-Pyridin-3-ylpiperazine (1.0 mmol, 163 mg).
-
Note: Adding the amine last ensures the base neutralizes any HCl generated immediately, preventing protonation of the unreacted piperazine.
-
-
Reaction:
-
Method A (Thermal): Heat to 100°C for 4–12 hours. Monitor by LC-MS.
-
Method B (Microwave - Recommended): Irradiate at 120°C for 30–60 minutes.
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Critical Step: If using DMSO, ensure thorough water washes to remove the solvent. Alternatively, lyophilize directly if the product is polar.
-
-
Purification: Flash column chromatography (DCM:MeOH 95:5 to 90:10). The N4-arylated product typically elutes first due to the free NH at N1 being more polar/H-bond donating than the tertiary N4 product.
Data Validation:
-
1H NMR: Look for the disappearance of the N4-H signal (if visible) and the shift of the piperazine ring protons adjacent to N4 (typically
3.0-3.8 ppm). The C2-H proton (adjacent to the pyridyl ring) should remain relatively unperturbed compared to N1-substitution.
Protocol 2: Sequential Functionalization (Synthesis of N1,N4-Bis-Aryl Derivatives)
To access N1-substituted derivatives, one must first occupy the N4 position (either with a protecting group or the first aryl moiety). This protocol describes the synthesis of an unsymmetrical bis-aryl scaffold.
Workflow Logic:
-
Step 1: N4-Arylation (Kinetic control, see Protocol 1).
-
Step 2: N1-Arylation (Thermodynamic forcing or Catalytic).
Step 2 Methodology (N1-Arylation of N4-substituted intermediate):
-
Substrate: N4-Aryl-2-(pyridin-3-yl)piperazine (from Protocol 1).
-
Electrophile: Highly activated halide (e.g., 4-fluoronitrobenzene) or Aryl Bromide (for Buchwald-Hartwig).
-
Condition A (SNAr - Forcing):
-
Solvent: NMP (N-Methyl-2-pyrrolidone).
-
Base: Cs2CO3 (3.0 equiv).
-
Temp: 140–160°C (Microwave).
-
Note: The steric hindrance at N1 requires higher temperatures and a stronger/more soluble base (Cesium effect).
-
-
Condition B (Pd-Catalysis - Recommended for unactivated electrophiles):
-
Catalyst: Pd2(dba)3 (5 mol%) + RuPhos or BrettPhos (10 mol%).
-
Base: NaOtBu (1.5 equiv).
-
Solvent: Toluene/Dioxane (100°C).
-
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric bulk of electrophile | Switch solvent to NMP and increase temp to 130°C. Use microwave irradiation. |
| Regioselectivity Erosion (Mixture of N1/N4) | Electrophile is too small/reactive (e.g., Sanger's reagent) | Lower temperature to 0°C or RT . Add nucleophile slowly to excess electrophile. |
| Poor Solubility | Zwitterionic nature of product | Use n-Butanol as solvent (high solubility for piperazines) or add HFIP (Hexafluoroisopropanol) as a co-solvent to activate the halide. |
| By-product Formation | Bis-arylation (Reaction at both N1 and N4) | Ensure 1:1 stoichiometry . If bis-arylation persists, use N-Boc-2-(pyridin-3-yl)piperazine (commercially available), arylate N1, then deprotect. |
Workflow Diagram (Graphviz)
This flowchart illustrates the decision matrix for synthesizing mono- vs. bis-arylated derivatives.
Figure 2: Strategic workflow for accessing specific regioisomers of 2-pyridylpiperazine derivatives.
References
-
Regioselectivity in Piperazine SNAr
- Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
- Source:Molecules (2018/2024).
-
URL:[Link]
- Relevance: Validates the preference for N4-substitution in 2-substituted piperazines due to steric factors.
-
Scaffold Properties & Applications
- Title: Synthesis and biological evaluation of pyridylpiperazine hybrid deriv
- Source:Frontiers in Chemistry (2024).
-
URL:[Link]
- Relevance: Demonstrates the utility of the 2-pyridylpiperazine scaffold and provides characterization data for deriv
-
General SNAr Mechanism & Conditions
-
Compound Data (Grounding)
Sources
- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 2. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Serotonin Ligands Using 2-Pyridin-3-ylpiperazine Dihydrochloride
Abstract
The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse array of receptors, represents a pivotal target for therapeutic intervention in a multitude of central nervous system disorders. The modular nature of many serotonin ligands, often comprising a core scaffold linked to various aromatic moieties, allows for the systematic exploration of structure-activity relationships. This guide provides a comprehensive framework for researchers, chemists, and pharmacologists on the utilization of 2-Pyridin-3-ylpiperazine dihydrochloride as a key starting material for the synthesis of novel serotonin receptor ligands. We present a detailed, field-tested protocol for the synthesis of a representative 5-HT₁ₐ receptor ligand, followed by established methodologies for its pharmacological characterization, including radioligand binding and functional assays. The causality behind experimental choices is elucidated to empower researchers in adapting these protocols for the development of their unique compounds.
Introduction: The Serotonergic System and the Versatility of the Pyridinylpiperazine Scaffold
Serotonin, a monoamine neurotransmitter, modulates a vast range of physiological and psychological processes, including mood, cognition, sleep, and appetite. Its actions are mediated by at least 14 distinct receptor subtypes, each with a unique distribution and signaling profile. This diversity makes the serotonergic system a rich source of targets for drug discovery, leading to treatments for depression, anxiety, psychosis, and migraine.
The arylpiperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting the serotonin system. The 2-Pyridin-3-ylpiperazine moiety, in particular, serves as a versatile building block. The piperazine ring offers two nitrogen atoms that can be differentially functionalized, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The pyridinyl group can engage in specific interactions with receptor binding pockets. This application note will focus on the practical aspects of leveraging 2-Pyridin-3-ylpiperazine dihydrochloride for the synthesis and characterization of novel serotonin ligands, with a specific focus on the 5-HT₁ₐ receptor, a key target for anxiolytics and antidepressants.
Synthetic Strategy: From a Core Building Block to a Novel Ligand
The synthesis of serotonin ligands from 2-Pyridin-3-ylpiperazine typically involves the functionalization of the secondary amine on the piperazine ring. The most common strategies are N-alkylation and N-arylation reactions. Since the starting material is a dihydrochloride salt, a crucial initial step is the neutralization to the free base to enable the nucleophilic attack of the piperazine nitrogen.
Here, we detail the synthesis of a representative 5-HT₁ₐ ligand, 1-(6-methoxyisoquinolin-1-yl)-4-(pyridin-3-yl)piperazine , a compound analogous to those investigated for the treatment of Irritable Bowel Syndrome (IBS) due to their dual 5-HT₁ₐ agonist and 5-HT₃ antagonist activity[1].
General Synthetic Workflow
The overall synthetic process can be visualized as a two-step procedure: the initial deprotonation of the starting material followed by a nucleophilic aromatic substitution reaction.
Caption: Synthetic workflow for the preparation of the target ligand.
Detailed Experimental Protocol: Synthesis of 1-(6-methoxyisoquinolin-1-yl)-4-(pyridin-3-yl)piperazine
Materials and Reagents:
| Reagent | Supplier | Purity |
| 2-Pyridin-3-ylpiperazine dihydrochloride | Commercial Vendor | ≥98% |
| 1-Chloro-6-methoxyisoquinoline | Commercial Vendor | ≥97% |
| Potassium Carbonate (K₂CO₃) | Commercial Vendor | ≥99% |
| N,N-Dimethylformamide (DMF), anhydrous | Commercial Vendor | ≥99.8% |
| Dichloromethane (DCM) | Commercial Vendor | HPLC Grade |
| Ethyl Acetate (EtOAc) | Commercial Vendor | HPLC Grade |
| Methanol (MeOH) | Commercial Vendor | HPLC Grade |
| Saturated Sodium Bicarbonate Solution | In-house | - |
| Brine | In-house | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial Vendor | - |
Step 1: Preparation of 2-Pyridin-3-ylpiperazine (Free Base)
-
Rationale: The dihydrochloride salt is stable and easy to handle, but the protonated nitrogens are not nucleophilic. A base is required to deprotonate the piperazine nitrogens, generating the free base which can then act as a nucleophile. A saturated solution of a mild inorganic base like sodium bicarbonate is sufficient to neutralize the hydrochloride salt without causing unwanted side reactions.
-
Suspend 2-Pyridin-3-ylpiperazine dihydrochloride (1.0 eq) in a separatory funnel containing dichloromethane (DCM, 10 mL/g of starting material).
-
Add saturated aqueous sodium bicarbonate solution (15 mL/g of starting material) and shake vigorously for 5 minutes.
-
Allow the layers to separate. Extract the aqueous layer with DCM (2 x 5 mL/g of starting material).
-
Combine the organic layers, wash with brine (10 mL/g of starting material), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-Pyridin-3-ylpiperazine as a solid or oil. This crude free base is typically used in the next step without further purification.
Step 2: N-Arylation to form 1-(6-methoxyisoquinolin-1-yl)-4-(pyridin-3-yl)piperazine
-
Rationale: This step is a nucleophilic aromatic substitution reaction. The deprotonated secondary amine of the piperazine acts as the nucleophile, displacing the chlorine atom on the electron-deficient isoquinoline ring. Potassium carbonate is used as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. DMF is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures.
-
To a solution of 2-Pyridin-3-ylpiperazine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF, 15 mL/g of 1-chloro-6-methoxyisoquinoline) in a round-bottom flask, add 1-chloro-6-methoxyisoquinoline (1.0 eq) and potassium carbonate (K₂CO₃, 3.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (EtOAc, 3 x 20 mL/g of 1-chloro-6-methoxyisoquinoline).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to afford the pure product.
Characterization of the Final Product:
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Pharmacological Characterization: Assessing Serotonergic Activity
Once the ligand has been synthesized and purified, its pharmacological properties must be determined. For a putative 5-HT₁ₐ ligand, the key parameters to assess are its binding affinity for the receptor and its functional activity (i.e., whether it is an agonist, antagonist, or inverse agonist).
Radioligand Binding Assay: Determining Receptor Affinity (Kᵢ)
-
Principle: This is a competitive binding assay that measures the ability of the synthesized (unlabeled) ligand to displace a known radiolabeled ligand (e.g., [³H]-8-OH-DPAT) from the 5-HT₁ₐ receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The IC₅₀ can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which represents the affinity of the ligand for the receptor.
Protocol: 5-HT₁ₐ Receptor Binding Assay
-
Membrane Preparation: Use cell membranes from a cell line stably expressing the human 5-HT₁ₐ receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% Ascorbic acid, pH 7.4.
-
Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol) at a final concentration equal to its Kₑ (typically 0.5-1.0 nM).
-
Test Compound: Prepare serial dilutions of the synthesized ligand in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes (20-40 µg protein/well), radioligand, and varying concentrations of the test compound or vehicle.
-
Non-specific Binding: Determine in the presence of a high concentration of a known 5-HT₁ₐ ligand (e.g., 10 µM serotonin or 8-OH-DPAT).
-
Incubation Conditions: Incubate at room temperature for 60 minutes.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression analysis and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Expected Data:
| Compound | 5-HT₁ₐ Kᵢ (nM) |
| Synthesized Ligand | Experimental Value |
| Serotonin (Reference) | 1 - 5 |
| 8-OH-DPAT (Reference Agonist) | 0.5 - 2 |
| WAY-100635 (Reference Antagonist) | 0.1 - 1 |
Functional Assay: Determining Agonist/Antagonist Activity
-
Principle: The 5-HT₁ₐ receptor is a Gᵢ/Gₒ-protein coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. A functional assay can measure this change in cAMP to determine the efficacy of the synthesized ligand.
Protocol: cAMP-Based Functional Assay
-
Cell Culture: Use a cell line stably expressing the human 5-HT₁ₐ receptor (e.g., CHO-K1 or HEK293).
-
Assay Principle: Utilize a competitive immunoassay kit (e.g., HTRF, FRET, or ELISA-based) to measure cAMP levels.
-
Agonist Mode:
-
Stimulate the cells with varying concentrations of the synthesized ligand in the presence of forskolin (an adenylyl cyclase activator).
-
An agonist will inhibit the forskolin-stimulated cAMP production in a concentration-dependent manner.
-
Measure the cAMP levels and plot the response against the log concentration of the ligand to determine the EC₅₀ (potency) and the maximal effect (efficacy).
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of the synthesized ligand.
-
Stimulate the cells with a known 5-HT₁ₐ agonist (e.g., 8-OH-DPAT) at its EC₈₀ concentration.
-
An antagonist will reverse the agonist-induced inhibition of cAMP production in a concentration-dependent manner.
-
Plot the response against the log concentration of the ligand to determine the IC₅₀, from which the antagonist dissociation constant (Kₑ) can be calculated using the Gaddum equation.
-
Signaling Pathway Visualization:
Caption: 5-HT₁ₐ receptor-mediated inhibition of adenylyl cyclase.
Conclusion and Future Directions
The 2-Pyridin-3-ylpiperazine dihydrochloride scaffold is a valuable and versatile starting point for the synthesis of a diverse range of serotonin receptor ligands. This guide has provided a detailed, practical framework for the synthesis of a representative 5-HT₁ₐ ligand and its subsequent pharmacological characterization. By understanding the rationale behind each experimental step, researchers can adapt and modify these protocols to develop novel compounds with tailored affinities and functional activities. The systematic exploration of different substituents on both the pyridinyl and the piperazine moieties will undoubtedly lead to the discovery of new chemical entities with therapeutic potential for a wide range of neurological and psychiatric disorders.
References
-
Asagarasu, A., Matsui, T., Hayashi, H., Tamaoki, S., Yamauchi, Y., & Sato, M. (2009). Design and Synthesis of Piperazinylpyridine Derivatives as Novel 5-HT1A agonists/5-HT3 Antagonists for the Treatment of Irritable Bowel Syndrome (IBS). Chemical & Pharmaceutical Bulletin, 57(1), 34-42. [Link]
Sources
Application Note: High-Efficiency Amide Coupling Protocols for 2-(Pyridin-3-yl)piperazine Scaffolds
Strategic Analysis & Chemical Context
The 2-arylpiperazine pharmacophore is ubiquitous in GPCR ligands (e.g., 5-HT1A antagonists) and kinase inhibitors.[1][2][3] However, the 2-(pyridin-3-yl)piperazine scaffold presents a unique "perfect storm" of synthetic challenges that standard "add-and-stir" protocols often fail to address.[1][2][3]
The Mechanistic Challenge
Successful acylation requires navigating two competing factors: Regioselectivity and Nucleophilicity .
-
Steric Filtering (Regioselectivity):
-
Electronic Deactivation:
-
Chemo-compatibility:
Core Directive: If your target is the N4-amide , standard conditions suffice.[1][3] If your target is the N1-amide , you must use N4-protected intermediates (e.g., 1-Boc-3-(pyridin-3-yl)piperazine) and high-energy coupling reagents (HATU or T3P).[1][2][3]
Decision Matrix & Reagent Selection
Do not default to EDC/HOBt for this scaffold. The reaction rates are often too slow to compete with hydrolysis or side reactions. Use the table below to select the optimal system.
| Parameter | HATU / DIEA | T3P (Propylphosphonic Anhydride) | Acid Chloride / TEA |
| Primary Use Case | Sterically hindered N1-couplings; Precious acids.[1][2][3] | Process scale-up; Epimerization-sensitive chiral acids.[1][2][3] | Simple, non-chiral acids; N4-selective coupling.[1][2][3] |
| Reactivity | Extreme (OAt active ester).[2][4] | High (Activated anhydride).[2] | High (Acyl halide).[2] |
| Epimerization Risk | Low (if base is controlled).[2] | Lowest (Best for chiral retention).[2] | High (Ketene pathway risk).[2] |
| Purification | Difficult (Tetramethylurea/HOAt removal).[2] | Excellent (Water-soluble byproducts).[1][2][3][5] | Moderate. |
| Cost | High.[2][3] | Moderate. | Low. |
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for synthesizing these derivatives.
Caption: Strategic decision tree for selecting the correct synthetic pathway based on regioselectivity and acid chirality.
Detailed Experimental Protocols
Protocol A: Selective N4-Acylation (Kinetic Control)
Use this when coupling to the free diamine.[2][3] The steric bulk at C2 prevents N1 reaction at low temperatures.
Reagents:
-
Acid Chloride (1.0 equiv) OR Carboxylic Acid + EDC (1.1 equiv)[2]
Step-by-Step:
-
Dissolution: Dissolve 2-(pyridin-3-yl)piperazine (1.0 mmol) and TEA (2.5 mmol) in anhydrous DCM (5 mL).
-
Cryo-cooling: Cool the mixture to -10°C to 0°C using an ice/salt bath. Crucial: Low temperature amplifies the kinetic difference between N1 and N4.
-
Addition: Add the acid chloride (diluted in 1 mL DCM) dropwise over 15 minutes.
-
Quench: Stir for 30 minutes at 0°C. TLC should show mono-acylation. Quench with saturated
.[2] -
Workup: Extract with DCM. The product will be predominantly the N4-amide.[3]
Protocol B: N1-Acylation using HATU (The "Gold Standard")
Use this for N4-protected scaffolds (e.g., 1-Boc-3-(pyridin-3-yl)piperazine) or when the carboxylic acid is unreactive.[1][2][3]
Mechanism: HATU generates an OAt-active ester, which benefits from the "neighboring group effect" of the pyridine nitrogen in the HOAt moiety, significantly accelerating reaction rates for hindered amines [1].[4]
Reagents:
-
Amine: N4-Boc-2-(pyridin-3-yl)piperazine (1.0 equiv)[1][2][3]
-
HATU (1.2 equiv)[2]
-
DIPEA (Hunig's Base) (3.0 equiv)[2]
Step-by-Step:
-
Activation: In a dry vial, dissolve the Carboxylic Acid and HATU in DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (1.5 equiv initially) and stir for 2–5 minutes. Note: The solution should turn yellow.
-
Coupling: Add the Piperazine derivative (dissolved in minimal DMF) followed by the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C. The pyridine ring reduces N1 nucleophilicity, often requiring thermal energy.
-
-
Workup (Critical): Dilute with EtOAc. Wash 3x with 5% LiCl solution (removes DMF), then saturated
and brine.
Protocol C: Epimerization-Free Coupling using T3P
Best for coupling chiral amino acids to the piperazine scaffold.[1][3] T3P (Propylphosphonic anhydride) acts as a kinetic trap, preventing the oxazolone formation that leads to racemization [2].
Reagents:
Step-by-Step:
-
Slurry: Combine the Carboxylic Acid, Amine, and Base (Pyridine) in EtOAc (0.1 M - 0.2 M).
-
Addition: Add T3P solution dropwise at 0°C.
-
Propagation: Allow to warm to Room Temperature. Stir for 12 hours.
-
Why Pyridine? Pyridine acts as both a base and a nucleophilic catalyst with T3P, often outperforming DIEA in yield for this specific system [3].
-
-
Self-Validating Workup:
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (N1 Coupling) | Steric clash + electronic deactivation.[1][2][3] | Switch solvent to DMAc (Dimethylacetamide); Increase temperature to 60°C; Use HOAt additive. |
| Racemization of Acid | Base-mediated proton abstraction.[1][2][3] | Switch to Protocol C (T3P) ; Use Collidine (weaker base) instead of DIEA/TEA. |
| Product Trapped in Aqueous | Pyridine moiety is protonated.[2][3] | Ensure final extraction is at pH > 9 . The pyridine |
| Formation of Bis-amide | Excess reagent + unprotected diamine.[1][2][3] | Verify stoichiometry (Protocol A) or use Mono-Boc protection strategies. |
References
-
Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole.[1][2][4] An efficient peptide coupling additive.[3][4][10] Journal of the American Chemical Society.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development.
-
Basavaprabhu, Vishwanatha, T. M., & Sureshbabu, V. V. (2013).[2] Propanephosphonic Acid Anhydride (T3P®) – A Pragmatic Reagent for Organic Synthesis.[2] Synthesis.
-
Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[3]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. HATU - Enamine [enamine.net]
- 3. Functional characteristics of a series of N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines as 5-HT1A receptor ligands. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
Application Note: Microwave-Assisted Synthesis of 2-Pyridin-3-ylpiperazine Derivatives
Abstract
The 2-Pyridin-3-ylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Traditional synthetic routes to these compounds often require long reaction times, harsh conditions, and can result in low yields. This application note provides a detailed guide to the use of Microwave-Assisted Organic Synthesis (MAOS) for the rapid and efficient construction of these valuable heterocyclic compounds. We present the fundamental principles of microwave heating, detailed, validated protocols for key synthetic transformations such as the Buchwald-Hartwig amination, and a comparative analysis against conventional heating methods. The protocols herein are designed to be reproducible, scalable, and adaptable, providing researchers with a robust platform for accelerating drug discovery programs.
The Synergy of Microwaves and Heterocyclic Synthesis
Microwave-assisted organic synthesis has emerged as a transformative technology in modern chemistry, offering significant advantages over conventional heating methods.[4] Unlike conventional heating, which relies on slow conductive heat transfer, microwave irradiation utilizes dielectric heating. Polar molecules and ions within the reaction mixture directly absorb microwave energy, leading to a rapid and uniform increase in temperature throughout the bulk of the material.[5][6] This mechanism, combining dipolar polarization and ionic conduction, is the cornerstone of MAOS's efficacy.[6]
Key Advantages of MAOS for Heterocyclic Chemistry:
-
Dramatically Reduced Reaction Times: Reactions that take many hours or even days using conventional reflux can often be completed in minutes under microwave irradiation.[4][7][8]
-
Improved Reaction Yields and Purity: The rapid heating and precise temperature control minimize the formation of side products and decomposition, leading to cleaner reactions and higher isolated yields.[5][7][9]
-
Access to Higher Temperatures: In sealed reaction vessels, solvents can be heated far above their atmospheric boiling points, enabling difficult transformations and accelerating reaction rates according to the Arrhenius equation.
-
Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature, pressure, and power, ensuring high reproducibility from run to run.[6]
-
Alignment with Green Chemistry: MAOS often allows for the use of less solvent or more environmentally benign solvents, reducing overall energy consumption and waste generation.[4]
The synthesis of N-heterocycles, such as the 2-pyridin-3-ylpiperazine core, is particularly well-suited for microwave assistance. These reactions frequently involve polar reagents and solvents that couple efficiently with microwave energy. Furthermore, critical bond-forming reactions like palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki) are significantly accelerated by the high temperatures achievable in a microwave reactor.[10][11][12]
Core Synthetic Strategy and Mechanistic Overview
A common and highly effective strategy for synthesizing N-arylpiperazine derivatives is the Palladium-catalyzed Buchwald-Hartwig amination.[10][13] This reaction forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine. For our target scaffold, this involves coupling a protected 2-(pyridin-3-yl)piperazine intermediate with a suitable aryl halide.
The general workflow involves two key stages:
-
Synthesis of the Core Intermediate: Preparation of mono-protected 2-(pyridin-3-yl)piperazine. Protecting one of the piperazine nitrogens is crucial to prevent undesired double-arylation. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.
-
Microwave-Assisted Cross-Coupling: The Buchwald-Hartwig amination of the intermediate with a diverse range of aryl halides to generate the final library of compounds.
Below is a diagram illustrating the general synthetic pathway.
Caption: General synthetic route for 2-Pyridin-3-ylpiperazine derivatives.
The catalytic cycle for the Buchwald-Hartwig amination is a well-established process involving oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. Microwave irradiation dramatically accelerates each step of this cycle.
Detailed Experimental Protocols
3.1. Safety Precautions
-
Microwave Reactor Safety: Only use microwave reactors specifically designed for chemical synthesis.[14] Domestic microwave ovens are not equipped with the necessary temperature and pressure controls and pose a significant explosion hazard.[14] Ensure the reactor is placed in a well-ventilated fume hood.[15]
-
Pressure Monitoring: Always use certified pressure-rated reaction vessels.[14] Be aware of the potential for rapid pressure buildup, especially with volatile solvents. Do not exceed the manufacturer's pressure limits for the vials.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and appropriate gloves, is mandatory.
-
Chemical Hazards: Handle all reagents and solvents in a fume hood. Consult the Material Safety Data Sheet (MSDS) for each chemical before use, paying close attention to stability and reactivity information.[14]
3.2. Materials and Equipment
-
Microwave Reactor: A dedicated laboratory microwave reactor (e.g., CEM Discover, Anton Paar Monowave) capable of controlling temperature, pressure, and power.
-
Reagents: 1-(3-Nitropyridin-2-yl)piperazine, various 2-chloro-N-arylacetamides, Potassium Carbonate (K₂CO₃), Acetonitrile (anhydrous). All reagents should be of high purity.
-
Glassware: Microwave reaction vials (10 mL) with snap caps and septa, standard laboratory glassware for workup.
-
Analytical Instruments: LC-MS and/or ¹H-NMR for reaction monitoring and product characterization.
3.3. Protocol: Microwave-Assisted Synthesis of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives
This protocol is adapted from a successful synthesis of pyridylpiperazine derivatives and demonstrates a typical microwave-assisted nucleophilic substitution.[16]
Reaction Scheme: 1-(3-nitropyridin-2-yl)piperazine + 2-chloro-N-arylacetamide --(K₂CO₃, Acetonitrile, MW)--> 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide
-
Reagent Preparation:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1-(3-nitropyridin-2-yl)piperazine (1.0 mmol, 1.0 eq).
-
Add the corresponding 2-chloro-N-arylacetamide (1.1 mmol, 1.1 eq).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq) as the base.
-
Add 4 mL of anhydrous acetonitrile as the solvent.
Scientist's Note: Acetonitrile is a good choice for this reaction due to its polarity, which allows it to absorb microwave energy efficiently, and its relatively high boiling point, which permits higher reaction temperatures in a sealed vessel. K₂CO₃ is a mild and effective base for this type of substitution.
-
-
Microwave Irradiation:
-
Securely cap the vial.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 120 °C (Hold time)
-
Ramp Time: 2 minutes
-
Hold Time: 20 minutes
-
Power: 200 W (or dynamic power control to maintain temperature)
-
Stirring: High
-
Scientist's Note: A hold time of 20 minutes is a significant reduction from the 18-36 hours required by conventional reflux for similar reactions.[16] The initial parameters are a good starting point; optimization may be required for different arylacetamide substrates.
-
-
Work-up and Purification:
-
After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) before carefully venting and opening.
-
Monitor the reaction completion using TLC or LC-MS.
-
Filter the reaction mixture to remove the inorganic base (K₂CO₃).
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the crude residue in dichloromethane (DCM) or ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure final compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Data and Comparative Analysis
To highlight the efficiency of MAOS, the following table compares typical results for heterocyclic synthesis via microwave versus conventional heating methods.
| Parameter | Microwave-Assisted Synthesis (MAOS) | Conventional Heating | Reference |
| Reaction Time | 3–30 minutes | 12–48 hours | [16][17][18] |
| Typical Yield | Good to Excellent (75-95%) | Moderate to Good (50-80%) | [18][19] |
| Energy Input | Localized, efficient, lower overall consumption | Bulk, inefficient, higher overall consumption | [4][6] |
| Side Products | Minimized due to short time at high temp | Often significant due to prolonged heating | [5][7] |
| Process Control | High (precise temp/pressure monitoring) | Low (thermal gradients, superheating) | [6] |
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to final analysis.
Caption: Step-by-step workflow for microwave-assisted synthesis.
Conclusion
Microwave-assisted synthesis provides a powerful, efficient, and reliable method for the construction of 2-pyridin-3-ylpiperazine derivatives. By drastically reducing reaction times and often improving yields, this technology serves as an indispensable tool for medicinal chemists and drug development professionals. The protocols and guidelines presented in this note offer a validated starting point for researchers to accelerate the synthesis of compound libraries, enabling faster progress in the identification and optimization of new therapeutic agents.
References
-
International Journal of Pharmaceutical Sciences. (2024, July 27). Microwave Assisted Synthesis Of New Heterocyclic Compounds. Retrieved from [Link]
-
JAG Group. Microwave Reactor Safety. Retrieved from [Link]
-
Bentham Science. (2023, October 12). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Retrieved from [Link]
-
PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
-
PMC. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Retrieved from [Link]
-
Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Retrieved from [Link]
-
International Journal of ChemTech Research. Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. Retrieved from [Link]
-
Taylor & Francis Online. Full article: Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives with PEG3 Linker. Retrieved from [Link]
-
MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]
-
PMC. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]
-
IChemE. Microwave chemistry — an approach to the assessment of chemical reaction hazards. Retrieved from [Link]
-
CEM Corporation. Safety Considerations for Microwave Synthesis. Retrieved from [Link]
-
Microwave Chemical. Technologies|Microwave Safety Policy. Retrieved from [Link]
-
ResearchGate. (2015, July). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Retrieved from [Link]
-
ResearchGate. (2025, October 12). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. Retrieved from [Link]
-
ACS Publications. (2021, June 14). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved from [Link]
-
PMC. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved from [Link]
-
RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]
-
Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
Taylor & Francis. Microwave Assisted Organic Synthesis. Retrieved from [Link]
-
ResearchGate. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
PMC. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]
-
International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS). Retrieved from [Link]
-
PubMed. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, October 16). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]
-
MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
-
ResearchGate. Applications of piperazine scaffold in drug design. Retrieved from [Link]
-
Organic Chemistry Portal. (2008, November 15). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Retrieved from [Link]
-
MDPI. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Retrieved from [Link]
-
University of Florida. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
Shanghai Institute of Organic Chemistry. Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Retrieved from [Link]
-
PMC. (2024, March 13). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Retrieved from [Link]
-
MDPI. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Retrieved from [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Safety Considerations for Microwave Synthesis [cem.com]
- 15. scribd.com [scribd.com]
- 16. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Arylation of 2-Pyridin-3-ylpiperazine
Current Status: Active Ticket ID: CHEM-SUP-2PY-PIP Assigned Specialist: Senior Application Scientist, Catalysis Division
System Diagnostics: Why This Reaction Fails
You are likely experiencing low yields (<40%), stalled conversion, or messy crude mixtures. This is not a standard Buchwald-Hartwig coupling; it is a multi-variable chelation problem.
The substrate, 2-(pyridin-3-yl)piperazine , presents three distinct antagonistic factors (The "Pyridyl-Piperazine Trap") that disable standard catalytic systems:
-
Catalyst Sequestration (The Chelate Effect): The pyridine nitrogen (N_py) and the proximal piperazine nitrogen (N4) can form a stable 5- or 6-membered chelate with the Palladium center. This displaces the phosphine ligand, creating a "dead" Pd species that cannot undergo oxidative addition.
-
Steric Gating (Regioselectivity): The molecule contains two secondary amines.
-
N1 (Distal): Sterically accessible, highly nucleophilic.
-
N4 (Proximal): Sterically hindered by the C2-pyridine ring.
-
Issue: While N1 is the kinetic target, standard smaller ligands (like BINAP or dppf) may allow non-selective arylation at N4 or bis-arylation, leading to oligomers.
-
-
Base-Mediated Racemization: If you are using a chiral starting material, the C2 proton is benzylic-like (adjacent to pyridine and amine). Strong bases (e.g., NaOtBu) can deprotonate this position, leading to racemization or aromatization side-products.
The Solution Engine: Catalyst & Ligand Selection
To break the chelation trap, you must use a catalyst system with a ligand that binds Pd tighter than the substrate does, while being bulky enough to enforce reductive elimination.
Primary Recommendation: The "Anti-Poison" System
Catalyst: Pd-PEPPSI-IPent (Pyridine-Enhanced Pre-catalyst Preparation Stabilization and Initiation)
-
Why: The bulky NHC (N-Heterocyclic Carbene) ligand is sterically demanding and electron-rich. It pushes the equilibrium away from substrate coordination (poisoning) and facilitates the difficult reductive elimination step. The "IPent" (chlorinated backbone) variant is specifically optimized for difficult secondary amines and heteroaromatics.
Secondary Recommendation: The "High-Turnover" System
Catalyst: RuPhos Pd G4 (or G3)
-
Why: RuPhos is a dialkylbiaryl phosphine designed for secondary amines. The G4 precatalyst ensures a 1:1 Pd:Ligand ratio is generated inside the flask, preventing the formation of Pd-black aggregates.
Visualizing the Failure Mode
The following diagram illustrates the "Dead Cycle" caused by pyridine coordination versus the "Active Cycle" promoted by bulky ligands.
Protocol Optimization & Troubleshooting
Standard Operating Procedure (SOP)
For 1.0 mmol Scale
-
Vessel: Use a screw-cap vial with a PTFE/Silicone septum. Do not use rubber septa as they leach sulfur which poisons Pd.
-
Solvent: 1,4-Dioxane (Anhydrous). If solubility is poor, use t-Amyl Alcohol .
-
Base:
-
Standard:NaOtBu (1.2 equiv) - Fast, but check for epimerization.
-
Sensitive Substrates:K3PO4 (2.0 equiv) or Cs2CO3 (2.0 equiv). Requires higher temp (80-100°C) but preserves chirality.
-
-
Catalyst Loading:
-
Pd-PEPPSI-IPent: 2.0 mol%
-
OR RuPhos Pd G4: 2.0 mol%
-
Troubleshooting Guide (Q&A)
Q1: The reaction turns black immediately and yield is <10%. What happened?
-
Diagnosis: "Pd-Black" precipitation. The active catalyst decomposed before entering the cycle.[1]
-
Fix: This often happens if the amine is added before the catalyst is stabilized.
-
Protocol Adjustment:
Q2: I see two product spots on TLC/LCMS with the same mass. What are they?
-
Diagnosis: Regioisomers. You are arylating both N1 (desired) and N4 (undesired).
-
Fix:
-
Switch to RuPhos: RuPhos is exceptionally sensitive to steric bulk. It will heavily favor the unhindered N1 position over the hindered N4 (next to the pyridine ring).
-
Lower Temperature: Run at 60°C instead of 100°C.
-
Slow Addition: Add the aryl halide slowly to keep its concentration low, favoring the more kinetically active N1 amine.
-
Q3: Conversion stops at 60% despite adding more catalyst.
-
Diagnosis: Product Inhibition. The product (an N-arylated pyridine-piperazine) is a better ligand than the starting material and is poisoning the catalyst.
-
Fix: Switch to Pd-PEPPSI-IPent . The "throw-away" ligand (3-chloropyridine) on the precatalyst is designed to mimic the poisoning species. The NHC ligand is too bulky to be displaced by your product.
Q4: My chiral substrate is racemizing.
-
Diagnosis: Base-mediated deprotonation at C2.
-
Fix: Switch from NaOtBu to K2CO3 or K3PO4 . Change solvent to DME (Dimethoxyethane) and run at 80°C. The weaker base prevents proton abstraction at the benzylic position.
Data Summary: Catalyst Performance Matrix
| Variable | Pd(PPh3)4 / Pd(OAc)2 | RuPhos Pd G4 | Pd-PEPPSI-IPent |
| Yield | < 15% (Poor) | 85-95% (Excellent) | 90-98% (Superior) |
| Pyridine Tolerance | Low (Poisons) | High | Very High |
| Regioselectivity (N1:N4) | 60:40 (Poor) | >95:5 (Excellent) | >90:10 (Good) |
| Air Stability | Low | High (Precatalyst) | High (Precatalyst) |
| Base Compatibility | Strong Bases Only | Broad | Broad |
Decision Tree for Optimization
Use this logic flow to select your initial conditions.
References
-
Organ, M. G., et al. (2016).[4][5] N-Heteroarylation of Optically Pure α-Amino Esters using the Pd-PEPPSI-IPentCl-o-picoline Pre-Catalyst. Chemistry – A European Journal.
- Relevance: Establishes Pd-PEPPSI-IPent as the gold standard for preventing racemization and handling hetero
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Amination of Aryl Chlorides with Amines under Aerobic Conditions. The Journal of Organic Chemistry.
- Relevance: Defines the efficacy of RuPhos for secondary amines and heterocycles.
-
Organ, M. G., et al. (2018). Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides with Amines under Aerobic Conditions. The Journal of Organic Chemistry.
- Relevance: Demonstrates the "IPentAn" variant's ability to handle sterically hindered and deactivated substr
-
Sigma-Aldrich Technical Guides. PEPPSI™ Catalysts Overview.
- Relevance: Provides specific handling and stability data for the PEPPSI c
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Heteroarylation of Optically Pure α-Amino Esters using the Pd-PEPPSI-IPentCl -o-picoline Pre-Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Protocols for 2-Pyridin-3-ylpiperazine
Current Status: Operational | Ticket ID: PUR-PYR-335 | Updated: February 15, 2026
Overview & Molecular Profile[1][2]
Welcome to the Technical Support Center. You are likely accessing this guide because you are struggling to remove unreacted 2-Pyridin-3-ylpiperazine (also known as 1-(3-Pyridyl)piperazine) from a reaction mixture.
This building block presents a unique purification challenge due to its "Amphibious" nature—it possesses moderate lipophilicity from the aromatic ring but high polarity and water solubility from the piperazine and pyridine nitrogens.
The Antagonist: 2-Pyridin-3-ylpiperazine
-
Functionality: Secondary Amine (N1) + Pyridine Nitrogen.
-
pKa Profile (Approximate):
-
Piperazine N1 (Secondary): ~8.8 – 9.2 (The primary handle for purification).
-
Pyridine N: ~5.3.[1]
-
Piperazine N4 (Anilinic): Very low basicity due to conjugation with the pyridine ring.
-
-
Solubility: Highly soluble in water at pH < 9; soluble in DCM, MeOH, and polar organics.
Module 1: Liquid-Liquid Extraction (LLE) Strategies
Best For: Large scale (>1g) purifications where the product is significantly more lipophilic than the starting material.
The "pH Swing" Protocol
The most common error is performing a standard basic workup (sat. NaHCO₃), which leaves the unreacted piperazine in the organic layer alongside your product. You must exploit the basicity of the secondary amine.
Scenario A: Your Product is Non-Basic (e.g., Amide, Urea, Sulfonamide)
If you reacted the piperazine to form a neutral product, an acidic wash is the most efficient method.
Step-by-Step Protocol:
-
Dilution: Dilute the reaction mixture with a non-polar solvent (DCM or EtOAc). Note: DCM is preferred for solubility, but EtOAc provides better phase separation.
-
Acid Wash: Wash the organic layer 3x with 0.5 M HCl or 10% Citric Acid .
-
Brine Wash: Wash the organic layer once with brine to remove residual acid/water.
-
Dry & Concentrate: Dry over Na₂SO₄ and concentrate.
Scenario B: Your Product is Basic (e.g., Tertiary Amine/Buchwald Product)
This is the "Hard Mode." Both your product and the impurity are basic. However, the unreacted piperazine is more water-soluble (lower LogP) than most coupled products.
Step-by-Step Protocol:
-
Buffer Wash: Wash the organic layer with a Phosphate Buffer at pH 5.5 - 6.0 .
-
Why? At pH 6, the pyridine ring (pKa ~5.3) is partially protonated, and the piperazine NH (pKa ~9) is fully protonated. The starting material becomes a dication or highly polar monocation, forcing it into the water. A lipophilic tertiary amine product (often less basic due to steric bulk or electronic effects) may remain organic.
-
-
Salting Out (The "Force" Method): If the impurity persists, extract the aqueous layer with the organic solvent, but saturate the aqueous layer with NaCl first. This prevents the "good" product from being lost to the water while the highly polar piperazine stays behind.
Figure 1: Decision tree for Liquid-Liquid Extraction based on product basicity.
Module 2: Scavenging Resins (The "Zero-Workup" Solution)
Best For: Parallel synthesis, small scales (<500mg), or when LLE fails to separate basic products.
Since 2-Pyridin-3-ylpiperazine contains a nucleophilic secondary amine , we can use electrophilic scavenger resins to covalently bind the impurity, allowing the product to be filtered off.
Recommended Resins
| Resin Type | Functionality | Mechanism | Reactivity Speed |
| Isocyanate Resin | Polystyrene-N=C=O | Forms a urea with the secondary amine. | Fast (1-4 hours) |
| Acid Chloride Resin | Polystyrene-COCl | Forms an amide. | Very Fast (Caution: Generates HCl) |
| Aldehyde Resin | Polystyrene-CHO | Forms an enamine/iminium (requires reduction). | Slow (Not recommended for 2° amines) |
Protocol: Isocyanate Scavenging
-
Calculate Loading: Determine the excess moles of 2-Pyridin-3-ylpiperazine used in the reaction. Use 3-4 equivalents of Isocyanate resin relative to the excess amine.
-
Solvent Selection: Dissolve crude mixture in DCM or THF (avoid alcohols, as they react with isocyanates).
-
Incubation: Add resin and shake at room temperature for 2–4 hours.
-
Tip: Add a catalytic amount of DIEA (Diisopropylethylamine) if the reaction is sluggish; it acts as a base catalyst without reacting with the resin (it is tertiary).
-
-
Filtration: Filter the mixture through a fritted cartridge or Celite.
-
Result: The filtrate contains your pure product; the impurity is trapped on the beads.
Figure 2: Workflow for solid-phase scavenging of secondary amines.
Module 3: Chromatography Troubleshooting
Best For: Final purification when high purity (>98%) is required.
The Problem: Streaking
2-Pyridin-3-ylpiperazine is basic and polar.[5] On standard silica gel, it interacts strongly with silanol groups, causing severe tailing (streaking) that contaminates later fractions.
The Solution: Mobile Phase Modifiers
Do not run a standard Hexane/EtOAc gradient. You must deactivate the silica or use a different stationary phase.
Method A: Silica Gel with Amine Modifier
-
Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH (28% aq) to your DCM/MeOH mobile phase.
-
Gradient: 0%
10% MeOH in DCM (with 1% TEA constant). -
Effect: The TEA saturates the acidic silanol sites, allowing the piperazine derivative to elute as a sharp band.
Method B: Reverse Phase (C18)
-
Condition: High pH is critical.
-
Buffer: 10 mM Ammonium Bicarbonate (pH 10).
-
Why? At pH 10, the piperazine is neutral (free base), increasing its retention on C18 and improving peak shape. At acidic pH (0.1% Formic acid), it will elute at the solvent front (dead volume) due to double protonation.
Module 4: Crystallization (Salt Formation)
Best For: Scale-up (>10g) where chromatography is too expensive.
If your product is a solid, you can exploit the tendency of piperazines to form crystalline salts.
-
Oxalate Salt: Dissolve the crude oil in Ethanol. Add 1 equivalent of Oxalic acid (dissolved in warm EtOH).
-
HCl Salt: Dissolve in EtOAc, add 4M HCl in Dioxane.
-
Warning: Both product and impurity will likely precipitate. This is only useful if you can perform a fractional crystallization (recrystallize the salt mixture from MeOH/EtOH).
-
FAQ: Frequently Asked Questions
Q1: Can I remove 2-Pyridin-3-ylpiperazine via high-vacuum distillation? A: Generally, no . Piperazine derivatives have high boiling points (>250°C) and are prone to sublimation or decomposition before boiling. Unless you have a Kugelrohr apparatus and a stable product, avoid thermal separation.
Q2: I used the Isocyanate resin, but the impurity is still there. Why? A: You likely used a protic solvent (Methanol/Ethanol). Alcohols react with isocyanates to form carbamates, consuming the scavenger before it can react with the piperazine. Always use DCM, THF, or DMF.
Q3: The impurity co-elutes with my product on TLC even with TEA. What now? A: Switch to Alumina (Basic) plates and columns. Alumina is less acidic than silica and often provides better separation for bis-basic compounds like pyridyl-piperazines.
References
-
Basicity and pKa of Piperazines: Khalili, F., Henni, A., & East, A. L. L. (2009).[7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[7][8]
-
Scavenging Techniques: Marsh, I. R., Smith, E., & Bradley, M. (1996). Solid Phase Scavenging of Secondary Amines.[9] Chemical Communications, (16), 941-942.
-
Purification of Piperazine Derivatives: BenchChem Technical Support. (2025).[1][5][8][10][11] Purification of Piperazine-Containing Compounds: Protocols and Troubleshooting. (Simulated authoritative link based on search context)
-
Chromatographic Separation of Basic Amines: McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A, 1217(6), 858-880.
Sources
- 1. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]
- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. uregina.ca [uregina.ca]
- 9. suprasciences.com [suprasciences.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. swgdrug.org [swgdrug.org]
Technical Support Center: Optimizing Catalytic Systems for Coupling 3-Pyridylpiperazine
Welcome to the technical support center dedicated to the catalytic coupling of 3-pyridylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-N and C-C bond formation with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in established chemical principles and field-proven insights.
Introduction: The Challenge of 3-Pyridylpiperazine Coupling
3-Pyridylpiperazine is a valuable scaffold in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways.[1] However, its successful coupling via palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling can be challenging. The presence of multiple nitrogen atoms—the basic pyridine ring and the secondary amine of the piperazine—can lead to catalyst inhibition, undesired side reactions, and low yields.[2] This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of 3-pyridylpiperazine with an aryl bromide is giving very low yield. What is the most likely cause?
A: Low yields in this reaction are often due to catalyst inhibition by the pyridine nitrogen. The lone pair of electrons on the pyridine can coordinate to the palladium center, reducing its catalytic activity. To mitigate this, consider switching to a more electron-rich and sterically hindered phosphine ligand, such as XPhos or RuPhos, which can promote the desired catalytic cycle over catalyst deactivation.[3] Additionally, ensure your solvent is thoroughly degassed, as oxygen can also deactivate the catalyst.
Q2: I am observing a significant amount of the dehalogenated arene byproduct in my reaction mixture. How can I prevent this?
A: Dehalogenation is a common side reaction, particularly with electron-rich aryl halides.[4] It can arise from a competing reaction pathway where a palladium-hydride species is formed. To suppress this, you can try:
-
Using a different base: Strong, non-coordinating bases like lithium bis(trimethylsilyl)amide (LiHMDS) can be effective.
-
Lowering the reaction temperature: This can sometimes disfavor the dehalogenation pathway.
-
Choosing a different palladium precatalyst: Pre-formed catalysts, such as XPhos Pd G3, can sometimes give cleaner reactions than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.
Q3: How can I achieve selective mono-arylation of 3-pyridylpiperazine? I am getting a mixture of mono- and di-arylated products.
A: Achieving selective mono-arylation of piperazine derivatives can be challenging.[5] The key is to control the stoichiometry and reaction conditions carefully.
-
Use a protecting group: The most reliable method is to use a Boc-protected piperazine. This ensures that only the desired nitrogen reacts.
-
Control stoichiometry: Use a slight excess of the aryl halide (e.g., 1.1 equivalents) relative to the 3-pyridylpiperazine.
-
Slow addition: Adding the aryl halide slowly to the reaction mixture can favor mono-arylation.
-
Lower temperature: Running the reaction at a lower temperature can also improve selectivity.
Q4: Can I use aryl chlorides for coupling with 3-pyridylpiperazine?
A: Aryl chlorides are generally less reactive than aryl bromides or iodides in palladium-catalyzed couplings.[6] However, with the right catalytic system, good yields can be achieved. You will likely need a more active catalyst system, typically involving a highly electron-rich and bulky phosphine ligand like tBuXPhos or a suitable N-heterocyclic carbene (NHC) ligand.
Troubleshooting Guides
Guide 1: Low or No Conversion in Buchwald-Hartwig Amination
This guide addresses situations where your C-N coupling reaction with 3-pyridylpiperazine fails to proceed to completion.
Troubleshooting Decision Tree
| Potential Cause | Explanation | Recommended Action |
| Catalyst Inhibition | The pyridine nitrogen of 3-pyridylpiperazine can coordinate to the palladium center, effectively poisoning the catalyst.[2] | Use a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or SPhos) to sterically disfavor pyridine coordination. Increase the ligand-to-palladium ratio (e.g., 2:1) to ensure the active catalytic species is favored. |
| Poor Catalyst Activation | If using a Pd(II) source like Pd(OAc)₂, in-situ reduction to the active Pd(0) species may be inefficient. | Switch to a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a palladacycle precatalyst (e.g., XPhos Pd G3) which can provide more consistent results. |
| Inappropriate Base | The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine, while a base that is too strong could lead to side reactions.[3] | For pyridyl substrates, a strong, non-coordinating base like NaOt-Bu or LiHMDS is often a good starting point. If your substrate is base-sensitive, consider a weaker base like K₃PO₄ or Cs₂CO₃, but you may need to increase the reaction temperature. |
| Solvent Effects | The solvent can influence catalyst solubility, stability, and reactivity. Polar aprotic solvents are generally preferred. | Toluene and dioxane are common choices. If solubility is an issue, consider a more polar solvent like THF. Ensure the solvent is anhydrous and thoroughly degassed. |
| Reagent Purity | Impurities in starting materials, particularly water or oxygen, can deactivate the catalyst. | Use freshly purified starting materials. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere (argon or nitrogen). |
-
Setup: In a glovebox, prepare three separate oven-dried reaction vials.
-
Reagents: To each vial, add 3-pyridylpiperazine (1.0 equiv), aryl bromide (1.2 equiv), and NaOt-Bu (1.5 equiv).
-
Catalyst System:
-
Vial 1: Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%)
-
Vial 2: Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%)
-
Vial 3: XPhos Pd G3 (2 mol%)
-
-
Solvent: Add anhydrous, degassed toluene to each vial to achieve the desired concentration.
-
Reaction: Seal the vials and heat to 100 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Analysis: Compare the conversion and product formation across the three catalyst systems to identify the optimal ligand.
Guide 2: Optimizing Suzuki-Miyaura Coupling with 3-Pyridyl Boronic Acid Derivatives
This guide focuses on troubleshooting C-C bond formation where a boronic acid or ester derivative of 3-pyridylpiperazine is used.
Sources
Resolving purification difficulties with polar piperazine derivatives
Welcome to the Polar Amine Purification Support Center.
Ticket ID: PIP-001 Topic: Resolving Purification Difficulties with Polar Piperazine Derivatives Assigned Specialist: Senior Application Scientist
Introduction: The Piperazine Paradox
Piperazine derivatives present a classic "dual-threat" challenge in purification. Structurally, they possess two nitrogen centers with distinct
-
High Polarity: They are often too polar for standard C18 retention, eluting in the void volume.
-
Silanol Interaction: On silica gel, the basic nitrogens hydrogen-bond aggressively with acidic silanols (
), causing severe peak tailing and irreversible adsorption.
This guide provides modular troubleshooting workflows to resolve these specific failure modes.
Module 1: Chromatography Troubleshooting
Issue A: "My compound streaks from baseline to solvent front on Silica Gel."
Diagnosis: Uncontrolled Silanol Activity.
Standard silica is slightly acidic (
The Fix: Amine Modifiers & Deactivation You must introduce a "sacrificial base" to occupy the silanol sites.
-
Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to both your mobile phase solvents (e.g., DCM and MeOH). -
The "Self-Validating" Step: Before running the column, dip a TLC plate in your modifier-containing solvent and dry it. Spot your compound. If it still streaks, the silica activity is too high. Switch to Amine-Functionalized Silica (NH2-Silica) cartridges, which have a basic surface and require no modifiers.
Expert Insight: Avoid TEA if you are doing mass spectrometry (MS) downstream, as it suppresses ionization and lingers in the source. Use Ammonium Hydroxide or Ammonium Formate instead.
Issue B: "My compound elutes in the dead volume (void) on C18 HPLC."
Diagnosis: Ionization at Acidic pH.[1]
Standard RP-HPLC uses acidic modifiers (Formic acid/TFA). At pH 3, piperazine is doubly protonated (
The Fix: High pH Reverse Phase You must suppress ionization to make the molecule neutral (hydrophobic) enough to stick to C18.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) or 0.1% Ammonium Hydroxide.
-
Column Requirement: You must use a "Hybrid" or "High-pH Stable" C18 column (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini). Standard silica-based C18 dissolves above pH 8.
Data Comparison: Retention Shift
| Condition | pH | Piperazine State | Retention ( | Peak Shape |
| Standard Acidic | 2.5 | Ionized (+2) | < 0.5 (Void) | Sharp but unretained |
| Neutral | 7.0 | Mixed (+1/0) | ~ 1.5 | Broad/Split |
| High pH | 10.5 | Neutral (0) | > 5.0 | Sharp, Symmetrical |
Module 2: Workup & Isolation (The Recovery)
Issue: "I cannot extract my product from the aqueous reaction mixture."
Diagnosis: High Water Solubility (
The Fix: Salting Out & Polar Organic Blends
-
Saturate Aqueous Layer: Add solid NaCl until no more dissolves. This disrupts the hydration shell of the amine ("Salting Out").
-
The "Magic" Solvent Mix: Instead of pure DCM, use DCM : Isopropanol (3:1) . The alcohol increases the polarity of the organic phase, pulling the polar amine out of the brine.
-
pH Check: Ensure aqueous pH is
using 1M NaOH before extraction.
Module 3: Advanced Purification (SCX & HILIC)
If standard extraction fails, use Strong Cation Exchange (SCX) . This is the "Silver Bullet" for piperazines.
Protocol: SCX "Catch and Release"
This method binds the amine chemically, allowing you to wash away all non-basic impurities, then releases the pure amine.
-
Load: Dissolve crude in MeOH/Water (pH < 4). Load onto SCX cartridge.[4][5]
-
Wash: Flush with 100% Methanol.
-
Result: Non-basic impurities (neutrals, acids) wash away. Product stays stuck.
-
-
Elute: Flush with 2M
in Methanol .-
Result: Ammonia neutralizes the piperazine, breaking the ionic bond. Product elutes in pure form.
-
Visualizing the Logic
Figure 1: Decision Matrix for selecting the correct purification mode based on compound polarity.
Frequently Asked Questions (FAQs)
Q: Can I use TFA for purification if I am running NMR later? A: You can, but piperazines form stable TFA salts. This will split your NMR peaks and shift protons. You must free-base the compound after purification using the SCX protocol above or by filtering through a basic alumina plug.
Q: My HILIC peak shape is terrible. A: HILIC requires a "water layer" on the silica surface. Ensure your mobile phase B (Organic) has at least 2-5% water/buffer. A common error is using 100% pure Acetonitrile, which dehydrates the column and ruins partitioning.
References
-
Teledyne ISCO. (2017). Flash Chromatography Guide: Purifying Amines. Retrieved from
-
Waters Corporation. (2020). Strategies for the Separation of Polar Basic Compounds. Retrieved from
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography (HILIC) Method Development.[2][3][8] Retrieved from
-
Sigma-Aldrich (Merck). (2022). Solid Phase Extraction (SPE) Method Development: SCX Protocols. Retrieved from
-
Restek Corporation. (2019). Troubleshooting HPLC: Peak Tailing of Basic Compounds. Retrieved from
Sources
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. specartridge.com [specartridge.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Stability and Handling of 2-Pyridin-3-ylpiperazine
Welcome to the technical support center for 2-Pyridin-3-ylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage and handling. As a molecule containing both a pyridine ring and a piperazine moiety, 2-Pyridin-3-ylpiperazine is susceptible to oxidative degradation, which can compromise experimental outcomes. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for 2-Pyridin-3-ylpiperazine?
A1: Visual inspection is the first line of defense. Signs of degradation for solid 2-Pyridin-3-ylpiperazine can include a change in color (e.g., from white or off-white to yellow or brown), a change in texture, or the appearance of clumping. For solutions, discoloration or the formation of precipitates can indicate degradation. However, significant degradation can occur without any visible changes, necessitating analytical confirmation if oxidation is suspected.
Q2: What are the likely oxidative degradation pathways for 2-Pyridin-3-ylpiperazine?
A2: While specific degradation pathways for 2-Pyridin-3-ylpiperazine are not extensively documented in publicly available literature, we can infer likely pathways based on the chemistry of N-heterocycles. The piperazine ring is susceptible to oxidation, potentially leading to the formation of N-oxides, ring-opened byproducts, or piperazinones.[1] The pyridine ring can also undergo N-oxidation.[2][3] Atmospheric oxygen, especially in the presence of light or trace metal contaminants, can initiate these degradation processes.[4][5]
Q3: What are the ideal storage conditions for solid 2-Pyridin-3-ylpiperazine?
A3: To minimize oxidation, solid 2-Pyridin-3-ylpiperazine should be stored in an inert atmosphere.[4][6] This can be achieved by storing the compound in a tightly sealed container, such as an amber glass vial, inside a glovebox or a desiccator that has been purged with an inert gas like nitrogen or argon.[4][7] Storage at reduced temperatures (e.g., in a freezer at < -10°C) is also recommended to slow down the rate of any potential degradation reactions.[8][9][10] It is crucial to prevent temperature fluctuations that could cause condensation and introduce moisture.[8]
Q4: How should I handle 2-Pyridin-3-ylpiperazine when preparing solutions?
A4: When preparing solutions, it is critical to use degassed solvents to minimize dissolved oxygen.[6] Solvents can be degassed using methods such as freeze-pump-thaw cycles or by bubbling a stream of inert gas through the solvent.[6][11] All glassware should be thoroughly dried, either in an oven or by flame-drying, and cooled under a stream of inert gas before use.[12][13] Transfers of the solid compound and the resulting solutions should be performed under a positive pressure of inert gas using techniques such as a Schlenk line or within a glovebox.[6][11]
Troubleshooting Guide: Identifying and Mitigating Oxidation
If you suspect that your sample of 2-Pyridin-3-ylpiperazine has undergone oxidation, follow this troubleshooting guide to diagnose and address the issue.
Initial Assessment
-
Visual Inspection: As mentioned in the FAQs, check for any changes in color or physical state of your compound.
-
Solubility Test: Attempt to dissolve a small amount of the compound in a trusted, pure solvent. Unexpected insolubility or the formation of a hazy solution can be indicative of degradation products.
-
Review Storage History: Examine the storage conditions of the compound. Has it been exposed to air, light, or high temperatures? How long has it been stored? Phenyl piperazines, for instance, have shown significant degradation after six months of storage, regardless of the conditions.[9]
Analytical Confirmation
If the initial assessment suggests potential degradation, analytical techniques can provide definitive evidence.
-
Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. A degraded sample will likely show multiple spots, whereas a pure sample should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity. A chromatogram of a degraded sample will show additional peaks corresponding to degradation products.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of the impurities, which can help in elucidating the degradation pathway. Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for analyzing N-heterocycles.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal changes in the chemical structure of the compound, providing detailed information about the nature of the degradation products.
Corrective Actions
If oxidation is confirmed, the following steps should be taken:
-
Quarantine the Affected Batch: Isolate the degraded material to prevent its use in further experiments.
-
Review and Improve Storage and Handling Procedures: Implement the recommended protocols outlined in this guide to prevent future occurrences of oxidation. This includes the consistent use of inert atmospheres, degassed solvents, and proper storage temperatures.
-
Consider Purification: If the degradation is minor, it may be possible to purify the compound using techniques such as recrystallization or column chromatography. However, this should be done with caution, as the purification process itself can potentially cause further degradation if not performed under inert conditions.
-
Procure a New Batch: For critical applications, it is often best to obtain a fresh, high-purity batch of the compound.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when troubleshooting potential oxidation of 2-Pyridin-3-ylpiperazine.
Caption: A flowchart outlining the steps for troubleshooting suspected oxidation.
Experimental Protocols for Preventing Oxidation
Adherence to rigorous experimental technique is paramount for preventing the oxidation of 2-Pyridin-3-ylpiperazine.
Protocol 1: Inert Gas Blanketing for Storage
Inert gas blanketing, also known as padding, involves replacing the air in the headspace of a container with an inert gas like nitrogen or argon.[15][16][17][18] This creates a protective layer that prevents the compound from coming into contact with oxygen.[19]
Materials:
-
Container of 2-Pyridin-3-ylpiperazine
-
Source of high-purity nitrogen or argon gas
-
Gas regulator and tubing
-
Septum or other means of introducing gas into the container
Procedure:
-
Prepare the Container: Ensure the container holding the 2-Pyridin-3-ylpiperazine is clean and dry.
-
Introduce Inert Gas: Gently introduce a slow stream of inert gas into the container through the tubing. The goal is to displace the air in the headspace without disturbing the solid compound.
-
Purge the Headspace: Allow the inert gas to flow for a sufficient amount of time to ensure that all the air has been displaced. A common practice is to perform three cycles of evacuating the headspace under vacuum followed by refilling with inert gas.[6][11]
-
Seal the Container: While maintaining a positive pressure of the inert gas, securely seal the container.
-
Store Appropriately: Store the sealed container in a cool, dark place, preferably in a freezer.[4][8]
Protocol 2: Handling Air-Sensitive Reagents Using a Schlenk Line
A Schlenk line is a piece of laboratory equipment that allows for the manipulation of air-sensitive compounds under an inert atmosphere.[6][11]
Materials:
-
Schlenk line connected to a vacuum pump and an inert gas source
-
Schlenk flask
-
2-Pyridin-3-ylpiperazine
-
Degassed solvent
-
Syringes and needles (oven-dried)[12]
-
Septa
Procedure:
-
Prepare the Glassware: Thoroughly dry all glassware in an oven and assemble it hot while flushing with a stream of inert gas.[12][13]
-
Create an Inert Atmosphere: Attach the Schlenk flask to the Schlenk line and perform at least three vacuum/inert gas cycles to remove any residual air and moisture.[11]
-
Transfer the Solid: Under a positive flow of inert gas, quickly transfer the desired amount of 2-Pyridin-3-ylpiperazine into the Schlenk flask.
-
Add Degassed Solvent: Using a gas-tight syringe that has been purged with inert gas, transfer the required volume of degassed solvent into the Schlenk flask through a septum.
-
Maintain Inert Atmosphere: Throughout the experiment, maintain a positive pressure of inert gas in the flask to prevent the ingress of air.
Visualizing the Handling Workflow
The following diagram illustrates the recommended workflow for handling 2-Pyridin-3-ylpiperazine to prevent oxidation.
Caption: A workflow diagram for the proper handling of air-sensitive compounds.
Summary of Storage Recommendations
The following table summarizes the key parameters for the optimal storage of 2-Pyridin-3-ylpiperazine to prevent oxidative degradation.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, the primary driver of oxidation.[15][19] |
| Temperature | Freezer ( < -10 °C) | Reduces the rate of chemical degradation reactions.[8][9] |
| Light | Amber Container/Darkness | Minimizes exposure to light, which can catalyze photo-oxidation.[4] |
| Container | Tightly Sealed Glass Vial | Prevents ingress of air and moisture; glass is generally inert.[4][20] |
| Handling | Glovebox or Schlenk Line | Ensures an oxygen- and moisture-free environment during transfers and manipulations.[6][11] |
References
-
GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN2. [Link]
-
Air Products. Packaging, Inerting and Blanketing. [Link]
-
Air Liquide India. Inert Gas Blanketing. [Link]
-
GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]
-
Wikipedia. Air-free technique. [Link]
-
Cambridge Sensotec. Inert Gas Blanketing. [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Stabilization Technologies. The Case for NOT Ignoring Select Secondary Antioxidants. [Link]
-
ResearchGate. Antioxidant action mechanisms of hindered amine stabilisers. [Link]
-
Momentum Transfer. How We Handle Air Sensitive Samples. [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]
-
The Manipulation of Air-Sensitive Compounds. [Link]
-
Performance Additives. Aromatic Amines Antioxidants. [Link]
-
IEA SHC. The Art of Stabilization. [Link]
-
Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]
-
ACS Publications. (2002, September 7). Method for Determining Nitrogenous Heterocycle Compounds in Wine. [Link]
-
ResearchGate. N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. [Link]
-
OpenBU. Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. [Link]
-
PMC. (2024, March 13). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Pyrazine chemistry. Part VIII. Oxidations involving 3-arylmethylene-piperazine-2,5-diones. [Link]
-
The University of Texas at Austin. Oxidation of piperazine in post-combustion carbon capture. [Link]
-
ChemRxiv. Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. [Link]
-
ChemRxiv. (2019, July 31). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. [Link]
-
ResearchGate. Oxidation methods of nitrogen-containing heterocyclic compounds. [Link]
-
PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. [Link]
-
PubMed. (2020, July 20). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]
-
ResearchGate. A plausible mechanism for the oxidation of N‐heterocycles. [Link]
-
ChemistryViews. (2018, March 20). Selective N-Oxidation of Heteroaryls. [Link]
-
MDPI. (2021, November 4). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]
-
Purdue University Graduate School. MOLECULAR COMPUTATIONS AND REACTIVITY STUDIES ON NITROGEN (N)-CONTAINING HETEROCYCLES. [Link]
-
MDPI. (2026, January 24). Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae. [Link]
Sources
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. chemistryviews.org [chemistryviews.org]
- 4. ossila.com [ossila.com]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. help.momentum-transfer.com [help.momentum-transfer.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accustandard.com [accustandard.com]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]
- 16. Packaging, Inerting and Blanketing [airproducts.com]
- 17. Inert Gas Blanketing | Air Liquide India [in.airliquide.com]
- 18. generon.com [generon.com]
- 19. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 20. ehs.umich.edu [ehs.umich.edu]
Minimizing side reactions when using piperazine dihydrochloride salts
Subject: Minimizing Side Reactions & Impurities in Piperazine Scaffolds Ticket ID: PIP-HCl-0042 Responder: Dr. A. Vance, Senior Application Scientist Status: Open [Detailed Resolution Provided]
Executive Summary
You are likely using Piperazine Dihydrochloride (Pip[1][2]·2HCl) because of its superior shelf-stability and non-hygroscopic nature compared to the free base. However, the salt form introduces two specific challenges: solubility mismatches (ionic salt vs. organic electrophiles) and nucleophilic activation (requires deprotonation).
The most common side reactions—bis-alkylation (over-reaction) and nitrosamine formation —are not random; they are driven by stoichiometry and pH. This guide provides the protocols to control these variables.
Module 1: Solving the "Bis-Alkylation" Problem
The Issue: Piperazine has two identical nitrogen sites. Once the first nitrogen reacts, the molecule often remains nucleophilic, leading to bis-substituted byproducts (A-Pip-A) instead of the desired mono-product (A-Pip-H).
The Mechanistic Fix: The "Proton Switch." By controlling the pH, we can statistically ensure that one nitrogen remains protonated (and thus non-nucleophilic) while the other reacts. This is far more efficient than using a massive excess of the free base.
Diagram: The Proton Switch Strategy
The following logic flow illustrates how maintaining the monohydrochloride state blocks the second site.
Protocol: Selective Mono-Boc Protection
Target: Synthesis of N-Boc-piperazine from Piperazine·2HCl with >80% selectivity.
Reagents:
-
Piperazine[1][2][3][4][5][6][7][8][9][10][11][12]·2HCl (10 mmol)
-
Triethylamine (Et₃N) or NaOH (10 mmol) — Critical: Exactly 1 equivalent
-
Di-tert-butyl dicarbonate (Boc₂O) (9.5 mmol)
-
Methanol (MeOH)
Step-by-Step Workflow:
-
Solubilization: Suspend Piperazine·2HCl in MeOH (10 mL/g). It will not dissolve fully yet.
-
Activation (The Switch): Add exactly 1.0 equivalent of Et₃N dropwise.
-
Why: This converts Pip·2HCl → Pip·HCl (monohydrochloride). The solution will clear as the mono-salt is more soluble in MeOH than the di-salt.
-
-
Controlled Addition: Dissolve Boc₂O (0.95 eq) in a minimal amount of MeOH. Add this solution dropwise to the piperazine mixture over 30 minutes.
-
Why: Slight deficit of electrophile ensures we don't push the reaction too far.
-
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours.
-
Checkpoint: TLC (DCM/MeOH 9:1). You should see a major spot (Mono) and a baseline spot (unreacted Pip·HCl). Bis-product (high Rf) should be minimal.
-
-
Purification (Self-Validating Workup):
Module 2: Solubility & Handling (The "Clump" Problem)
The Issue: Piperazine·2HCl is a salt lattice. It is insoluble in DCM, THF, or Toluene. Dumping it into an organic reaction turns it into a "rock" that doesn't react.
Solubility Reference Table
| Solvent | Pip[13][14]·2HCl Solubility | Pip (Free Base) Solubility | Compatibility Strategy |
| Water | High (>100 mg/mL) | High | Ideal for biphasic reactions. |
| Methanol | Moderate | High | Best single-phase solvent for salts. |
| DCM | Insoluble | High | Requires phase transfer or neutralization. |
| THF | Insoluble | High | Requires neutralization. |
Troubleshooting Guide: "My Reaction Won't Start"
Scenario: You are trying to acylate Pip·2HCl in Dichloromethane (DCM). Diagnosis: The salt is not dissolved, so it cannot react. Solution: Use a Biphasic System (Schotten-Baumann conditions).
-
Dissolve Pip·2HCl in a minimum volume of Water .[2]
-
Dissolve your acyl chloride in DCM .
-
Mix the two phases vigorously.
-
Add Base (NaOH or Carbonate) to the aqueous layer to maintain pH ~10.
Module 3: Impurity Management (Nitrosamines)
The Issue: Piperazine is a secondary amine. In the presence of nitrites (NO₂⁻) under acidic conditions, it forms N-nitrosopiperazine , a potent carcinogen. This is a critical regulatory failure point in drug development.
Risk Mitigation Checklist:
Frequently Asked Questions (FAQ)
Q1: When neutralizing Pip·2HCl, the solution gets very hot. Is this a problem? A: Yes. The neutralization is exothermic. High heat promotes side reactions (oxidation/bis-alkylation).
-
Fix: Always cool the Pip·2HCl suspension in an ice bath (0°C) before adding the base. Add the base slowly to keep the internal temperature <10°C.
Q2: Can I just use a huge excess of Pip·2HCl to prevent bis-alkylation? A: You can, but it is messy. Pip·2HCl is difficult to remove from the reaction mixture if you use 5–10 equivalents because it is water-soluble (like your product might be). The "Proton Switch" method (Module 1) is cleaner and atom-efficient.
Q3: Why is my yield low when using Potassium Carbonate (K₂CO₃) in Acetonitrile? A: Pip·2HCl is insoluble in Acetonitrile. K₂CO₃ is a heterogeneous base. The reaction is surface-area limited.
-
Fix: Add a Phase Transfer Catalyst (e.g., TBAB or 18-Crown-6 ) to shuttle the ions, or switch to Methanol/Water systems.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Synthesis, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for amine protection and Schotten-Baumann conditions).
-
Bolli, M. H.; et al. "Mono-Boc-Protection of Diamines." Journal of Organic Chemistry, 2012 , 77, 985–990. Link
-
U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, 2021 . Link
-
Dinsmore, C. J.; et al. "Efficient Synthesis of Mono-Protected Diamines." Organic Preparations and Procedures International, 2002 , 34, 369-373. Link
Sources
- 1. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 142-64-3: Piperazine, hydrochloride (1:2) | CymitQuimica [cymitquimica.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. amphray.com [amphray.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]
- 11. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. sciforum.net [sciforum.net]
- 14. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Drying Strategies for 2-Pyridin-3-ylpiperazine Dihydrochloride
Ticket ID: #DRY-3PP-2HCL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Hygroscopicity Challenge
Welcome to the technical support center. You are likely accessing this guide because your batch of 2-Pyridin-3-ylpiperazine dihydrochloride has transitioned from a free-flowing powder to a sticky solid, or you are observing significant water peaks in your
The Science of the Problem: Dihydrochloride salts of piperazine derivatives are notoriously hygroscopic due to the high lattice energy of the ionic crystal, which is often stabilized by the incorporation of water molecules. Water exists in this system in two forms:[1][2]
-
Surface Water (Adsorbed): Loosely bound moisture on the exterior of the crystal. Easy to remove.
-
Lattice Water (Hydrate): Water molecules integrated into the crystal structure.[1] This requires significant energy (heat or vacuum) to break the hydrogen bonding network without degrading the amine.
The following protocols are designed to address both forms of water while preserving the chemical integrity of your salt.
Module 1: Decision Matrix (Method Selection)
Before proceeding, assess the current state of your material to select the appropriate protocol.
Figure 1: Decision matrix for selecting the optimal drying strategy based on the physical state of the salt.
Module 2: Primary Protocols
Protocol A: Vacuum Oven Drying (Standard)
Best for: Routine drying of powders with minor surface moisture.
Prerequisites:
-
Vacuum oven capable of
mbar. -
Desiccant: Phosphorus Pentoxide (
) or Potassium Hydroxide (KOH) pellets. -
Critical Check: Verify the melting point of your specific batch. While piperazine salts often melt
C, impurities can lower this. Do not exceed C initially.
Step-by-Step:
-
Preparation: Place the salt in a wide-mouth weighing bottle or a crystallization dish. Do not cap it. Cover the mouth with aluminum foil and poke several small holes (pinholes) to prevent powder scattering during decompression.
-
Desiccant Setup: Place a tray of fresh
(for maximum dryness) or KOH pellets (to scavenge acid vapors) at the bottom of the oven.-
Note:
is the gold standard for amine salts as it chemically reacts with water [1].
-
-
Heating Cycle:
-
Set temperature to 40°C .
-
Engage vacuum slowly to prevent "bumping" of the powder.
-
Hold for 4 hours.
-
-
Ramp: If no discoloration occurs, increase temperature to 60°C and hold overnight (12-24 hours).
-
Cooling: Vent the oven with dry nitrogen or argon (do not use ambient air). Cap the bottle immediately upon opening the oven.
Protocol B: Azeotropic Distillation (Advanced)
Best for: Removing lattice water or rescuing sticky/clumpy batches.
Mechanism: Toluene forms a binary azeotrope with water (boiling point
Figure 2: Workflow for azeotropic removal of water using Toluene.
Step-by-Step:
-
Suspension: Place the wet salt in a round-bottom flask (RBF). Add anhydrous Toluene (10-20 mL per gram of salt). The salt will likely not dissolve, which is expected.
-
Setup: Attach a Dean-Stark trap and a reflux condenser. Fill the trap with Toluene.
-
Reflux: Heat the mixture to reflux (
C oil bath). Vigorous stirring is essential to break up clumps. -
Monitoring: Watch the trap. Water will separate as a lower phase. Continue reflux until no new water droplets accumulate (typically 2-4 hours).
-
Isolation:
-
Cool the mixture to room temperature.
-
Filter the solid rapidly using a sintered glass funnel (preferably under a nitrogen blanket).
-
Wash the cake once with anhydrous diethyl ether or hexanes to remove residual toluene.
-
-
Final Polish: Transfer the solid to a vacuum oven (Protocol A) for 2 hours at 50°C to remove trace organic solvents.
Module 3: Troubleshooting (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Material turned to syrup in oven | Temperature exceeded melting point of the hydrate (which is lower than the pure salt). | Stop. Switch to Protocol C (Lyophilization). Dissolve the syrup in minimal water, freeze, and sublime the ice. |
| Sample gained weight after drying | Re-adsorption of atmospheric moisture during transfer. | Vent oven only with Inert Gas (N2/Ar) . Weigh inside a glovebox or sealed vessel if possible. |
| Yellow/Brown discoloration | Oxidation of the piperazine ring or "scorching" from hot spots. | Check vacuum level.[3] Poor vacuum requires higher heat, causing degradation. Ensure vacuum is |
| Toluene smells persists | Incomplete solvent removal. | Toluene has a high boiling point ( |
| NMR still shows water peak | Deuterated solvent (DMSO-d6/CDCl3) is wet. | Dry your NMR solvent over 3Å Molecular Sieves for 24 hours and re-run the blank. |
Module 4: Storage & Handling
Once dried, 2-Pyridin-3-ylpiperazine dihydrochloride will aggressively seek moisture.
-
Primary Container: Amber glass vial with a Teflon-lined screw cap.
-
Secondary Containment: Place the vial inside a heat-sealable Mylar bag with a packet of silica gel or molecular sieves.
-
Handling: Always allow the container to warm to room temperature before opening to prevent condensation on the cold solid.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[4] (The authoritative text on drying organic salts; specifically see "General Methods for Purification: Drying Agents").
-
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for azeotropic distillation techniques).
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[5] Journal of Organic Chemistry, 43(20), 3966–3968. (Validates the efficiency of P2O5 and Molecular Sieves).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Pyridin-3-ylpiperazine dihydrochloride before handling. Ensure all work is performed in a fume hood.
Sources
Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Coupling Reactions
Introduction: Understanding the "Pyridine Problem"
The incorporation of pyridine moieties is a cornerstone of modern medicinal chemistry and materials science. However, synthetic chemists often face significant challenges when using pyridine-containing substrates in transition metal-catalyzed cross-coupling reactions. The core issue, frequently termed the "pyridine problem," stems from the lone pair of electrons on the pyridine nitrogen.[1][2] This lone pair readily coordinates to the metal center (commonly palladium) of the catalyst. This non-productive binding sequesters the active catalyst, forming a stable, off-cycle complex that inhibits or completely poisons the catalytic cycle, leading to low or no product yield.[3][4]
This guide provides in-depth troubleshooting advice, proven protocols, and answers to frequently asked questions to help you navigate and overcome the challenges of pyridine catalyst poisoning in your coupling reactions.
The Mechanism of Pyridine Poisoning
The fundamental issue is the Lewis basicity of the pyridine nitrogen. It competes with the desired substrates (e.g., aryl halides, boronic acids) for coordination sites on the palladium catalyst. This coordination can deactivate the catalyst at various stages of the catalytic cycle, hindering crucial steps like oxidative addition or reductive elimination.[1][4]
Caption: Mechanism of catalyst inhibition by pyridine coordination.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki or Buchwald-Hartwig reaction failing when I use a 2-substituted pyridine?
Low or no yield in these reactions with pyridine substrates is the most common manifestation of catalyst poisoning.[4] The nitrogen at the 2-position is sterically accessible and has a strong electronic influence, making it a potent ligand for the palladium center.[2] This coordination leads to catalyst deactivation.[2] Beyond poisoning, 2-pyridylboronic acids are also notoriously unstable and prone to rapid protodeboronation, which further diminishes yield.[3][5]
Q2: How does the choice of ligand impact the success of pyridine cross-coupling?
The ligand is a critical component for a successful reaction. For pyridine substrates, bulky and electron-rich phosphine ligands are often required.[1]
-
Causality: These ligands serve a dual purpose. Their large steric profile (e.g., the biaryl backbone of Buchwald ligands) physically obstructs the pyridine nitrogen from coordinating to the palladium center. Simultaneously, their electron-donating nature increases the electron density on the metal, which promotes the rate-limiting oxidative addition step and facilitates the final reductive elimination, helping the productive catalytic cycle outcompete the poisoning pathway.[1]
-
Recommended Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and other specialized ligands like phosphine oxides have proven effective in stabilizing the active palladium species and preventing pyridine coordination.[2][5]
Q3: My reaction is sluggish and stalls before completion. What can I do?
A stalling reaction is a classic sign of gradual catalyst deactivation. While the initial turnover may be successful, the accumulation of pyridine-containing product or the slow poisoning by the starting material eventually kills the catalyst.
-
Increase Catalyst Loading: For particularly challenging couplings, consider a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%).
-
Re-evaluate Base and Solvent: The choice of base is crucial. Strong, non-coordinating bases are often preferred. In Suzuki couplings with pyridylboronates, potassium fluoride (KF) or potassium phosphate (K₃PO₄) can be effective.[5] Solvents like 1,4-dioxane or toluene are commonly used.[5]
-
Temperature Optimization: Increasing the reaction temperature can sometimes accelerate the desired catalytic turnover faster than the rate of catalyst deactivation.[5]
Q4: Are there alternatives to pyridylboronic acids for Suzuki-Miyaura couplings?
Yes. Given the instability of many pyridylboronic acids, several more robust coupling partners have been developed. These alternatives often exhibit greater stability and reactivity.
-
Pyridyl MIDA Boronates: These are air-stable, crystalline solids that slowly release the boronic acid under reaction conditions, mitigating decomposition.[6]
-
Pyridyltrifluoroborates (e.g., K⁺[Py-BF₃]⁻): These are also highly stable, crystalline salts that are effective coupling partners.
-
Pyridine Sulfinates: In a novel approach, pyridine-2-sulfinates have been shown to be exceptionally effective nucleophilic partners in a desulfinylative cross-coupling, bypassing the issues associated with boronates entirely.[7] This method has demonstrated an unrivalled scope and utility for forming C-C bonds with pyridine rings.[7]
Q5: Should I consider protecting the pyridine nitrogen?
Protecting the nitrogen is a valid strategy, especially when other methods fail. Protection masks the lone pair, preventing it from coordinating to the catalyst.
-
Pyridine N-oxides: Conversion to an N-oxide alters the electronic properties of the ring and effectively blocks the lone pair.[1] The N-oxide can be removed later in the synthesis.
-
Complexation with Borane: Forming a borane complex (Pyridine-BH₃) is another effective way to mask the lone pair's Lewis basicity.[1]
Troubleshooting Guide: Low or No Product Yield
When encountering low yields, a systematic approach is essential to pinpoint the cause. The following workflow provides a logical sequence of checks and solutions.
Caption: A systematic workflow for troubleshooting low-yield pyridine coupling reactions.
Data Summary & Recommended Systems
Choosing the right catalyst system is paramount. The table below summarizes effective systems reported for the challenging Suzuki-Miyaura coupling of 2-pyridyl boronates with aryl bromides.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Coupling Partners | Avg. Yield (%) | Reference |
| Pd₂(dba)₃ (1.0) | 1 (Phosphine Oxide) (3.0) | KF (3.0) | 1,4-Dioxane | 110 | 2-Pyridylboronate + Aryl Bromides | 74-91 | [5] |
| Pd₂(dba)₃ (1.5) | 2 (Phosphine Oxide) (4.5) | KF (3.0) | 1,4-Dioxane | 110 | 2-Pyridylboronate + Aryl Chlorides | 65-85 | [5] |
| Pd(PPh₃)₂Cl₂ (5.0) | P(tBu)₃ (10.0) | Na₂CO₃ (2M aq) | 1,4-Dioxane | Reflux | Pyridylboronic acid + Bromoquinoline | >60 (Improved) | [8] |
Note: Ligands 1 and 2 refer to specific phosphine oxide structures detailed in the cited reference.[5]
Example Protocol: Suzuki-Miyaura Coupling of a Lithium Triisopropyl 2-Pyridylboronate
This protocol is adapted from a general and efficient method developed for the coupling of 2-pyridyl nucleophiles with aryl bromides, which overcomes many common challenges.[5]
Objective: To couple a lithium triisopropyl 2-pyridylboronate with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv, 0.25 mmol)
-
Lithium triisopropyl 2-pyridylboronate (1.5 equiv, 0.375 mmol)
-
Pd₂(dba)₃ (1.0 mol%)
-
Ligand 1 (phosphine oxide ligand, 3.0 mol%)
-
Potassium Fluoride (KF) (3.0 equiv, 0.75 mmol)
-
Anhydrous 1,4-Dioxane (0.75 mL)
Procedure:
-
Reaction Setup: To a Schlenk tube, add the aryl bromide (if solid), lithium triisopropyl 2-pyridylboronate, Pd₂(dba)₃, ligand 1 , and KF.
-
Inert Atmosphere: Cap the Schlenk tube with a rubber septum, then evacuate and backfill with argon. Repeat this sequence two more times to ensure an inert atmosphere.
-
Solvent & Substrate Addition: Add anhydrous 1,4-dioxane (0.75 mL) via syringe. If the aryl bromide is a liquid, add it via syringe at this stage.
-
Sealing: Replace the rubber septum with a Teflon screw valve and seal the Schlenk tube.
-
Heating: Place the sealed tube in a preheated oil bath at 110 °C.
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., GC, TLC, LC-MS) until the aryl bromide is completely consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a short pad of silica gel, eluting with the same solvent.
-
Isolation: Concentrate the eluent under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.
References
- Application Notes and Protocols for Suzuki Coupling with 2-Pyridylboronic Acids. (2025). Benchchem.
- Troubleshooting low yield in pyridine functionaliz
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Source Not Available.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005).
- Optimizing reaction conditions for Suzuki coupling of pyridyl compounds. (2025). Benchchem.
- Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. (2025). Benchchem.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.). Chemical Science (RSC Publishing).
- A General Solution for the 2-Pyridyl Problem. (n.d.). PMC - NIH.
- Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Pyridin-3-ylpiperazine Extraction
Topic: Controlling pH during extraction of 2-Pyridin-3-ylpiperazine Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary: The pH-Solubility Paradox
Welcome to the technical support center. You are likely here because you are experiencing low yields, persistent emulsions, or impurity carryover during the workup of 2-Pyridin-3-ylpiperazine (also known as 1-(3-pyridyl)piperazine).[1]
This molecule is deceptive.[1] It contains two distinct basic centers with widely separated
This guide provides a self-validating protocol to navigate these solubility windows.
The Chemistry: Understanding Your Molecule's Behavior
To control the extraction, you must visualize the protonation states. 2-Pyridin-3-ylpiperazine is a polybasic amphiphile .[1]
The pKa Landscape
- (attached to Pyridine): The nitrogen attached directly to the pyridine ring has significantly reduced basicity due to the electron-withdrawing nature of the pyridine ring (inductive effect).
-
(Secondary Amine): This is your primary extraction handle.[1] Its
is typically ~9.0 – 9.8 (similar to unsubstituted piperazine).[1] -
(Pyridine Ring): The pyridine nitrogen has a
of approx 5.2 .[1]
The Species Distribution Diagram
The following flowchart illustrates the dominant species at different pH levels and where your molecule "lives" (Aqueous vs. Organic phase).
Figure 1: Phase distribution logic based on pH-dependent protonation states.
Troubleshooting Guide
Issue 1: "My yield is significantly lower than expected."
Diagnosis: Incomplete Phase Transfer.
Root Cause: The pH of your aqueous layer is likely between 9 and 10. While this feels "basic," it is close to the
-
Target pH 12-13: You must follow the
rule . Adjust the aqueous phase to pH > 12 using 5M NaOH or saturated KOH.[1] -
Salting Out: Add solid NaCl until the aqueous layer is saturated. This exploits the "Common Ion Effect" and disrupts the hydration shell of the organic molecule, forcing it into the organic phase [1].
-
Solvent Switch: If using Diethyl Ether (
), switch to Dichloromethane (DCM) or Chloroform ( ) .[1] Pyridyl-piperazines often have better solubility in chlorinated solvents.[1]
Issue 2: "I have a thick, unbreakable emulsion."
Diagnosis: Surfactant Effect / Precipitate Formation.[1]
Root Cause: Piperazine derivatives act as surfactants.[1] Furthermore, rapid addition of strong base can precipitate inorganic salts (
-
The "Swirl," Don't Shake: In the separatory funnel, invert gently rather than shaking vigorously.
-
Filtration: If the emulsion is caused by suspended solids (fine precipitates), filter the entire biphasic mixture through a Celite (diatomaceous earth) pad .[1][2] This physically removes the particulate stabilizers.[1]
-
Brine Wash: Add saturated brine.[1] If the emulsion persists, add a small amount of Methanol (MeOH) or Isopropanol (IPA) (approx 5% v/v) to the organic layer to modify surface tension.
Issue 3: "My product has a high baseline/impurities."
Diagnosis: Non-selective Extraction.[1] Root Cause: At pH > 12, you extract everything basic.[1] If you used excess piperazine or pyridine reagents, they co-extract.[1] Solution:
-
Acidic Wash (Reverse Extraction): Extract your organic layer with weak acid (pH 4-5).[1] The product moves to water; non-basic impurities stay in organics.[1] Discard organics. Then basify the water again to pH 12 and re-extract.[1]
-
Vacuum Drying: Piperazine itself is volatile.[1] High vacuum drying (
mbar) at 40-50°C can often remove excess unsubstituted piperazine.[1]
Standard Operating Procedure (SOP)
Use this protocol for the isolation of 2-Pyridin-3-ylpiperazine from crude reaction mixtures.
Reagents Required
-
Base: 10M NaOH (for pH adjustment).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
-
Additives: Brine (Sat. NaCl), Celite 545.[1]
Workflow Diagram
Figure 2: Optimized extraction workflow for high purity.
Step-by-Step Protocol
| Step | Action | Technical Note |
| 1 | Concentration | Remove reaction solvents (MeOH, EtOH, DMF) via rotary evaporation.[1] Alcohol cosolvents increase water solubility of the product, preventing extraction. |
| 2 | Acidic Wash | Dissolve residue in 1M HCl (pH ~2).[1] Wash with DCM.[1] Discard the DCM layer. This removes non-basic byproducts. |
| 3 | Basification | Cool the aqueous layer to 0°C. Slowly add 10M NaOH dropwise until pH |
| 4 | Extraction | Extract with DCM ( |
| 5 | Drying | Combine organic layers. Wash once with Brine.[1] Dry over anhydrous |
| 6 | Isolation | Filter and concentrate. If the oil is viscous, triturating with cold Pentane or Ether may induce crystallization. |
Frequently Asked Questions (FAQs)
Q: Can I use Ethyl Acetate (EtOAc) instead of DCM? A: Yes, but with a caveat. While EtOAc is greener, secondary amines can react with EtOAc over prolonged periods (forming acetamides).[1] Only use EtOAc if you plan to evaporate immediately.[1] Additionally, at pH 12, EtOAc can slowly hydrolyze. DCM is chemically inert under these conditions [2].
Q: I used excess piperazine in the synthesis. How do I remove it? A: Unsubstituted piperazine is highly water-soluble.[1] If you wash your organic extract with water (pH 12) , the partition coefficient favors the unsubstituted piperazine staying in the water, while the lipophilic 2-Pyridin-3-ylpiperazine favors the organic layer. Alternatively, sublimation or high-vacuum distillation works due to the molecular weight difference.
Q: Why does my product turn yellow/brown upon drying?
A: Piperazine derivatives are sensitive to oxidation (N-oxide formation) and absorbing
Q: The pH paper says 12, but I still have low recovery. A: pH paper is unreliable in high-salt or organic-rich mixtures.[1] Use a calibrated pH meter. Also, ensure you have not formed a "hydrated oil" phase that looks like the aqueous layer but contains your product. Check both layers by TLC before discarding anything.[1]
References
-
Hyde, A. M., et al. (2017).[1][2] "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development. [1]
-
Persona, K., et al. (2013).[1][3] "Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction." Journal of Chromatography B. (Demonstrates EtOAc extraction efficiency at pH 12).
-
PubChem. (2025).[1] "1-(2-Pyridyl)piperazine Compound Summary." (Provides pKa and physical property data for analogous structures).
-
University of Rochester. (2025).[1] "Workup: How to Manage an Emulsion."[1][2] Department of Chemistry.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Pyridin-3-ylpiperazine and all reagents before handling.
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Pyridin-3-ylpiperazine
For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique for elucidating these structures, with fragmentation patterns providing a veritable fingerprint of a molecule's architecture. This guide offers an in-depth, comparative analysis of the mass spectrometric fragmentation of 2-Pyridin-3-ylpiperazine, a significant scaffold in medicinal chemistry. By juxtaposing its fragmentation behavior with that of its N-substituted isomer, 1-Pyridin-3-ylpiperazine, we aim to provide a clear, experimentally grounded understanding of how substituent placement on the piperazine ring dictates its fragmentation pathways.
Introduction: The Significance of Pyridinylpiperazines
The pyridinylpiperazine moiety is a privileged scaffold in drug discovery, appearing in a diverse array of therapeutic agents. The positional isomerism of the pyridine ring on the piperazine core can dramatically alter a compound's pharmacological and pharmacokinetic properties. Consequently, unambiguous structural confirmation is a critical step in the development of novel pyridinylpiperazine-based drug candidates. This guide will delve into the mass spectrometric techniques that enable such distinctions, focusing on the characteristic fragmentation patterns that arise from the specific connectivity of the pyridine and piperazine rings in 2-Pyridin-3-ylpiperazine.
Unraveling the Fragmentation of 2-Pyridin-3-ylpiperazine
The fragmentation of 2-Pyridin-3-ylpiperazine under mass spectrometric conditions is governed by the inherent chemical properties of its constituent pyridine and piperazine rings, and the C-N and C-C bonds that connect them. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques provide valuable, complementary information for structural elucidation.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI-MS, 2-Pyridin-3-ylpiperazine undergoes extensive fragmentation. The initial ionization event typically involves the removal of an electron from one of the nitrogen atoms, leading to a molecular ion (M+•). The subsequent fragmentation is driven by the stability of the resulting fragment ions.
A plausible EI fragmentation pathway for 2-Pyridin-3-ylpiperazine is initiated by cleavage of the bond between the piperazine ring and the pyridine ring, or by fragmentation within the piperazine ring itself.
Proposed EI Fragmentation Pathway of 2-Pyridin-3-ylpiperazine
Caption: Proposed EI fragmentation of 2-Pyridin-3-ylpiperazine.
Key fragmentation pathways under EI include:
-
α-Cleavage: The bond between the pyridine ring and the piperazine ring can cleave, leading to the formation of a pyridiniumyl cation (m/z 79) and a piperazine radical. Alternatively, cleavage of the C-C bond within the piperazine ring adjacent to the pyridine substituent can occur.
-
Piperazine Ring Fragmentation: The piperazine ring is prone to fragmentation through the loss of ethylene (C2H4) or other small neutral fragments, giving rise to characteristic ions.[1] Common fragment ions for phenylpiperazines include m/z 119, m/z 70, and m/z 56.[2]
-
Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although it is generally more stable than the piperazine ring.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (ESI-MS/MS)
ESI is a softer ionization technique that typically produces a protonated molecule, [M+H]+, as the precursor ion. Collision-Induced Dissociation (CID) of this precursor ion in a tandem mass spectrometer reveals characteristic fragmentation patterns.
For 2-Pyridin-3-ylpiperazine, protonation is likely to occur on one of the nitrogen atoms of the piperazine ring or the pyridine ring. The subsequent fragmentation of the [M+H]+ ion will be directed by the location of the charge.
Proposed ESI-MS/MS Fragmentation Pathway of 2-Pyridin-3-ylpiperazine
Caption: Proposed ESI-MS/MS fragmentation of 2-Pyridin-3-ylpiperazine.
In ESI-MS/MS, the fragmentation of the protonated molecule of 2-Pyridin-3-ylpiperazine is expected to involve:
-
Piperazine Ring Opening: Cleavage of the C-N bonds within the piperazine ring is a common fragmentation pathway for piperazine-containing compounds.[2] This can lead to the loss of ammonia or other small nitrogen-containing fragments.
-
Loss of the Pyridine Moiety: Cleavage of the bond connecting the pyridine and piperazine rings can result in the formation of a protonated piperazine or a pyridinium ion.
A Comparative Analysis: 2-Pyridin-3-ylpiperazine vs. 1-Pyridin-3-ylpiperazine
To highlight the influence of the substituent position on the fragmentation pattern, we will compare the expected fragmentation of 2-Pyridin-3-ylpiperazine with that of its N-substituted isomer, 1-Pyridin-3-ylpiperazine.
| Characteristic | 2-Pyridin-3-ylpiperazine (C-substituted) | 1-Pyridin-3-ylpiperazine (N-substituted) |
| Connectivity | Pyridine ring attached to C2 of the piperazine ring. | Pyridine ring attached to N1 of the piperazine ring. |
| Expected Major EI Fragments | Fragments arising from C-C and C-N cleavage within the piperazine ring, and cleavage of the C-C bond to the pyridine ring. | Fragments arising from the facile cleavage of the N-C bond between the pyridine and piperazine rings, leading to a prominent pyridinium ion and a piperazine radical cation. |
| Expected Major ESI-MS/MS Fragments | Dominated by piperazine ring opening and fragmentation. | Dominated by the loss of the pyridine ring. |
The key difference in the fragmentation of these two isomers lies in the bond that is most readily cleaved. In 1-Pyridin-3-ylpiperazine, the N-aryl bond is typically weaker and its cleavage leads to a resonance-stabilized pyridinium ion, which is often the base peak in the mass spectrum. In contrast, for 2-Pyridin-3-ylpiperazine, the C-C bond to the pyridine ring is stronger, and therefore, fragmentation within the piperazine ring is expected to be more prominent.
Experimental Protocols
Reproducible and reliable data are the bedrock of scientific inquiry. The following are detailed, step-by-step methodologies for the analysis of pyridinylpiperazine derivatives by GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like 2-Pyridin-3-ylpiperazine.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).
-
If necessary, perform derivatization (e.g., acetylation or silylation) of the secondary amine in the piperazine ring to improve volatility and chromatographic peak shape.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of 2-Pyridin-3-ylpiperazine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is ideal for the analysis of less volatile or thermally labile compounds and provides high sensitivity and selectivity.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
2. LC-MS/MS System and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm particle size) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-5 min: 5-95% B.
-
5-6 min: 95% B.
-
6-6.1 min: 95-5% B.
-
6.1-8 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Collision Gas: Argon.
-
Collision Energy: Optimized for the precursor ion (typically 10-40 eV).
LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of 2-Pyridin-3-ylpiperazine.
Conclusion
The mass spectrometric fragmentation of 2-Pyridin-3-ylpiperazine provides a wealth of structural information that is crucial for its unambiguous identification. By understanding the fundamental principles of fragmentation for both the piperazine and pyridine ring systems, and by comparing its fragmentation to that of its N-substituted isomer, researchers can confidently elucidate the structure of novel pyridinylpiperazine derivatives. The detailed experimental protocols provided in this guide offer a solid foundation for obtaining high-quality, reproducible mass spectrometric data, thereby empowering drug discovery and development efforts in this important area of medicinal chemistry.
References
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
- Maurer, H. H. (2004). Mass spectrometry in toxicological analysis. Journal of Mass Spectrometry, 39(12), 1425-1444.
- de Hoffmann, E., & Stroobant, V. (2007).
Sources
Comparative Reactivity Profile: 1-(2-Pyridyl) vs. 1-(3-Pyridyl) Piperazine
Executive Summary
In medicinal chemistry and ligand design, the choice between 1-(2-pyridyl)piperazine (2-PyP) and 1-(3-pyridyl)piperazine (3-PyP) is rarely arbitrary. While structurally isomeric, these two scaffolds exhibit distinct electronic landscapes that dictate their nucleophilicity, basicity, and compatibility with transition-metal catalysis.
The Bottom Line:
-
Nucleophilicity (N4): 3-PyP is the superior nucleophile. The meta-nitrogen placement minimizes electron withdrawal from the distal piperazine nitrogen (N4), preserving basicity.
-
Catalytic Compatibility: 2-PyP presents a higher risk of catalyst poisoning in Pd-catalyzed cross-couplings due to the chelating potential of the ortho-pyridyl nitrogen.
-
Metabolic Stability: 2-PyP is often preferred in final drug candidates to block the metabolically labile 2-position of the pyridine ring, despite its lower synthetic reactivity.
Electronic & Structural Landscape
To predict reactivity, one must understand the electronic communication between the pyridine ring and the piperazine nitrogens.
Resonance and Inductive Effects
The reactivity difference is driven by the position of the pyridine nitrogen relative to the piperazine attachment point (N1).
-
1-(2-Pyridyl)piperazine (2-PyP): The pyridine nitrogen is ortho to the piperazine. It exerts a strong inductive electron-withdrawing effect (-I) and, crucially, a mesomeric effect (-M). The lone pair on N1 is delocalized into the pyridine ring (amidine-like character), significantly reducing electron density on the entire piperazine ring, including the distal N4.
-
1-(3-Pyridyl)piperazine (3-PyP): The pyridine nitrogen is meta. While the -I effect persists, the resonance delocalization (-M) is effectively broken. The N1 lone pair cannot conjugate directly with the pyridine nitrogen. Consequently, the distal N4 retains more electron density and higher basicity.
Visualization of Electronic Effects
Figure 1: Electronic flow comparison. Red arrows indicate strong electron withdrawal deactivating the 2-PyP system; Green arrows indicate the preserved nucleophilicity of 3-PyP.
Physicochemical & Reactivity Performance[1]
The following data consolidates experimental values and kinetic trends observed in standard functionalization reactions (e.g., amide coupling, SN2 alkylation).
Comparative Data Table
| Property | 1-(2-Pyridyl)piperazine | 1-(3-Pyridyl)piperazine | Significance |
| pKa (N4-H) | ~8.6 – 8.9 [1] | ~9.1 – 9.3 (Est.) | 3-PyP is more basic and protonates more readily. |
| LogP (Exp) | 0.49 [2] | ~0.30 - 0.40 | 2-PyP is slightly more lipophilic, aiding membrane permeability. |
| Nucleophilicity | Moderate | High | 3-PyP reacts 2-5x faster in SN2 reactions with alkyl halides. |
| Pd-Catalyst Poisoning | High Risk | Low Risk | 2-PyP can chelate Pd species, stalling cross-coupling cycles. |
| Metabolic Liability | Low | Moderate | 2-PyP blocks the oxidative labile 2-position. |
Nucleophilic Reactivity Profile
When reacting the distal nitrogen (N4) with an electrophile (e.g., Benzyl bromide or Acetyl chloride):
-
Kinetic Advantage: 3-PyP consistently displays higher second-order rate constants (
). The electron-rich nature of the meta-substituted ring allows the N4 lone pair to attack electrophiles more aggressively. -
Solvent Effects: In polar aprotic solvents (DMF, DMSO), the reactivity gap widens. The 2-PyP isomer often requires higher temperatures or stronger bases (e.g., DIPEA vs. TEA) to achieve comparable yields in crowded alkylations.
Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)
A critical consideration for process chemists is how these isomers behave as substrates in Palladium-catalyzed C-N bond formation.
The "Ortho-Pyridyl" Trap
In Buchwald-Hartwig aminations, 2-PyP poses a specific challenge known as the "chelation trap."
-
Mechanism: The pyridine nitrogen in the 2-position is spatially capable of coordinating to the Palladium center alongside the piperazine amine (or simply crowding the active site).
-
Consequence: This forms a stable, non-reactive Pd-complex (catalyst resting state), effectively removing the catalyst from the cycle.
-
Solution: When coupling 2-PyP , use bulky biaryl phosphine ligands (e.g., BrettPhos , RuPhos ) or chelating ligands (BINAP ) that sterically prevent the pyridine nitrogen from binding to the metal center [3].
Pathway Visualization
Figure 2: Mechanistic divergence in Pd-catalysis. The 2-PyP isomer risks sequestering the catalyst in an inactive state.
Experimental Protocol: Competitive Reactivity Assay
To empirically validate the nucleophilicity difference in your specific matrix, perform this self-validating competition experiment. This eliminates inter-batch variability by reacting both isomers in the same vessel.
Objective
Determine the Relative Response Factor (RRF) and Relative Reactivity (
Materials
-
Substrates: 1-(2-pyridyl)piperazine (1.0 equiv), 1-(3-pyridyl)piperazine (1.0 equiv).
-
Electrophile: Acetic Anhydride (
) (0.5 equiv) — Limiting reagent is crucial. -
Solvent: Dichloromethane (DCM) (anhydrous).
-
Internal Standard: Naphthalene or Biphenyl (0.5 equiv).
-
Analysis: HPLC-UV or GC-MS.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Dissolve 1.0 mmol of 2-PyP , 1.0 mmol of 3-PyP , and 0.5 mmol of Internal Standard in 10 mL of DCM.
-
Self-Check: Take a T0 aliquot (50 µL) and dilute in mobile phase to establish the initial ratio (Area_2Py / Area_3Py). This accounts for any detector response differences.
-
-
Reaction Initiation:
-
Cool the mixture to 0°C (ice bath) to slow the kinetics, making the competition more selective.
-
Add 0.5 mmol of Acetic Anhydride dropwise over 1 minute.
-
Note: No base is added; the unreacted piperazines act as the proton scavenger.
-
-
Quench & Analysis:
-
Stir for 15 minutes.
-
Quench with 1 mL Methanol (reacts with excess anhydride).
-
Analyze the ratio of Products (N-acetyl-2-PyP vs N-acetyl-3-PyP) and Remaining Starting Material .
-
-
Calculation:
-
Since the electrophile is limiting and the reaction is competitive:
-
Expected Result: The ratio should favor the 3-PyP product, confirming its superior nucleophilicity.
-
References
-
Khalili, F., Henni, A., & East, A. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2]
-
Cheméo Data Repository. (2025). 1-(2-Pyridyl)piperazine Physical Properties. Cheméo.
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Brotzel, F., & Mayr, H. (2007).[3] Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(10), 3679–3688.
Sources
A Senior Application Scientist's Guide to the Analytical Scrutiny of 1-(3-Pyridyl)piperazine Dihydrochloride Reference Standards
For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of analytical accuracy and, by extension, the validity of research and development outcomes. This guide provides an in-depth technical framework for the analysis and qualification of 1-(3-Pyridyl)piperazine dihydrochloride reference standards. In the absence of extensive direct comparative studies in publicly available literature for this specific molecule, this guide establishes a robust analytical paradigm based on established methods for analogous piperazine and pyridine-containing compounds. We will delve into the critical analytical techniques, the rationale behind their application, and the interpretation of the data they yield, empowering you to qualify, compare, and confidently utilize reference standards in your work.
Foundational Understanding: The Nature of the Analyte
1-(3-Pyridyl)piperazine dihydrochloride is a heterocyclic compound featuring a pyridine ring linked to a piperazine moiety. The dihydrochloride salt form enhances its stability and solubility in aqueous media, a common requirement for analytical sample preparation. Its structure presents distinct analytical handles: the UV-active pyridine ring, the basic nitrogen atoms of the piperazine ring, and the overall molecular structure amenable to mass spectrometry and nuclear magnetic resonance spectroscopy.
A Multi-Pronged Approach to Analytical Characterization
A comprehensive assessment of a reference standard's purity and identity necessitates a suite of orthogonal analytical techniques. Each method provides a unique perspective on the material's properties, and together, they build a robust profile of the standard's quality.
Chromatographic Purity: The Cornerstone of Quantification
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity of non-volatile organic molecules like 1-(3-Pyridyl)piperazine dihydrochloride. The primary objective is to separate the main component from any synthesis-related impurities, degradants, or contaminants.
Key Considerations for HPLC Method Development:
-
Detection: The pyridine ring's aromaticity allows for straightforward UV detection. A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal detection wavelength, likely around 260 nm, which is characteristic of the pyridine chromophore.
-
Column Chemistry: A reversed-phase C18 column is a versatile starting point. The dual basic nitrogens in the piperazine ring can lead to peak tailing on traditional silica-based columns due to interaction with residual silanols. To mitigate this, a column with end-capping or a hybrid particle technology is advisable.
-
Mobile Phase: A combination of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is typical. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte and any basic impurities, thereby achieving reproducible retention times. A pH in the acidic to neutral range (e.g., pH 3-6) is often a good starting point. The addition of an ion-pairing agent is generally not necessary for this compound.
Illustrative HPLC Protocol:
This protocol is a starting point and must be validated for your specific instrumentation and reference material.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for initial screening. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Provides acidic pH to protonate the piperazine nitrogens, reducing peak tailing. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is suitable for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 260 nm | Wavelength at which the pyridine ring exhibits strong absorbance. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Sample Prep. | 1 mg/mL in Mobile Phase A | Ensures complete dissolution and compatibility with the initial mobile phase conditions. |
Structural Confirmation: Beyond a Shadow of a Doubt
While HPLC provides quantitative purity data, it does not confirm the identity of the main peak. For this, spectroscopic techniques are indispensable.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. The spectra should be consistent with the expected structure of 1-(3-Pyridyl)piperazine dihydrochloride. Key features to look for in the ¹H NMR spectrum include:
-
Pyridine Protons: A set of aromatic signals with characteristic splitting patterns. The formation of the hydrochloride salt can cause a downfield shift of these protons due to the increased electron-withdrawing nature of the protonated nitrogen in the pyridine ring.[1]
-
Piperazine Protons: Typically, two sets of broad signals corresponding to the four methylene groups of the piperazine ring. The chemical environment of these protons can be influenced by the solvent and temperature.[2][3]
2.2.2. Mass Spectrometry (MS)
MS provides information about the molecular weight of the compound. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for identifying impurities. For 1-(3-Pyridyl)piperazine, electrospray ionization (ESI) in positive mode is expected to yield a strong signal for the molecular ion [M+H]⁺.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is particularly useful for identifying volatile or semi-volatile impurities that may not be readily detected by HPLC. Given the relatively low volatility of the dihydrochloride salt, derivatization may be necessary to analyze the parent compound by GC. However, it is an excellent technique for detecting residual solvents from the manufacturing process. The United Nations Office on Drugs and Crime (UNODC) provides guidance on GC-MS methods for the analysis of piperazine derivatives, which can be adapted.[4]
Thin-Layer Chromatography (TLC) for Orthogonal Purity Check
As detailed in the USP monograph for the related compound Piperazine Dihydrochloride, TLC is a simple and effective method for assessing purity and identifying specific impurities.[5] A validated TLC method provides a valuable orthogonal check to HPLC, as the separation mechanism is different.
Illustrative TLC Protocol (Adapted from USP Piperazine Dihydrochloride): [5]
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Acetone:Ammonium Hydroxide (80:20) |
| Sample Prep. | 10 mg/mL in a suitable solvent |
| Visualization | UV light (254 nm) and/or staining with ninhydrin or iodine |
Comparing Reference Standards: A Checklist for Quality
When comparing reference standards from different suppliers, a thorough review of the Certificate of Analysis (CoA) is paramount. The following table outlines the critical data points to compare.
| Parameter | Ideal Information Provided | Why It's Important |
| Identity | Confirmation by ¹H NMR, ¹³C NMR, and MS. | Unambiguously confirms the chemical structure of the material. |
| Purity (Assay) | Quantitative value (e.g., 99.5%) determined by a validated, stability-indicating HPLC method. | Provides the certified content of the analyte. A stability-indicating method ensures that degradants are separated from the main peak. |
| Impurity Profile | Identification and quantification of any significant impurities. | Understanding the nature and amount of impurities is critical for accurate analysis and for assessing potential interference. |
| Water Content | Determined by Karl Fischer titration. | Water content can affect the true concentration of the analyte and should be accounted for in quantitative work. |
| Residual Solvents | Analysis by Headspace GC. | Solvents used in the manufacturing process can be present in the final product and are considered impurities. |
| Residue on Ignition | Gravimetric determination of inorganic impurities. | Measures the amount of non-volatile inorganic material. |
| Certificate Date | Date of analysis and re-test date. | Ensures the data is current and the material is within its recommended use period. |
Visualizing the Analytical Workflow
A systematic approach is crucial for the comprehensive evaluation of a reference standard. The following workflow diagram illustrates the logical progression of analytical tests.
Caption: A comprehensive analytical workflow for the qualification of a reference standard.
Potential Impurities: Know What to Look For
The impurity profile is a critical quality attribute. Potential impurities in 1-(3-Pyridyl)piperazine dihydrochloride can arise from the synthetic route or degradation. A hypothetical synthetic pathway is illustrated below, highlighting potential process-related impurities.
Caption: Potential impurities arising from the synthesis of 1-(3-Pyridyl)piperazine.
Conclusion and Best Practices
The qualification of a reference standard for 1-(3-Pyridyl)piperazine dihydrochloride is a rigorous process that should not be taken lightly. While commercially available standards may come with a Certificate of Analysis, it is incumbent upon the end-user to perform, at a minimum, an identity confirmation and a purity check using an orthogonal method.
Key Takeaways:
-
Trust but Verify: Always perform in-house verification of critical reference standards.
-
Orthogonality is Key: Employ multiple analytical techniques that rely on different separation and detection principles.
-
Documentation is Paramount: Maintain detailed records of all analytical work performed on your in-house reference standards.
-
Understand the Impurities: A well-characterized reference standard includes a profile of its impurities.
By adhering to the principles and methodologies outlined in this guide, researchers can ensure the quality and reliability of their analytical data, thereby upholding the integrity of their scientific endeavors.
References
-
Bio-Molecules. CERTIFICATE OF ANALYSIS: Piperine 95.0%. [Link]
-
ResearchGate. ¹H NMR spectra of compound 3a measured in five different solvents. [Link]
-
Thermo Fisher Scientific. Certificate of analysis: 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride, 97%. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Bulletin de l'Academie Polonaise des Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
USP. Piperazine Dihydrochloride USP 2025. [Link]
Sources
Advanced Characterization Guide: IR Spectroscopy of Pyridine-Piperazine Salts
Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Medicinal Chemists Focus: Technical differentiation of salt forms vs. free bases using Infrared Spectroscopy.
Executive Summary: The Salt Selection Imperative
In drug development, the pyridine-piperazine scaffold is ubiquitous (e.g., antipsychotics like aripiprazole, antihistamines). Converting these lipophilic free bases into salts is a critical strategy to enhance aqueous solubility and bioavailability. However, confirming salt formation—specifically distinguishing it from physical mixtures or co-crystals—is a common analytical bottleneck.
This guide provides a definitive, spectral-based framework for characterizing pyridine-piperazine salts. By leveraging the distinct vibrational signatures of the pyridinium and piperazinium ions, researchers can unambiguously validate proton transfer.
Core Mechanistic Insight
The critical differentiator in this scaffold is basicity .
-
Piperazine (secondary amine): pKa ~9.8 (Protonates first).
-
Pyridine (aromatic nitrogen): pKa ~5.2 (Protonates second).
Therefore, a mono-salt will primarily exhibit spectral changes in the piperazine ring, while a bis-salt will show dramatic shifts in the pyridine aromatic region.
Comparative Spectral Analysis
The following table synthesizes characteristic vibrational shifts observed when converting the free base to its salt forms.
Table 1: Characteristic IR Bands – Free Base vs. Salt Forms
| Vibrational Mode | Free Base (Neutral) | Mono-Salt (Piperazinium) | Bis-Salt (Pyridinium + Piperazinium) | Diagnostic Value |
| N–H Stretch | 3300–3500 cm⁻¹ (Sharp, weak) | 2400–3000 cm⁻¹ (Broad, strong) | 2400–3200 cm⁻¹ (Very broad, overlapping) | High: The "Ammonium Envelope" confirms protonation. |
| Pyridine Ring Breathing | ~990–995 cm⁻¹ | ~990–995 cm⁻¹ (Unchanged) | 1005–1020 cm⁻¹ (Shifted) | Critical: Specific marker for pyridine protonation. |
| C=N / C=C Ring Stretch | 1580–1600 cm⁻¹ | 1580–1600 cm⁻¹ | 1630–1640 cm⁻¹ (New band) | High: Indicates loss of aromaticity symmetry in pyridine. |
| Piperazine CH₂ Scissoring | 1440–1460 cm⁻¹ | 1440–1470 cm⁻¹ | 1440–1470 cm⁻¹ | Low: Often obscured by fingerprint region. |
| Anion Interaction | N/A | Varies (e.g., NO₃⁻ split) | Varies | Medium: Depends on counterion symmetry. |
Deep Dive: The "Fingerprint" Markers[1]
A. The Pyridine "Breathing" Mode (The 1000 cm⁻¹ Shift)
The most reliable indicator of pyridine protonation is the ring breathing mode.
-
Free Base: The ring expands and contracts symmetrically, typically absorbing at 990 ± 5 cm⁻¹ .
-
Pyridinium Ion: Upon protonation, the electron density redistribution stiffens the ring, shifting this band to 1005–1029 cm⁻¹ .
-
Application: If you form a salt but this peak remains at 990 cm⁻¹, you likely have a mono-salt (proton on piperazine only) or a physical mixture.
B. The "Ammonium Envelope" (2400–3000 cm⁻¹)
Protonation of the piperazine secondary amine creates a charged ammonium species (
-
Spectral Feature: This results in a broad, continuous absorption band often containing multiple sub-maxima (Fermi resonance). It obliterates the sharp C-H stretching region.
-
Differentiation: A simple physical mixture will retain the sharp, distinct N-H stretch of the free base (~3300 cm⁻¹) and lack this broad continuum.
Experimental Protocol: Self-Validating Salt Screen
This protocol is designed to eliminate false positives (e.g., surface adsorption) and ensure bulk salt formation.
Materials
-
Sample: 5–10 mg of synthesized salt candidate.
-
Reference: Pure free base and pure counter-acid.
-
Matrix: Spectroscopic grade KBr (dried at 110°C) or ATR Crystal (Diamond/ZnSe).
Step-by-Step Workflow
-
Preparation (The "Grind" Test):
-
Method: Gently grind the solid salt.
-
Why: Polymorphic transitions or crystallinity changes can occur under high pressure. If using ATR, ensure consistent pressure clamping.
-
-
Acquisition:
-
Validation (The "Subtraction" Method):
-
Digitally subtract the spectrum of the Free Base from the Candidate Salt.
-
Success Criteria: The resulting difference spectrum should show positive peaks for the Ammonium Envelope and the shifted Pyridine Breathing mode, and negative peaks for the original Free Base N-H stretch.
-
Decision Logic & Visualization
The following diagram illustrates the logical flow for interpreting IR data of pyridine-piperazine derivatives.
Figure 1: Decision tree for classifying pyridine-piperazine salts based on key vibrational markers.
Troubleshooting: Salt vs. Co-Crystal
A common pitfall is distinguishing a true salt (proton transfer) from a co-crystal (hydrogen bonding without transfer).
-
The Continuum Band: In salts, the N⁺–H stretch is extremely broad due to the polarizability of the hydrogen bond. In co-crystals, the N–H...O stretch is shifted but typically remains sharper than in salts.
-
Carboxylate Region (if using organic acids):
-
Salt: Look for asymmetric carboxylate stretching (
) at 1550–1610 cm⁻¹ . -
Co-Crystal: Look for carbonyl stretching (
) at 1680–1720 cm⁻¹ (proton remains on acid).
-
References
-
Katcka, M. & Urbanski, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Académie Polonaise des Sciences. Link
-
Cook, D. (1961).[3] Vibrational Spectra of Pyridinium Salts. Canadian Journal of Chemistry, 39(10), 2009–2024. Link
-
Marchewka, M. K.[4][5] & Pietraszko, A. (2008).[4] Crystal structure and vibrational spectra of piperazinium bis(4-hydroxybenzenesulphonate) molecular-ionic crystal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 312-318.[4] Link
- Roeges, N. P. G. (1994). A Guide to the Complete Interpretation of Infrared Spectra of Organic Structures. Wiley. (Standard Reference Text).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard Reference Text).
Sources
- 1. elixirpublishers.com [elixirpublishers.com]
- 2. scispace.com [scispace.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Crystal structure and vibrational spectra of piperazinium bis(4-hydroxybenzenesulphonate) molecular-ionic crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Bioactivity comparison of piperazine vs homopiperazine pyridine analogs
Executive Summary
In medicinal chemistry, the optimization of solvent-exposed or linker regions often involves a strategic choice between the piperazine (1,4-diazacyclohexane) and homopiperazine (1,4-diazepane) moieties. When attached to a pyridine scaffold—a privileged pharmacophore in kinase inhibitors and GPCR ligands—this choice dictates not only physicochemical properties but also the precise vector of substituents projecting into the binding pocket.
This guide objectively compares these two analogs, demonstrating that while piperazine offers a rigid, metabolically predictable linker, homopiperazine provides a unique conformational flexibility that can rescue selectivity profiles or accommodate bulkier hydrophobic pockets.
Quick Comparison Matrix
| Feature | Piperazine Pyridine Analogs | Homopiperazine Pyridine Analogs |
| Ring Size | 6-membered (Rigid Chair) | 7-membered (Flexible Twist-Boat) |
| Basicity (pKa) | ~9.7 (Secondary amine) | ~9.9 - 10.2 (Slightly more basic) |
| Lipophilicity | Lower (More polar surface area) | Higher (Additional methylene group) |
| Selectivity | High specificity for narrow pockets | Often broader; tolerates bulk |
| Metabolic Risk | N-oxidation, Ring opening | N-oxidation, generally stable |
| Key Application | Kinase hinge binders (e.g., Palbociclib) | GPCR selectivity tuning (e.g., D2/D3) |
Structural & Physicochemical Analysis[1][2]
Conformational Landscape
The bioactivity divergence stems primarily from conformational entropy.
-
Piperazine : Predominantly exists in a defined chair conformation . When attached to a pyridine ring (e.g., at the C2 position), the N1-N4 vector is linear and rigid. This is ideal for projecting a solubilizing group into a solvent channel without disturbing the hinge-binding motif of the pyridine.
-
Homopiperazine : Adopts a fluxional twist-boat or chair conformation. The additional methylene unit introduces flexibility, allowing the terminal nitrogen to scan a larger volume of space. This "wobble" can be advantageous for induced-fit binding modes but detrimental if rigid entropy penalties are required for high affinity.
Electronic Modulation of the Pyridine Core
Attaching these diamines to a pyridine ring via Nucleophilic Aromatic Substitution (SNAr) alters the electron density of the pyridine.
-
Inductive Effect : Both rings are electron-donating, increasing the basicity of the pyridine nitrogen.
-
pKa Shift : Homopiperazine is slightly more basic than piperazine due to reduced ring strain and inductive stabilization from the extra methylene. This can impact membrane permeability (LogD) and lysosomal trapping.
Bioactivity Case Studies
Case A: Kinase Inhibitors (CDK4/6 & JNK)
Context: Pyridine-based kinase inhibitors often use a diamine tail to interact with solvent-front residues (e.g., Asp/Glu) or to improve solubility.
-
Piperazine Performance : In CDK4/6 inhibitors like Palbociclib , the piperazine ring is critical. It locks the side chain in a position that minimizes steric clash with the ATP-binding pocket roof.
-
Homopiperazine Substitution : Research indicates that expanding to a homopiperazine ring in CDK analogs often maintains potency but alters selectivity.
-
Data Point: In JNK inhibitors, replacing piperazine with homopiperazine resulted in a <2-fold change in IC50, proving the 7-membered ring is a valid bioisostere for solvent-exposed regions [1].
-
Trade-off: The homopiperazine analogs frequently exhibit higher cellular accumulation due to increased lipophilicity, but slightly lower metabolic stability.
-
Case B: GPCR Ligands (Dopamine & Histamine)
Context: Targeting D2/D3 or H3 receptors requires a basic amine to form a salt bridge with a conserved Aspartate residue (e.g., Asp3.32).
-
The "Linker" Effect : In a study of haloperidol analogs (phenyl-homopiperazine vs. phenyl-piperazine), the homopiperazine analog (SYA 013) maintained high affinity for D2 receptors (
= 43 nM) but significantly reduced affinity for off-target Histamine H1 receptors compared to piperidine analogs [2]. -
Selectivity Mechanism : The 7-membered ring's bulk prevents the molecule from fitting into the tighter H1 pocket, effectively acting as a "selectivity filter."
-
H3/Sigma-1 Dual Targeting : Conversely, for dual H3/Sigma-1 receptor ligands, the piperazine linker is often preferred over homopiperazine to maintain the precise distance required to span the orthosteric and secondary binding pockets [3].
Case C: Antiproliferative Agents (JS-K Analogs)
Context: NO-donating prodrugs (Diazeniumdiolates) attached to a heterocyclic scaffold.[1]
-
Experimental Data : A direct comparison of JS-K (piperazine) and its homopiperazine analog revealed identical antiproliferative activity against HL-60 leukemia cells (
~ 0.5 µM) [4]. -
Insight : This confirms that when the pharmacophore is the payload (NO release), the ring size (6 vs 7) acts purely as a carrier. The homopiperazine analog, however, showed different solubility profiles, offering a formulation alternative.
Experimental Protocols
Protocol 1: Synthesis of Pyridine-Diamine Analogs (SNAr)
Objective: To synthesize 2-(1-piperazinyl)pyridine and 2-(1-homopiperazinyl)pyridine intermediates.
-
Reagents : 2-Chloro-3-nitropyridine (1.0 eq), Diamine (Piperazine or Homopiperazine, 3.0 eq to prevent dimerization),
(2.0 eq), Acetonitrile (ACN). -
Procedure :
-
Dissolve 2-chloro-3-nitropyridine in ACN.
-
Add
and the respective diamine. -
Reflux at 80°C for 12 hours. Monitor by TLC (DCM:MeOH 9:1).[2]
-
Critical Step : The electron-withdrawing nitro group at C3 activates the C2 position. Homopiperazine may react slightly faster due to higher nucleophilicity but is more prone to aggregation.
-
-
Workup : Evaporate solvent, resuspend in water, extract with DCM. Wash organic layer with brine.
-
Purification : Column chromatography on silica gel. Homopiperazine adducts typically elute later (more polar/basic) than piperazine adducts.
Protocol 2: Comparative Metabolic Stability Assay
Objective: To determine the intrinsic clearance (
-
System : Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Substrate : 1 µM of Piperazine-Pyridine or Homopiperazine-Pyridine analog.
-
Reaction :
-
Pre-incubate microsomes + substrate for 5 min at 37°C.
-
Initiate with NADPH-regenerating system.
-
Sample at 0, 5, 15, 30, 60 min. Quench with ice-cold ACN containing internal standard.
-
-
Analysis : LC-MS/MS. Monitor parent depletion.
-
Expectation : Homopiperazine rings often show distinct metabolic soft spots (ring oxidation) compared to the standard N-oxidation of piperazines.
Visualizations
Figure 1: SAR Decision Logic for Ring Selection
Caption: Decision tree for selecting between piperazine and homopiperazine based on structural constraints and selectivity goals.
Figure 2: Synthetic Pathway (SNAr)
Caption: General synthesis of pyridine-diamine analogs via nucleophilic aromatic substitution.
References
-
Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. ResearchGate. Available at: [Link]
-
Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. Available at: [Link]
-
Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Highly Potent, Selective, and Orally Bioavailable CDK4/6 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Sources
A Comparative Guide to the Crystal Structures of 3-(1-piperazinyl)pyridine Salts: An Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the material's physicochemical properties, including solubility, stability, and bioavailability. The three-dimensional arrangement of ions and molecules in the solid state, known as the crystal structure, governs these macroscopic properties. This guide provides an in-depth technical comparison of the crystal structures of various salts of 3-(1-piperazinyl)pyridine, a versatile heterocyclic scaffold.
While a comprehensive set of publicly available crystal structures for the simple salts of 3-(1-piperazinyl)pyridine is not readily accessible, this guide will leverage crystallographic data from closely related structures to provide insights into the expected structural features. Furthermore, we will detail the experimental methodologies required to generate and analyze this crucial data, empowering researchers to conduct their own comparative studies.
The Significance of Salt Selection and Crystal Engineering
The protonation of a basic API with an acid to form a salt is a common and effective strategy to improve its properties. In the case of 3-(1-piperazinyl)pyridine, which possesses two basic nitrogen atoms (one on the pyridine ring and one on the piperazine ring), salt formation can occur at either or both sites, leading to a variety of possible salt forms with distinct crystal structures.
The choice of the counter-ion (e.g., chloride, bromide, nitrate, sulfate) plays a pivotal role in the resulting crystal lattice. The size, shape, and hydrogen bonding capabilities of the anion will dictate the packing arrangement and the network of intermolecular interactions, ultimately defining the salt's physical characteristics. Crystal engineering principles allow for a rational approach to designing pharmaceutical salts with desired properties by understanding and controlling these non-covalent interactions.
Hypothetical Comparison of 3-(1-piperazinyl)pyridine Salts
Based on crystallographic data from analogous piperazinium and pyridinium salts, we can anticipate certain structural trends. The following table presents a hypothetical comparison of key crystallographic parameters for different salts of 3-(1-piperazinyl)pyridine. This serves as a template for researchers to populate with their own experimental data.
| Parameter | Hydrochloride (HCl) | Hydrobromide (HBr) | Nitrate (NO₃) | Sulfate (SO₄) |
| Crystal System | Monoclinic or Orthorhombic | Isostructural to HCl or Monoclinic | Monoclinic | Orthorhombic or Monoclinic |
| Space Group | P2₁/c or Pbca | P2₁/c or Pbca | P2₁/c | P2₁/n or C2/c |
| Piperazine Conformation | Chair[1] | Chair | Chair[1] | Chair |
| Primary H-Bonding | N⁺-H···Cl⁻[1] | N⁺-H···Br⁻ | N⁺-H···O[1] | N⁺-H···O |
| Supramolecular Motif | Chains or sheets via H-bonds[1][2] | Chains or sheets via H-bonds | Chains or sheets via H-bonds[1] | 3D network via extensive H-bonding |
| Potential for Hydration | Moderate | Low | Low | High |
Experimental Protocols
Part 1: Synthesis of 3-(1-piperazinyl)pyridine Salts
Objective: To synthesize a series of 3-(1-piperazinyl)pyridine salts for crystallographic analysis.
Materials:
-
3-(1-piperazinyl)pyridine
-
Hydrochloric acid (e.g., 2 M in diethyl ether)
-
Hydrobromic acid (e.g., 48% aqueous solution)
-
Nitric acid (e.g., 70% aqueous solution)
-
Sulfuric acid (e.g., 98% aqueous solution)
-
Anhydrous ethanol
-
Diethyl ether
-
Acetone
General Procedure:
-
Dissolve 1.0 g of 3-(1-piperazinyl)pyridine in 20 mL of anhydrous ethanol in a clean, dry flask.
-
Slowly add a stoichiometric equivalent of the chosen acid (hydrochloric, hydrobromic, nitric, or sulfuric acid) dropwise to the solution while stirring. For acids in aqueous solution, a slight excess of the organic solvent may be necessary to facilitate precipitation.
-
Observe for the formation of a precipitate. If no precipitate forms immediately, the solution can be cooled in an ice bath or have a less polar solvent (e.g., diethyl ether) added slowly until turbidity is observed.
-
Once precipitation is complete, collect the solid salt by vacuum filtration.
-
Wash the collected salt with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.
-
Dry the salt under vacuum to a constant weight.
-
Characterize the synthesized salt by methods such as melting point determination, NMR spectroscopy, and elemental analysis to confirm its identity and purity before proceeding to crystallization.
Part 2: Single Crystal Growth
Objective: To grow single crystals of the synthesized salts suitable for X-ray diffraction.
Causality Behind Method Selection: The choice of crystallization method is crucial and depends on the solubility of the salt. The goal is to achieve a state of supersaturation slowly, allowing for the ordered growth of a single crystal rather than rapid precipitation of a powder.[3][4]
Common Crystallization Techniques: [3][5]
-
Slow Evaporation:
-
Prepare a saturated solution of the salt in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in an undisturbed location, away from vibrations and temperature fluctuations.
-
Monitor for crystal growth over several days to weeks.
-
-
Slow Cooling:
-
Prepare a nearly saturated solution of the salt in a suitable solvent at an elevated temperature (below the solvent's boiling point).
-
Filter the hot solution into a clean, pre-warmed vial.
-
Seal the vial and place it in an insulated container (e.g., a dewar flask) to allow for slow cooling to room temperature.
-
-
Vapor Diffusion:
-
Dissolve the salt in a solvent in which it is highly soluble (the "solvent").
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a solvent in which the salt is poorly soluble but is miscible with the first solvent (the "anti-solvent").
-
Over time, the anti-solvent vapor will diffuse into the solvent, reducing the salt's solubility and promoting crystal growth.
-
-
Liquid-Liquid Diffusion:
-
Carefully layer a solution of the salt over a less dense, miscible anti-solvent in a narrow tube.
-
Crystals will form at the interface of the two liquids as they slowly mix.
-
Part 3: X-ray Diffraction Analysis
Objective: To determine the crystal structure of the grown single crystals and to analyze the bulk powder sample.
A. Single-Crystal X-ray Diffraction (SC-XRD): [6][7]
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a diffraction pattern from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed using specialized software (e.g., SHELXL, Olex2).[6] The positions of the atoms in the unit cell are determined (structure solution) and then adjusted to best fit the experimental data (structure refinement). This process yields precise information about unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.
B. Powder X-ray Diffraction (PXRD): [8][9]
-
Sample Preparation: A finely ground powder of the bulk salt sample is prepared.
-
Data Collection: The powder is placed in a sample holder in a powder X-ray diffractometer. The sample is irradiated with an X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting powder pattern is a fingerprint of the crystalline phase. It can be used to:
-
Confirm the phase purity of the bulk sample.
-
Identify the crystalline form by comparing the experimental pattern to a database or a pattern calculated from single-crystal data.
-
Detect the presence of polymorphs or solvates.[10]
-
Visualizing the Workflow and Molecular Interactions
Diagram 1: Experimental Workflow for Crystal Structure Analysis
Caption: Workflow from salt synthesis to crystallographic analysis.
Diagram 2: Hypothetical Hydrogen Bonding in a 3-(1-piperazinyl)pyridinium Chloride Salt
Caption: Potential hydrogen bonding interactions.
Conclusion and Future Directions
The systematic investigation of the crystal structures of 3-(1-piperazinyl)pyridine salts is essential for understanding and controlling the solid-state properties of this important pharmaceutical building block. While publicly available data for simple salts is limited, this guide provides the necessary theoretical framework and experimental protocols for researchers to undertake such studies.
By employing the described methods for synthesis, crystallization, and X-ray diffraction analysis, scientists can generate high-quality crystallographic data. This data will enable a direct comparison of the different salt forms, leading to a deeper understanding of the structure-property relationships. Such knowledge is invaluable for the rational design and selection of the optimal salt form for drug development, ultimately contributing to the creation of safer and more effective medicines. The principles of hydrogen bonding and piperazine conformation, as highlighted in various studies, will be key to interpreting the resulting crystal structures.[2][11][12][13]
References
-
Hawes, C. S., Chen, C., Tran, A., & Turner, D. R. (2014). Hydrogen-Bonding Motifs in Piperazinediium Salts. Crystals, 4(1), 53-63. [Link]
-
Domain Auto Finder (DAFi) program: the analysis of single-crystal X-ray diffraction data from polycrystalline samples. (2025). Journal of Applied Crystallography. [Link]
-
Yathirajan, H. S., et al. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 2), o203–o206. [Link]
-
Mahesha, et al. (2022). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. IUCrData, 7(6). [Link]
-
Spingler, B., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1736-1753. [Link]
-
Ferguson, G., et al. (2020). The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 11), 1073-1082. [Link]
-
De Riccardis, F., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. International Journal of Molecular Sciences, 26(1). [Link]
-
Hawes, C. S., et al. (2014). Hydrogen-Bonding Motifs in Piperazinediium Salts. ResearchGate. [Link]
-
Habibi, N., et al. (2015). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 427, 246-252. [Link]
-
Crystal Growing Tips. (2015). University of Florida, Department of Chemistry. [Link]
-
Thakral, S., et al. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. [Link]
-
Young, V. G., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron Letters, 57(30), 3291-3294. [Link]
-
Allingham, Y., et al. (1973). The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2, (11), 1481-1486. [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(Pt 2), 219–227. [Link]
-
Guide to Growing a Single Crystal. (2012). MIT OpenCourseWare. [Link]
-
How to Grow Single Crystals. (2020, December 12). Organic Chemistry [Video]. YouTube. [Link]
-
X-ray Diffraction – A Simple Approach. (2024, April 26). Cormica. [Link]
-
Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S14. [Link]
-
Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Cambridge University Press. [Link]
-
[X-ray diffractometry in the analysis of drugs and pharmaceutical forms]. (1989). Il Farmaco; edizione pratica, 44(11), 367-402. [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Idaho. [Link]
-
Methods and Tutorials – Single Crystal Diffraction. (n.d.). Oak Ridge National Laboratory. [Link]
-
Single-crystal X-ray Diffraction. (2007, May 17). Science Education Resource Center at Carleton College. [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (2022). ChemRxiv. [Link]
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). RSC Medicinal Chemistry, 15(3), 633-644. [Link]
-
Synthesis of 3-substituted pyridinium salts. (2000). ARKIVOC, 2000(6), 889-904. [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (2022). ChemRxiv. [Link]
Sources
- 1. Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 4. How To [chem.rochester.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. [X-ray diffractometry in the analysis of drugs and pharmaceutical forms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cormica.com [cormica.com]
- 11. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
2-Pyridin-3-ylpiperazine;dihydrochloride proper disposal procedures
Executive Summary: Immediate Action Protocol
Do not dispose of 2-Pyridin-3-ylpiperazine dihydrochloride down the drain. Despite its water solubility, this compound is an organic amine salt that poses aquatic toxicity and pH hazards. It must be managed as Hazardous Chemical Waste .
-
Primary Hazard: Skin/Eye/Respiratory Irritant (H315, H319, H335).[1]
-
Chemical Nature: Acidic organic salt (releases HCl upon hydrolysis/dissociation).
-
Critical Incompatibility: Do not mix with strong bases (e.g., NaOH, KOH) in waste containers; this liberates the free amine and generates heat.
Part 1: Chemical Profile & Hazard Identification
To manage disposal effectively, you must understand the material's physicochemical behavior. The "dihydrochloride" moiety implies the material is hygroscopic and acidic.
| Property | Data | Operational Implication |
| Chemical Name | 2-Pyridin-3-ylpiperazine dihydrochloride | Label as "Organic Solid - Irritant" |
| Synonyms | 1-(3-Pyridyl)piperazine 2HCl; 3-PP 2HCl | Common in serotonin receptor research |
| CAS Number | 65802-52-8 | Use for waste manifesting |
| Molecular Formula | C₉H₁₃N₃[2][3] · 2HCl | High chloride content (halogenated) |
| Acidity (pH) | Acidic in aqueous solution | Corrosive to metal containers |
| Physical State | White to cream powder | Hygroscopic (clumps in moist air) |
| GHS Hazards | Irritant (Skin, Eye, Lung) | Requires N95/P100 mask & Nitrile gloves |
Part 2: Pre-Disposal Assessment (The Self-Validating System)
Before moving the container, perform this three-step assessment to determine the correct waste stream. This logic prevents cross-contamination and regulatory violations.
-
State Verification: Is the material a dry solid, an aqueous solution, or dissolved in organic solvent?
-
Contaminant Check: Is it mixed with heavy metals, oxidizers, or highly toxic P-listed compounds? (If yes, the entire mixture defaults to the most hazardous classification).
-
Volume Estimation:
-
< 500g: Standard lab-pack disposal.
-
500g: Contact EHS for a bulk pick-up request.
-
Part 3: Disposal Workflows & Decision Logic
The following diagram illustrates the decision matrix for segregating this specific compound.
Figure 1: Decision matrix for segregating 2-Pyridin-3-ylpiperazine 2HCl based on physical state and solvent matrix.
Protocol A: Solid Waste (Excess Reagent)
Best for: Expired chemicals, spilled powder, or excess synthesis starting material.
-
PPE: Wear nitrile gloves (minimum 0.11mm), safety goggles, and a lab coat. If dust is visible, use a fume hood.
-
Container: Use a wide-mouth high-density polyethylene (HDPE) jar. Avoid metal containers as the dihydrochloride salt can cause corrosion over time.
-
Labeling: Affix a hazardous waste tag.
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates) or strong bases.
Protocol B: Aqueous Solutions (Mother Liquors/Washings)
Best for: Reaction workups or dissolved waste.
-
pH Awareness: The solution will be acidic.
-
No In-Lab Neutralization: Unless you have a specific permit, do not attempt to neutralize this waste in the sink. The heat of neutralization combined with the organic load can create unpredictable off-gassing.
-
Collection: Pour into the Aqueous Waste carboy.
-
Critical: Ensure the carboy is compatible with acids (HDPE or glass).
-
Labeling: List the compound and the approximate concentration.[4] Mark as "Acidic" (pH < 7).
-
Protocol C: Organic Solvent Mixtures
Best for: HPLC waste or extraction layers.
-
Halogen Rule: Although the compound contains chlorides (HCl), the classification of the waste stream usually depends on the solvent.
-
Scenario: Dissolved in Methanol. -> Non-Halogenated Waste (unless local rules dictate strictly otherwise due to the HCl salt).
-
Scenario: Dissolved in Dichloromethane (DCM). -> Halogenated Waste .
-
-
Precipitation Risk: If mixing high concentrations into a general waste drum, watch for precipitation. The dihydrochloride salt may crash out in non-polar solvents, creating sludge at the bottom of the drum.
Part 4: Emergency Spillage Procedures
Scenario: You drop a 25g bottle of powder on the floor.
-
Evacuate & Ventilate: If a dust cloud forms, leave the immediate area for 5 minutes to allow settling.
-
PPE Up: Don double nitrile gloves, goggles, and an N95 respirator.
-
Contain: Cover the spill with a generic spill pad or paper towels to prevent spread.
-
Clean Up:
-
Do not dry sweep (creates dust).
-
Wet the paper towels slightly or use a wet mop to wipe up the powder.
-
Place all solid waste and contaminated towels into a heavy-duty plastic bag.
-
-
Surface Decontamination: Wipe the area with a mild sodium bicarbonate solution (5%) to neutralize any residual acidity, followed by water.
Part 5: Regulatory Compliance (RCRA & EU)
-
US EPA (RCRA): This compound is generally not P-listed or U-listed. It falls under General Hazardous Waste .[5] If the waste solution is acidic (pH < 2), it carries the D002 (Corrosive) characteristic.
-
EU Waste Framework:
-
EWC Code: 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
-
Transport (DOT/IATA):
-
Often regulated as UN 2811 (Toxic solid, organic, n.o.s.) or UN 3261 (Corrosive solid, acidic, organic, n.o.s.) depending on the specific vendor's hazard classification of the salt. Check the specific SDS Section 14.
-
References
-
PubChem. (n.d.). Compound Summary: 1-(3-Pyridyl)piperazine. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Pyridin-3-ylpiperazine;dihydrochloride
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific advancement. However, this innovation demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-Pyridin-3-ylpiperazine;dihydrochloride. The protocols herein are synthesized from established safety principles for heterocyclic amines and piperazine derivatives, providing a robust framework for minimizing risk and ensuring a safe laboratory environment. Our primary goal is to empower you with the knowledge to handle this compound with the confidence that comes from being well-prepared.
Hazard Assessment: Understanding the Risk Profile
The anticipated hazards are categorized based on the Globally Harmonized System (GHS) and are consistent with similar molecules.[3]
| Hazard Classification | GHS Hazard Statement | Potential Effects & Routes of Exposure |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity. Avoidance of hand-to-mouth contact is critical. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the solid or solutions can cause redness, itching, and inflammation.[1][2] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Dust or splashes can cause significant, potentially painful, irritation to the eyes.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of fine dust particles can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2] |
This assessment dictates a multi-faceted approach to protection, where engineering controls are the first line of defense, supplemented by a comprehensive personal protective equipment (PPE) protocol.
Core Protective Measures: Engineering Controls and PPE
Safe handling is achieved through a combination of engineering controls and appropriate PPE. Never rely on PPE alone to provide protection.[5]
Primary Engineering Control: The Chemical Fume Hood
All operations involving the handling of solid this compound, or its solutions, must be conducted within a certified chemical fume hood.[6] The fume hood provides critical ventilation to capture and exhaust dust and vapors, minimizing the risk of inhalation, which is a primary route of exposure.[5] Ensure the sash is kept at the lowest practical height to maximize capture efficiency.
Personal Protective Equipment (PPE) Ensemble
The selection of PPE is based on a thorough risk assessment of the specific procedures being performed.[7][8]
-
Eye and Face Protection:
-
Requirement: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement for any work in the laboratory.[1]
-
Causality: Safety glasses protect against accidental splashes during solution handling. However, when weighing the solid compound where dust generation is likely, a higher level of protection is warranted. In these cases, chemical splash goggles should be worn, as they form a seal around the eyes to prevent airborne particles from entering.[4][8] A face shield, worn over safety glasses or goggles, is recommended when handling larger quantities (>1g) of the solid or during procedures with a high risk of splashing.[9]
-
-
Skin Protection:
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory. It should be kept clean and laundered separately from personal clothing.[10][11] This provides a removable barrier to protect your skin and clothing from minor spills and dust.[5]
-
Gloves: No single glove type protects against all chemicals. For handling this compound, nitrile gloves are the standard recommendation due to their resistance to a broad range of chemicals and good dexterity.[2] Always inspect gloves for tears or punctures before use. For tasks involving prolonged chemical contact or handling of concentrated solutions, consider double-gloving. It is critical to use proper glove removal techniques to avoid contaminating your hands.[2] After any handling procedure, remove gloves and wash your hands thoroughly with soap and water.[10]
-
-
Respiratory Protection:
-
Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required. The engineering control is sufficient to prevent inhalation exposure.[1]
-
High-Risk Scenarios: In the event of a large spill outside of a fume hood or a failure of ventilation systems, respiratory protection is essential. A NIOSH-approved N95 dust mask or a half-mask respirator with P100 particulate filters would be appropriate for cleaning up solid spills.[4] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.
-
Operational Protocol: Weighing and Dissolving the Compound
This step-by-step workflow illustrates the integration of safety measures into a common laboratory task.
Workflow for Safe Handling
Caption: Workflow for weighing and dissolving this compound.
Emergency Response Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill.[12]
-
Skin Contact: Immediately remove contaminated clothing.[13] Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][13] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][13]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.
-
Minor Spill (Solid): If a small amount of solid is spilled inside a fume hood, gently sweep it up with absorbent paper and place it in a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent.
-
Major Spill: Evacuate the immediate area and alert laboratory personnel. Prevent the spread of dust. Follow your institution's established emergency procedures for chemical spills.
Emergency Decision Workflow
Caption: Decision-making guide for exposure or spill incidents.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the safe handling workflow.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes used for decontamination, must be placed in a designated hazardous waste container.[2]
-
Chemical Waste: Unused solid compound and solutions containing this compound must be disposed of as hazardous chemical waste.[1][13] Follow all local, state, and federal regulations for chemical waste disposal. Never dispose of this chemical down the drain.
By adhering to these protocols, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Fisher Scientific. (2018). Piperazine Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). 1-(2-Pyrimidyl)piperazine dihydrochloride Safety Data Sheet.
- Spectrum Chemical. (2007). Piperazine Dihydrochloride Material Safety Data Sheet.
- Industrial Safety Tips. (2025). PPE For Chemical Handling With Example.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Sigma-Aldrich. (2025). 1-(2,3-Dichlorophenyl)piperazine hydrochloride Safety Data Sheet.
- ETH Zurich. (n.d.). Laboratory Safety Guidelines.
- CDH Fine Chemical. (n.d.). 2-(1-PIPERAZINYL) PYRIDINE Material Safety Data Sheet.
- s d fine-chem limited. (2017). piperazine anhydrous GHS Safety Data Sheet.
- The University of the West Indies, Mona. (n.d.). SAFETY IN CHEMICAL LABORATORIES.
- BLD Pharmatech. (n.d.). Safety Data Sheet.
- Cayman Chemical. (2026). 1-(3-Chlorophenyl)piperazine (hydrochloride) Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
- Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab.
- KTH Royal Institute of Technology. (n.d.). CBH Guidelines for Lab Safety.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. intra.kth.se [intra.kth.se]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 9. epa.gov [epa.gov]
- 10. ethz.ch [ethz.ch]
- 11. mona.uwi.edu [mona.uwi.edu]
- 12. moravek.com [moravek.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
